molecular formula C16H26N2O B119394 N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide CAS No. 94266-17-8

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Katalognummer: B119394
CAS-Nummer: 94266-17-8
Molekulargewicht: 262.39 g/mol
InChI-Schlüssel: ZETWQXPEVKRTDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a useful research compound. Its molecular formula is C16H26N2O and its molecular weight is 262.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17/h8-9H,6-7,10,17H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETWQXPEVKRTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241322
Record name N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94266-17-8
Record name N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94266-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-2-(4-(tert-butyl)-2,6-dimethylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094266178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-AMINOETHYL)-2-(4-(TERT-BUTYL)-2,6-DIMETHYLPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35A4W5KUD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a significant compound often identified as a metabolite or impurity in pharmaceutical preparations. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, analytical characterization, and potential biological relevance.

Introduction and Compound Identification

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, also known by its European Pharmacopoeia designation as Xylometazoline impurity A, is a molecule of interest due to its structural relationship with the widely used nasal decongestant, Xylometazoline.[1][2] Understanding the chemical properties of this compound is crucial for quality control in pharmaceutical manufacturing and for a complete toxicological and pharmacological profiling of the parent drug.

The structural features of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide include a substituted benzene ring with two methyl groups and a tert-butyl group, which imparts significant hydrophobicity.[3] The presence of an aminoethyl acetamide side chain introduces a basic and polar functional group, influencing its solubility and potential for biological interactions.[3]

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide[4]
CAS Number 94266-17-8[4][5]
Molecular Formula C₁₆H₂₆N₂O[4]
Molecular Weight 262.39 g/mol [4]
InChIKey ZETWQXPEVKRTDM-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. For N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a combination of predicted and experimentally derived data provides a comprehensive profile.

Table 2: Physicochemical Data

PropertyValueSource(s)
Boiling Point (Predicted) 440.5 ± 45.0 °C at 760 mmHg[5][6]
Density (Predicted) 0.993 ± 0.06 g/cm³[5]
pKa (Predicted) 15.40 ± 0.46[5]
LogP (Predicted) 2.64 - 3.75890[6][7]
Topological Polar Surface Area 55.1 Ų[4]
Hydrogen Bond Donor Count 2[4]
Rotatable Bond Count 5[4]
Solubility Slightly soluble in Chloroform and Methanol[5]
Storage Temperature 2-8°C[5]
Stability Chemically stable under standard ambient conditions (room temperature)[8]

Synthesis and Purification

Proposed Synthesis Pathway

The synthesis can be envisioned as a multi-step process starting from 1-tert-butyl-3,5-dimethylbenzene.

Synthesis_Pathway A 1-tert-butyl-3,5-dimethylbenzene B (4-tert-butyl-2,6-dimethylphenyl)acetonitrile A->B Chloromethylation followed by Cyanation C (4-tert-butyl-2,6-dimethylphenyl)acetic acid B->C Hydrolysis D N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide C->D Amide Coupling (with Ethylenediamine)

Caption: Proposed synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Step-by-Step Synthetic Protocol (Hypothetical)

The following protocol is a scientifically informed projection based on established organic chemistry principles and related synthesis procedures.

Step 1: Synthesis of (4-tert-butyl-2,6-dimethylphenyl)acetonitrile

  • Chloromethylation: React 1-tert-butyl-3,5-dimethylbenzene with a suitable chloromethylating agent (e.g., formaldehyde and HCl) to introduce a chloromethyl group onto the aromatic ring.

  • Cyanation: The resulting 2-(chloromethyl)-1-tert-butyl-3,5-dimethylbenzene is then reacted with a cyanide salt, such as sodium cyanide, to yield (4-tert-butyl-2,6-dimethylphenyl)acetonitrile.[9]

Step 2: Hydrolysis to (4-tert-butyl-2,6-dimethylphenyl)acetic acid

  • The nitrile group of (4-tert-butyl-2,6-dimethylphenyl)acetonitrile is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, (4-tert-butyl-2,6-dimethylphenyl)acetic acid.

Step 3: Amide Coupling

  • The carboxylic acid is activated, for example, by conversion to its acyl chloride or by using a peptide coupling agent.

  • The activated carboxylic acid is then reacted with an excess of ethylenediamine to form the final product, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Step 4: Purification

  • The crude product can be purified using column chromatography or recrystallization to achieve the desired purity.

Mechanism of Action (Inferred)

Direct pharmacological studies on N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide are not extensively documented. However, as a metabolite of Xylometazoline, its mechanism of action is likely related to that of the parent compound.[1]

Xylometazoline is a potent α-adrenergic receptor agonist.[10] It acts on the α₁ and α₂ adrenergic receptors in the nasal mucosa, leading to vasoconstriction of the blood vessels.[10] This reduction in blood flow decreases the swelling of the nasal passages, thereby alleviating nasal congestion.[10]

It is plausible that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide may retain some affinity for α-adrenergic receptors, although likely with a different potency and selectivity profile compared to Xylometazoline. Further research is required to elucidate its specific pharmacological activity.

Mechanism_of_Action cluster_0 Xylometazoline Metabolism cluster_1 Pharmacological Target Xylometazoline Xylometazoline Metabolite N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide Xylometazoline->Metabolite Hepatic Metabolism Alpha_Adrenergic_Receptors α-Adrenergic Receptors Xylometazoline->Alpha_Adrenergic_Receptors Agonism Metabolite->Alpha_Adrenergic_Receptors Potential Interaction Vasoconstriction Vasoconstriction Alpha_Adrenergic_Receptors->Vasoconstriction Leads to Decongestion Decongestion Vasoconstriction->Decongestion Results in

Caption: Inferred mechanism of action based on its parent compound, Xylometazoline.

Analytical Methodologies

Accurate and robust analytical methods are essential for the quantification and identification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, particularly in the context of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of this compound.[7]

Table 3: HPLC Method Parameters

ParameterSpecificationSource(s)
Column Newcrom R1[7]
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid[7]
MS Compatibility Phosphoric acid can be replaced with formic acid[7]
Application Suitable for impurity isolation and pharmacokinetic studies[7]
Detailed HPLC Protocol

The following is a representative protocol based on the available information. Method optimization and validation are necessary for specific applications.

  • Preparation of Mobile Phase:

    • Prepare a suitable mixture of acetonitrile, HPLC-grade water, and phosphoric acid (or formic acid for MS applications). The exact ratio should be optimized to achieve good separation.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the sample containing N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in a suitable solvent, preferably the mobile phase, to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., ambient or a controlled temperature).

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Detect the analyte using a suitable detector (e.g., UV-Vis at an appropriate wavelength).

  • Data Analysis:

    • Identify the peak corresponding to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide based on its retention time.

    • Quantify the analyte by comparing its peak area to that of a certified reference standard.

Analytical_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Mixing & Degassing) Separation Chromatographic Separation (Newcrom R1 Column) Mobile_Phase_Prep->Separation Injection->Separation Detection UV-Vis or MS Detection Separation->Detection Identification Peak Identification (Retention Time) Detection->Identification Quantification Quantification (Peak Area vs. Standard) Identification->Quantification

Caption: General workflow for the HPLC analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Toxicological and Pharmacokinetic Profile

Toxicology

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is classified as toxic if swallowed.[11] The GHS hazard statement is H301.[12] Appropriate safety precautions, including wearing personal protective equipment and handling in a well-ventilated area, should be observed.

Pharmacokinetics

Specific pharmacokinetic studies on N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide are limited. As a metabolite of Xylometazoline, its pharmacokinetic profile is inherently linked to that of the parent drug. Xylometazoline undergoes extensive first-pass metabolism in the liver, with an elimination half-life of approximately 2-3 hours. The metabolites are primarily excreted in the urine. It is expected that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide follows a similar excretion pathway.

Conclusion

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a compound of significant interest in the pharmaceutical sciences, primarily due to its association with Xylometazoline. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, an inferred mechanism of action, and established analytical methodologies. Further research into its specific pharmacology, toxicology, and pharmacokinetics is warranted to fully understand its biological implications.

References

  • SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

  • Chemsrc. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

  • R Discovery. Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review. [Link]

  • ChemAnalyst. Cas 94266-17-8: N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. [Link]

  • Wikipedia. Xylometazoline. [Link]

  • PubChem. N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. [Link]

  • LookChem. Cas 94266-17-8,N-(2-aminoethyl). [Link]

  • Google Patents. CN101928247B - Synthetic method of xylometazoline hydrochloride compound.
  • PubChem. Xylometazoline. [Link]

Sources

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide CAS 94266-17-8

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Guide: N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (CAS 94266-17-8)

A Comprehensive Analysis for Drug Development Professionals

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a niche chemical compound primarily recognized as an impurity of the pharmaceutical agent Xylometazoline.[1] Despite its limited direct research focus, its molecular architecture—a substituted xylylacetamide core—bears a striking resemblance to Class Ib antiarrhythmic and local anesthetic agents like Lidocaine. This guide provides a detailed examination of the compound, leveraging structural analogy and established chemical principles to infer its physicochemical properties, potential synthesis pathways, putative mechanism of action, and prospective pharmacological applications. By dissecting its constituent moieties, we offer a predictive framework for its behavior, highlighting the strategic importance of the 2,6-dimethylphenyl group, the N-aminoethyl side chain, and the para-substituted tert-butyl group in defining its potential bioactivity and metabolic fate. This document serves as a foundational resource for researchers exploring novel therapeutic agents and for analytical scientists developing methods for related compounds.

Introduction and Molecular Overview

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, identified by CAS number 94266-17-8, is an organic compound with the molecular formula C₁₆H₂₆N₂O.[2] Its structure is characterized by a central 2,6-dimethylaniline (xylidine) ring, which is N-acylated and further substituted with a bulky tert-butyl group at the 4-position of the phenyl ring. The acetamide nitrogen is linked to an ethylamine moiety.

This specific arrangement of functional groups places it in the family of acetamide derivatives, a scaffold present in numerous biologically active molecules.[3] The most critical structural comparison is to Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic drug.[4] The core of both molecules is a 2,6-xylylacetamide unit. The primary distinctions in the title compound are the presence of a 4-tert-butyl group on the aromatic ring and a primary amine on the N-alkyl side chain, as opposed to Lidocaine's N,N-diethyl group. These modifications are not trivial and are predicted to significantly influence the compound's lipophilicity, pKa, receptor binding affinity, and metabolic stability.

The tert-butyl group, in particular, is a common motif in medicinal chemistry used to increase steric bulk, enhance metabolic stability, or improve potency by occupying specific hydrophobic pockets in target proteins.[5][6] However, it can also introduce metabolic liabilities, often being a target for cytochrome P450-mediated hydroxylation.[7][8]

Physicochemical and Analytical Profile

While extensive experimental data for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is not publicly available, its key properties can be predicted or are listed in chemical databases. These parameters are crucial for designing analytical methods, predicting pharmacokinetic behavior, and formulating the compound for experimental assays.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₆H₂₆N₂O Alfa Chemistry[2]
Molecular Weight 262.39 g/mol Alfa Chemistry[2]
Predicted Boiling Point 440.5 ± 45.0 °C ChemicalBook[9]
Predicted Density 0.993 ± 0.06 g/cm³ ChemicalBook[9]
Predicted pKa 15.40 ± 0.46 ChemicalBook[9]
Topological Polar Surface Area 55.1 Ų Alfa Chemistry[2]
Predicted LogP 3.75890 Chemsrc[10]

| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[9] |

Analytical Characterization Workflow

The structural confirmation and purity assessment of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide would rely on a standard suite of analytical techniques.

Protocol 1: Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity analysis.[11]

    • Column: Newcrom R1 or equivalent C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with an acid modifier like formic acid (for MS compatibility) or phosphoric acid.[11]

    • Detection: UV detection at a wavelength determined by a UV scan of the analyte.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be effective for determining the molecular weight. The expected [M+H]⁺ ion would be at m/z 263.21. Fragmentation patterns can help confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Would confirm the presence of all proton environments, including the characteristic singlets for the tert-butyl group, the two methyl groups on the xylyl ring, and the methylene protons of the acetamide and ethylamine fragments.

    • ¹³C-NMR: Would show the expected number of carbon signals, confirming the overall carbon skeleton.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine and the amide, C=O stretching for the amide carbonyl, and C-H stretches for the aromatic and aliphatic portions.

The following diagram outlines the logical workflow for the comprehensive analysis of the compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_result Final Validation Syn Synthesized Crude Product Pur Column Chromatography Purification Syn->Pur HPLC Purity Check (RP-HPLC) Pur->HPLC MS Molecular Weight Confirmation (LC-MS) HPLC->MS If pure NMR Structural Elucidation (1H, 13C NMR) MS->NMR IR Functional Group Analysis (FT-IR) NMR->IR Final Characterized Compound (>95% Purity) IR->Final All data consistent

Caption: Workflow for Synthesis, Purification, and Analysis.

Postulated Synthesis Pathway

While specific synthesis literature for this exact molecule is scarce, a logical and efficient pathway can be designed based on the well-established synthesis of Lidocaine and its analogs.[4][12] The most direct approach involves a two-step process starting from the corresponding aniline derivative, 4-tert-butyl-2,6-dimethylaniline.

Step 1: Acylation of 4-tert-butyl-2,6-dimethylaniline The synthesis begins with the acylation of 4-tert-butyl-2,6-dimethylaniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.[4] The aniline nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A mild base like sodium acetate or a tertiary amine is typically used to neutralize the HCl byproduct.

Step 2: Nucleophilic Substitution with Ethylenediamine The resulting intermediate, 2-chloro-N-(4-tert-butyl-2,6-dimethylphenyl)acetamide, is then subjected to a nucleophilic substitution reaction with an excess of ethylenediamine. The primary amine of ethylenediamine displaces the chloride ion to form the final product. Using an excess of ethylenediamine is crucial to minimize the formation of the di-substituted byproduct.

G Start 4-tert-butyl-2,6-dimethylaniline + Chloroacetyl Chloride Intermediate Intermediate: 2-chloro-N-(4-tert-butyl-2,6-dimethylphenyl)acetamide Start->Intermediate Acylation Reagent2 + Ethylenediamine (excess) Intermediate->Reagent2 Product Final Product: N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide Reagent2->Product Nucleophilic Substitution

Caption: Postulated two-step synthesis pathway.

Putative Mechanism of Action and Biological Significance

The structural similarity to Lidocaine strongly suggests that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide would function as a blocker of voltage-gated sodium channels.[4][13]

Sodium Channel Blockade

Class I antiarrhythmic drugs exert their effect by binding to fast sodium channels (Nav1.5 in cardiac tissue), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[13] By blocking these channels, the drug reduces the maximum rate of depolarization, slows conduction velocity, and can suppress ectopic pacemaker activity.

The molecule likely possesses key pharmacophoric features:

  • Aromatic Ring: The 4-tert-butyl-2,6-xylyl group provides the necessary lipophilicity to partition into the cell membrane and interact with the channel protein. The tert-butyl group may enhance this lipophilicity and provide a steric anchor within a hydrophobic pocket of the channel.[5]

  • Amide Linker: This linker is a common feature in local anesthetics and is crucial for proper orientation and binding.

  • Terminal Amine: The aminoethyl group is hydrophilic and contains a nitrogen atom that would be protonated at physiological pH. This positive charge is critical for binding to a specific site within the inner pore of the sodium channel, effectively plugging it.

Based on the kinetics of Lidocaine, this compound would likely be classified as a Class Ib agent.[14] Class Ib drugs exhibit fast association and dissociation kinetics with the sodium channel.[15] This means they bind preferentially to channels that are in the open or inactivated state—states that are more prevalent in rapidly firing or depolarized (ischemic) tissue. This property makes them particularly effective for treating ventricular arrhythmias that occur post-myocardial infarction, with minimal effect on normal cardiac tissue.[14][16]

G cluster_membrane Cell Membrane cluster_effect Physiological Effect NaChannel_Rest Na+ Channel (Resting State) NaChannel_Open Na+ Channel (Open State) NaChannel_Rest->NaChannel_Open Depolarization NaChannel_Inact Na+ Channel (Inactivated) NaChannel_Open->NaChannel_Inact Inactivation BlockedChannel Blocked Channel NaChannel_Inact->NaChannel_Rest Repolarization Drug Drug Drug->NaChannel_Open Binds to Open State Drug->NaChannel_Inact Binds to Inactivated State Effect ↓ Rate of Depolarization ↓ Conduction Velocity Suppression of Arrhythmia BlockedChannel->Effect

Caption: Putative mechanism of Class Ib sodium channel blockade.

Potential Applications and Future Research

Given its theoretical profile, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide warrants investigation in several therapeutic areas.

  • Antiarrhythmic Agent: Its primary potential lies as a Class Ib antiarrhythmic for the treatment of ventricular tachyarrhythmias, particularly in the context of myocardial ischemia.

  • Local Anesthetic: The fundamental mechanism of local anesthesia is also sodium channel blockade in peripheral nerves. This compound could be explored for topical, infiltrative, or nerve block applications.

  • Research Chemical: It can serve as a valuable tool compound for studying the structure-activity relationships (SAR) of sodium channel blockers. The specific contributions of the 4-tert-butyl group and the primary terminal amine can be systematically investigated.

Proposed Experimental Validation

To validate these hypotheses, a structured research program should be undertaken.

Protocol 2: In Vitro Pharmacological Profiling

  • Target Binding:

    • Assay: Radioligand binding assay using [³H]-batrachotoxin or a similar ligand that binds to the sodium channel, to determine the binding affinity (Ki) of the test compound.

  • Functional Activity (Electrophysiology):

    • Assay: Whole-cell patch-clamp electrophysiology on cell lines expressing Nav1.5 channels (e.g., HEK-293 cells) or on isolated cardiomyocytes.

    • Objective: To determine the IC₅₀ for sodium current inhibition and to characterize the voltage- and use-dependency of the block, confirming its Class Ib profile (fast kinetics, preference for inactivated state).

  • Metabolic Stability:

    • Assay: Incubation with human liver microsomes followed by LC-MS analysis to determine the rate of metabolic degradation and identify major metabolites.[7] This will assess the impact of the tert-butyl group on the compound's pharmacokinetic profile.

Conclusion

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (CAS 94266-17-8) represents an intriguing, albeit understudied, chemical entity. While currently known primarily as a pharmaceutical impurity, its structural analogy to Lidocaine provides a strong rationale for its potential as a voltage-gated sodium channel blocker with Class Ib antiarrhythmic and local anesthetic properties. The presence of the 4-tert-butyl moiety is a key structural feature that likely modulates its potency and metabolic profile. This technical guide synthesizes available data with established pharmacological principles to provide a robust framework for its synthesis, analysis, and potential biological activity. Further empirical investigation, beginning with the in vitro protocols outlined herein, is necessary to validate its therapeutic potential and establish a comprehensive understanding of its place within the landscape of acetamide-based drug candidates.

References

  • Chemsrc. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide | 94266-17-8. Chemsrc.com. Available from: [Link].

  • Hypha Discovery. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available from: [Link].

  • CV Pharmacology. Class I Antiarrhythmics (Sodium-Channel Blockers). CVPharmacology.com. Available from: [Link].

  • Touré, B. B., & Hall, D. G. (2009). Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring. Journal of Combinatorial Chemistry, 11(5), 823-834. Available from: [Link].

  • PubChem. N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. National Center for Biotechnology Information. Available from: [Link].

  • Google Patents. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. Google Patents.
  • Shaffer, C. L., et al. (2012). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 3(1), 38-42. Available from: [Link].

  • Deranged Physiology. Class I antiarrhythmic agents. DerangedPhysiology.com. Available from: [Link].

  • PubMed. Solid-phase synthesis of lidocaine and procainamide analogues using backbone amide linker (BAL) anchoring. National Library of Medicine. Available from: [Link].

  • Popolo, A., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(3), 2809-2821. Available from: [Link].

  • SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. SIELC. Available from: [Link].

  • Mohrig, J. R., et al. (1995). The Preparation of Lidocaine. Journal of Chemical Education, 72(10), A212. Available from: [Link].

  • LITFL. Antiarrhythmics - Part One. Life in the Fast Lane. Available from: [Link].

  • ResearchGate. The tert-butyl group in chemistry and biology. ResearchGate. Available from: [Link].

  • Byer, J. D., et al. (2010). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 58(23), 12140-12145. Available from: [Link].

  • University of California, Irvine. Synthesis of Lidocaine. UCI Department of Chemistry. Available from: [Link].

  • PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. National Library of Medicine. Available from: [Link].

  • Liu, T., et al. (2020). New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs. Frontiers in Pharmacology, 11, 1198. Available from: [Link].

  • Chemistry Steps. Synthesis of Lidocaine. ChemistrySteps.com. Available from: [Link].

  • ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Available from: [Link].

  • ResearchGate. (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available from: [Link].

  • Lecturio. Class 1 Antiarrhythmic Drugs (Sodium Channel Blockers). Lecturio.com. Available from: [Link].

  • PubChem. (4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester. National Center for Biotechnology Information. Available from: [Link].

Sources

An In-Depth Technical Guide to the Mechanism of Action of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a research chemical identified as a potential metabolite of the widely used alpha-adrenergic agonist, Xylometazoline.[1] While the pharmacological profile of this compound is not extensively characterized in publicly available literature, its structural analogy to Xylometazoline provides a strong basis for hypothesizing its mechanism of action. This technical guide synthesizes the available information, proposes a putative mechanism centered on adrenergic receptor modulation, and provides a comprehensive framework of experimental protocols for its rigorous scientific investigation. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel adrenergic agents.

Introduction and Physicochemical Properties

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, with the CAS number 94266-17-8, is an organic compound characterized by a xylylacetamide core structure.[2] Its IUPAC name is N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide.[2] The presence of a tert-butyl group and a xylyl moiety suggests significant lipophilicity, while the aminoethyl side chain introduces a basic and hydrophilic character.[1]

Table 1: Physicochemical Properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

PropertyValueSource
Molecular Formula C16H26N2O[2]
Molecular Weight 262.39 g/mol [2]
Boiling Point (Predicted) 440.5 ± 45.0 °C[3]
Density (Predicted) 0.993 ± 0.06 g/cm³[3]
pKa (Predicted) 15.40 ± 0.46[3]
Solubility Chloroform (Slightly), Methanol (Slightly)[3]

The structural similarity to Xylometazoline, a known α1 and α2 adrenergic receptor agonist, is the cornerstone of the mechanistic hypothesis presented in this guide.[4][5] Xylometazoline's clinical application as a nasal decongestant stems from its ability to constrict blood vessels in the nasal mucosa by activating these receptors.[6][7]

Caption: Chemical structures of the topic compound and Xylometazoline.

Proposed Mechanism of Action: Adrenergic Receptor Modulation

Based on its structural heritage, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is hypothesized to function as a modulator of adrenergic receptors. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine and epinephrine. They are broadly classified into α and β subtypes, each with further divisions.[8]

Given that Xylometazoline is an agonist at both α1 and α2 adrenergic receptors, it is plausible that its metabolite retains affinity for these receptors.[4][5] The nature of this interaction, whether it is agonistic, antagonistic, or biased, requires empirical determination.

Interaction with α1-Adrenergic Receptors

Activation of α1-adrenergic receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade that results in the activation of phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] This pathway is central to smooth muscle contraction.[11]

Interaction with α2-Adrenergic Receptors

α2-adrenergic receptors are typically coupled to Gi/o proteins.[8] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and the inhibition of neurotransmitter release.

Adrenergic_Signaling_Pathways cluster_alpha1 α1-Adrenergic Pathway cluster_alpha2 α2-Adrenergic Pathway a1_receptor α1-AR gq Gq/11 a1_receptor->gq Agonist plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc a2_receptor α2-AR gi Gi/o a2_receptor->gi Agonist ac Adenylyl Cyclase gi->ac Inhibits atp ATP ac->atp Acts on camp ↓ cAMP atp->camp

Caption: Proposed signaling pathways for α1 and α2-adrenergic receptors.

Experimental Protocols for Mechanistic Elucidation

A systematic approach is required to definitively characterize the mechanism of action of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. The following experimental protocols provide a self-validating framework for this investigation.

Experimental_Workflow start Start: Compound Synthesis & Purification binding_assay Radioligand Binding Assays (Determine Affinity & Selectivity) start->binding_assay functional_assays In Vitro Functional Assays (Determine Agonism/Antagonism) binding_assay->functional_assays Identified Target(s) invivo_studies In Vivo Models (Assess Physiological Effects) functional_assays->invivo_studies Confirmed Activity data_analysis Data Analysis & Mechanism Confirmation invivo_studies->data_analysis

Sources

An In-depth Technical Guide to the Biological Activity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a compound structurally related to the well-established α-adrenergic agonist Xylometazoline, presents a compelling case for investigation within the realm of adrenergic pharmacology. This technical guide provides a comprehensive overview of its chemical identity, and, by leveraging its established relationship with Xylometazoline, logically infers its potential biological activities and mechanism of action. While direct experimental data on its pharmacological profile remains to be published, this document serves as a foundational resource for researchers poised to explore its therapeutic and pharmacological potential. We will delve into the known adrenergic signaling pathways, propose experimental workflows for its characterization, and provide a framework for its synthesis and analysis, thereby equipping scientists with the necessary tools to unlock the biological significance of this intriguing molecule.

Introduction: Unveiling a Potential Adrenergic Modulator

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, identified as a key impurity and related compound of the nasal decongestant Xylometazoline, stands as a molecule of significant interest for pharmacological exploration.[1] Its structural similarity to Xylometazoline, a known α-adrenergic agonist, strongly suggests a potential interaction with the adrenergic system, a critical signaling pathway that regulates a myriad of physiological processes.[2] This guide will synthesize the available chemical and analytical data for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and, through a scientifically grounded inferential approach, explore its likely biological activities, mechanisms of action, and potential therapeutic implications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its biological investigation. The key properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide are summarized in the table below.

PropertyValueSource
CAS Number 94266-17-8[3]
Molecular Formula C₁₆H₂₆N₂O[3]
Molecular Weight 262.39 g/mol [4]
IUPAC Name N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide[3]
Synonyms Xylometazoline Impurity A, N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide[5]
Boiling Point (Predicted) 440.5 ± 45.0 °C[4]
Density (Predicted) 0.993 ± 0.06 g/cm³[4]
pKa (Predicted) 15.40 ± 0.46[4]
Solubility Chloroform (Slightly), Methanol (Slightly)[4]

Inferred Biological Activity and Mechanism of Action: A Link to Adrenergic Signaling

The primary hypothesis for the biological activity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is its function as a modulator of adrenergic receptors, based on its identity as a related compound to Xylometazoline.[1] Xylometazoline exerts its well-documented vasoconstrictive effects through direct agonism at α-adrenergic receptors, leading to its widespread use as a nasal decongestant.[2] A patent for Xylometazoline hydrochloride specifies its direct excitatory action on α1-adrenergic receptors in blood vessels.[6] Further research has shown that Xylometazoline has an affinity for both α1A and α2B-adrenoceptors.[7]

Given the shared core chemical scaffold, it is highly probable that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide also binds to and modulates the activity of one or more subtypes of adrenergic receptors. The nature of this modulation, whether agonistic or antagonistic, and its selectivity profile across the various α- and β-adrenergic receptor subtypes remain to be experimentally determined.

The Adrenergic Signaling Pathway: A Potential Target

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the sympathetic nervous system's "fight-or-flight" response. Upon activation by endogenous catecholamines like epinephrine and norepinephrine, they initiate downstream signaling cascades that regulate cardiovascular function, metabolism, and smooth muscle contraction.

Adrenergic Signaling Pathway cluster_0 Cell Membrane Adrenergic_Receptor α-Adrenergic Receptor G_Protein G Protein (Gq/Gi) Adrenergic_Receptor->G_Protein Activation Effector_Enzyme Phospholipase C / Adenylyl Cyclase G_Protein->Effector_Enzyme Modulation Second_Messengers IP3, DAG / cAMP Effector_Enzyme->Second_Messengers Production Ligand N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (Hypothesized Ligand) Ligand->Adrenergic_Receptor Binding Cellular_Response Cellular Response (e.g., Vasoconstriction) Second_Messengers->Cellular_Response Initiation

Figure 1: Hypothesized Adrenergic Signaling Pathway

Proposed Experimental Workflows for Biological Characterization

To elucidate the precise biological activity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a systematic experimental approach is necessary. The following workflows provide a roadmap for its comprehensive pharmacological profiling.

A. Radioligand Binding Assays: Determining Receptor Affinity

The initial step is to ascertain whether the compound binds to adrenergic receptors and to quantify its affinity.

Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines recombinantly expressing specific human α- and β-adrenergic receptor subtypes (e.g., HEK293 cells).

  • Radioligand Selection: Utilize commercially available radiolabeled antagonists with high affinity for each receptor subtype (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂, [³H]-dihydroalprenolol for β).

  • Competition Binding Assay: Incubate the membrane preparations with a fixed concentration of the radioligand in the presence of increasing concentrations of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes Expressing Adrenergic Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand (Rapid Filtration) Incubation->Filtration Quantification Quantify Bound Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Calculate Ki (Competition Binding Analysis) Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Radioligand Binding Assay Workflow

B. Functional Assays: Assessing Agonist or Antagonist Activity

Once binding is confirmed, functional assays are crucial to determine the compound's effect on receptor signaling.

Protocol (for Gq-coupled α₁ receptors):

  • Cell Culture: Culture cells expressing the α₁-adrenergic receptor subtype of interest.

  • Calcium Mobilization Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Treatment: Stimulate the cells with varying concentrations of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a known agonist) from the dose-response curves.

C. In Vitro and In Vivo Models: Evaluating Physiological Effects

Based on the in vitro data, appropriate tissue or animal models can be selected to investigate the physiological effects of the compound.

  • Isolated Tissue Preparations: Utilize isolated blood vessel preparations (e.g., aortic rings) to assess vasoconstrictor or vasodilatory effects.

  • Animal Models: In vivo studies in appropriate animal models can be conducted to evaluate effects on blood pressure, heart rate, and nasal congestion.

Synthesis and Analytical Methodologies

A. Postulated Synthesis Route

B. Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis and purification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) has been described for its separation.[8]

Conclusion and Future Directions

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide represents a promising, yet underexplored, chemical entity with a high probability of interacting with the adrenergic system. Its structural relationship to Xylometazoline provides a strong rationale for its investigation as a potential modulator of α-adrenergic receptors. The experimental workflows outlined in this guide offer a clear path forward for its comprehensive pharmacological characterization. Future research should focus on executing these studies to definitively determine its receptor binding profile, functional activity, and potential therapeutic applications. Such investigations will not only elucidate the biological role of this specific compound but also contribute to a broader understanding of the structure-activity relationships of adrenergic ligands.

References

  • Google Patents. Method for measuring impurity A in xylometazoline hydrochloride.
  • LookChem. Cas 94266-17-8,N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

  • GSRS. N-(2-AMINOETHYL)-2-(4-(TERT-BUTYL)-2,6-DIMETHYLPHENYL)ACETAMIDE. [Link]

  • SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

  • Medicines Evaluation Board. Public Assessment Reports of the Medicines Evaluation Board in the Netherlands Xylometazoline HCl 0.5 mg/ml and 1 mg. [Link]

  • PubChem. N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. [Link]

  • ChemSrc. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

  • PubChem. Xylometazoline. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology for the synthesis, grounded in established chemical principles. The guide elucidates the rationale behind the selection of precursors, reaction conditions, and purification methods. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is recognized as a significant impurity of the pharmaceutical compound Xylometazoline, making its synthesis crucial for analytical and reference standard purposes[1][2][3].

Introduction and Strategic Overview

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, with the IUPAC name N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide, is a key organic molecule in pharmaceutical research and development[4]. Its structural similarity to active pharmaceutical ingredients necessitates a reliable synthetic route to obtain pure samples for analytical standard development, impurity profiling, and toxicological studies.

The synthetic strategy detailed herein follows a convergent approach, beginning with commercially available or readily synthesizable starting materials. The pathway is designed for efficiency and scalability, with each step employing well-understood and widely practiced organic transformations. The overall synthesis can be dissected into three primary stages:

  • Stage 1: Synthesis of the Core Aromatic Precursor: Preparation of 4-tert-butyl-2,6-dimethylaniline.

  • Stage 2: Formation of the Chloroacetamide Intermediate: Acylation of the aniline derivative with chloroacetyl chloride.

  • Stage 3: Final Amination: Nucleophilic substitution of the chloro group with ethylenediamine to yield the target molecule.

This guide will provide a detailed experimental protocol for each stage, accompanied by a discussion of the underlying chemical principles and justifications for the chosen methodologies.

Synthesis Pathway and Experimental Protocols

The logical flow of the synthesis is depicted in the following workflow diagram:

Synthesis_Workflow A 2,6-Dimethylphenol B 2,6-Dimethylaniline A->B Amination C 4-tert-butyl-2,6-dimethylaniline B->C Friedel-Crafts Alkylation D N-(4-tert-butyl-2,6-dimethylphenyl)-2-chloroacetamide C->D Acylation E N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide D->E Amination

Caption: Synthetic workflow for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Stage 1: Synthesis of 4-tert-butyl-2,6-dimethylaniline

The synthesis of the core aromatic precursor, 4-tert-butyl-2,6-dimethylaniline, begins with the commercially available 2,6-dimethylphenol.

This transformation can be achieved through a high-temperature, high-pressure reaction with ammonia in the presence of a suitable catalyst. A patented method describes the conversion of 2,6-dimethylphenol to 2,6-dimethylaniline with high yield[5][6].

  • Protocol:

    • In a high-pressure reaction vessel, place one molar equivalent of 2,6-dimethylphenol, 0.1 molar equivalents of 2,6-dimethyl cyclohexanone (as a co-catalyst), and a platinum-based catalyst (e.g., 0.1 wt% on silica-alumina support)[5].

    • Add three molar equivalents of aqueous ammonia (e.g., 29% solution)[5].

    • Seal the vessel and heat to 300°C while stirring. Maintain this temperature for 4 hours[5].

    • After cooling, filter off the catalyst.

    • The product, 2,6-dimethylaniline, can be isolated by distillation of the filtrate[5].

  • Expertise & Experience: The use of a co-catalyst like 2,6-dimethyl cyclohexanone is crucial for the efficiency of this amination reaction. The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution of the hydroxyl group.

The introduction of the tert-butyl group at the para-position is achieved through a Friedel-Crafts alkylation reaction. The steric hindrance from the two methyl groups directs the bulky tert-butyl group to the less hindered para-position.

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of 2,6-dimethylaniline in a suitable solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions (approximately 1.1 molar equivalents).

    • To the cooled and stirred mixture, add tert-butyl chloride (approximately 1.2 molar equivalents) dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

    • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure 4-tert-butyl-2,6-dimethylaniline.

  • Expertise & Experience: The choice of a Lewis acid catalyst is critical in Friedel-Crafts reactions. Aluminum chloride is a common and effective choice for this type of alkylation[7]. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions. The para-substitution is favored due to the directing effects of the amino group and the steric hindrance of the ortho-methyl groups[8].

Stage 2: Synthesis of N-(4-tert-butyl-2,6-dimethylphenyl)-2-chloroacetamide

This stage involves the acylation of the synthesized aniline with chloroacetyl chloride. This reaction is a standard method for the formation of α-chloro amides, which are versatile intermediates in organic synthesis[9].

  • Protocol:

    • Dissolve one molar equivalent of 4-tert-butyl-2,6-dimethylaniline in a suitable solvent like glacial acetic acid or an inert organic solvent such as dichloromethane in a round-bottom flask[10].

    • Add a base, such as sodium acetate, to neutralize the hydrochloric acid byproduct that is formed during the reaction[11].

    • Cool the mixture in an ice bath.

    • Slowly add chloroacetyl chloride (approximately 1.1 molar equivalents) to the stirred solution[10].

    • After the addition, allow the reaction to proceed at room temperature for a few hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash it with water.

    • The crude N-(4-tert-butyl-2,6-dimethylphenyl)-2-chloroacetamide can be purified by recrystallization from a suitable solvent like ethanol.

  • Expertise & Experience: The use of a base is essential to prevent the protonation of the starting aniline by the HCl generated, which would render it unreactive. The acylation of anilines with acid chlorides is a rapid and generally high-yielding reaction[10].

Stage 3: Synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

The final step is the nucleophilic substitution of the chlorine atom in the chloroacetamide intermediate with an amino group from ethylenediamine.

  • Protocol:

    • In a round-bottom flask, dissolve one molar equivalent of N-(4-tert-butyl-2,6-dimethylphenyl)-2-chloroacetamide in a suitable solvent such as toluene or ethanol.

    • Add a large excess of ethylenediamine (e.g., 5-10 molar equivalents). The excess ethylenediamine also acts as a base to neutralize the HCl formed.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethylenediamine and solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining ethylenediamine hydrochloride salt.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the final product, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, by column chromatography on silica gel.

  • Expertise & Experience: Using a large excess of ethylenediamine favors the monosubstitution product and minimizes the formation of the disubstituted byproduct. The reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Quantitative Data Summary

StepReactantsReagents/CatalystsSolventTemperatureApproximate Reaction Time
1.1 2,6-DimethylphenolNH₃ (aq), 2,6-Dimethyl cyclohexanone, Pt/Silica-Alumina-300°C4 hours
1.2 2,6-Dimethylaniline, tert-Butyl chlorideAlCl₃Dichloromethane0°C to RT2-4 hours
2 4-tert-butyl-2,6-dimethylaniline, Chloroacetyl chlorideSodium AcetateGlacial Acetic Acid0°C to RT1-3 hours
3 N-(4-tert-butyl-2,6-dimethylphenyl)-2-chloroacetamideEthylenediamineTolueneReflux4-8 hours

Visualization of Key Relationships

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

Synthesis_Progression cluster_0 Precursor Synthesis cluster_1 Core Modification cluster_2 Intermediate Formation cluster_3 Final Product Synthesis 2,6-Dimethylphenol 2,6-Dimethylphenol 2,6-Dimethylaniline 2,6-Dimethylaniline 2,6-Dimethylphenol->2,6-Dimethylaniline Amination 4-tert-butyl-2,6-dimethylaniline 4-tert-butyl-2,6-dimethylaniline 2,6-Dimethylaniline->4-tert-butyl-2,6-dimethylaniline Friedel-Crafts Alkylation Intermediate N-(4-tert-butyl-2,6-dimethylphenyl) -2-chloroacetamide 4-tert-butyl-2,6-dimethylaniline->Intermediate Acylation Final Product N-(2-Aminoethyl)-4-tert-butyl -2,6-xylylacetamide Intermediate->Final Product Amination

Caption: Logical progression of the synthesis pathway.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. By breaking down the synthesis into three manageable stages, this guide provides researchers with a clear and actionable protocol. The detailed explanations of the chemical principles behind each step are intended to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific needs. The availability of a reliable synthesis for this compound is paramount for the quality control and safety assessment of pharmaceutical products containing Xylometazoline.

References

  • Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.
  • Google Patents. US4609760A - Process for the preparation of 2,6-xylidine.
  • Sciencemadness Discussion Board. 2,6-dimethylaniline. Retrieved from [Link]

  • SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

  • Chemsrc. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

  • ResearchGate. N-(2,6-Dimethylphenyl)acetamide. Retrieved from [Link]

  • San Diego Miramar College. The 2-Step Synthesis of Lidocaine. Retrieved from [Link]

  • University of Missouri–St. Louis. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

  • University of California, San Diego. Chem 302L / Su07 The Synthesis of Lidocaine. Retrieved from [Link]

  • ResearchGate. N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved from [Link]

  • Masaryk University. 2. Lidocaine. Retrieved from [Link]

  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... Retrieved from [Link]

  • SciSpace. Mechanism of Catalytic Alkylation of 2,6-di-tert-Butylphenol by Methyl Acrylate. Retrieved from [Link]

  • Google Patents. CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.
  • Scribd. Friedel-Crafts Alkylation Lab Guide. Retrieved from [Link]

  • PubChem. METHOD FOR PREPARING LIDOCAINE INTERMEDIATE α-CHLOROACETYL-2,6-DIMETHYLANILINE AND LIDOCAINE WITHOUT ADDING ADDITIONAL ALKALI. Retrieved from [Link]

  • ResearchGate. XYLOMETAZOLINE BASE SUITABLE FOR USE IN LIPOPHILIC DRUG PRODUCTS. Retrieved from [Link]

  • EduBirdie. Lidocaine Synthesis Lab. Retrieved from [Link]

  • Pharmaffiliates. Xylometazoline-impurities. Retrieved from [Link]

  • USP. Xylometazoline Hydrochloride Nasal Solution. Retrieved from [Link]

  • YouTube. A Friedel Crafts Reaction. Retrieved from [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • Veeprho. Xylometazoline EP Impurity A. Retrieved from [Link]

Sources

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Introduction

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a molecule of significant interest in pharmaceutical research and development, is recognized as a potential metabolite and a known impurity of Xylometazoline.[1] Xylometazoline is a widely used alpha-adrenergic agonist for nasal decongestion, acting on alpha-1 and alpha-2 adrenergic receptors to induce vasoconstriction in the nasal mucosa.[2][3][4] Understanding the molecular characteristics of its metabolites and impurities is paramount for a comprehensive pharmacological and toxicological profile of the parent drug. This guide provides a detailed exploration of the molecular structure, properties, and analytical methodologies for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The fundamental identification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is established through its chemical nomenclature and registry numbers.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide[5]
CAS Number 94266-17-8[6]
Molecular Formula C₁₆H₂₆N₂O[5]
Molecular Weight 262.39 g/mol [7]
Synonyms Xylometazoline Impurity A, N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide[8]

The physicochemical properties of a compound are critical in determining its behavior in biological systems and during formulation. While experimental data for this specific molecule is scarce, predictive models provide valuable initial insights.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource(s)
Boiling Point 440.5 ± 45.0 °C at 760 mmHg[7]
Density 0.993 ± 0.06 g/cm³[7]
pKa 15.40 ± 0.46[9]
LogP 3.75890[10]
Solubility Slightly soluble in Chloroform and Methanol[9]

Molecular Structure and Elucidation

The molecular structure of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide comprises a substituted xylyl group linked via an acetamide bridge to an aminoethyl moiety. This structure suggests a combination of lipophilic (tert-butyl-xylyl group) and hydrophilic (aminoethyl and amide groups) regions, influencing its solubility and potential interactions with biological targets.

Spectroscopic Characterization (Predicted)

Definitive structural elucidation relies on spectroscopic techniques. In the absence of published experimental spectra, the following sections detail the expected spectral characteristics based on the known structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the xylyl ring, the methylene protons of the acetamide and aminoethyl groups, the methyl protons of the xylyl and tert-butyl groups, and the amine and amide protons. The integration of these signals would confirm the number of protons in each chemical environment.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the aromatic carbons, the carbonyl carbon of the amide, the methylene carbons, and the methyl carbons of the xylyl and tert-butyl groups.

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, aiding in structural confirmation.[11][12] For N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, the protonated molecule [M+H]⁺ would be expected at m/z 263.21. A plausible fragmentation pathway would involve cleavage of the amide bond and subsequent fragmentation of the side chains.[13][14]

Table 3: Predicted Mass Spectrometry Fragmentation

m/z (Predicted)Proposed Fragment
263.21[M+H]⁺
204.14[M - NH₂CH₂CH₂NH]⁺
189.12[M - C₂H₇N₂O]⁺
57.07[C(CH₃)₃]⁺

The IR spectrum would provide information about the functional groups present in the molecule.[15][16]

Table 4: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) (Predicted)Functional Group
3300-3500N-H stretching (amine and amide)
2850-3000C-H stretching (aliphatic)
1640-1680C=O stretching (amide I)
1515-1570N-H bending (amide II)

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

The proposed synthesis involves a nucleophilic substitution reaction between 2-chloro-N-(2,6-dimethyl-4-tert-butylphenyl)acetamide and an excess of ethylenediamine. The excess ethylenediamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products reactant1 2-chloro-N-(2,6-dimethyl-4-tert-butylphenyl)acetamide conditions Solvent (e.g., Ethanol) Heat (Reflux) reactant1->conditions reactant2 Ethylenediamine (excess) reactant2->conditions product N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide conditions->product Nucleophilic Substitution byproduct Ethylenediamine Hydrochloride conditions->byproduct

Caption: Proposed synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-chloro-N-(2,6-dimethyl-4-tert-butylphenyl)acetamide (1 equivalent) in ethanol, add ethylenediamine (10 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the ethylenediamine hydrochloride salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain the pure N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Biological Context and Potential Pharmacological Activity

The primary interest in N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide stems from its relationship with Xylometazoline.[1]

Pharmacology of Xylometazoline

Xylometazoline is a direct-acting sympathomimetic agent that stimulates alpha-adrenergic receptors in the nasal mucosa.[3][10] This leads to vasoconstriction, reducing blood flow and swelling of the nasal passages, thereby alleviating congestion.[2] It has affinity for both α₁ and α₂ adrenergic receptors.[3][4]

Adrenergic Signaling Pathway

The vasoconstrictive effect of Xylometazoline is mediated through G-protein coupled adrenergic receptors, primarily leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates contraction Smooth Muscle Contraction ca_release->contraction Leads to pkc->contraction Contributes to xylometazoline Xylometazoline xylometazoline->receptor Binds to

Caption: Simplified adrenergic signaling pathway of Xylometazoline.

Potential Activity of the Metabolite

The metabolic fate of Xylometazoline is not extensively documented in the literature. It is known to undergo hepatic metabolism, likely through oxidation and conjugation. The structure of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide suggests it could be a product of metabolic cleavage of the imidazoline ring of Xylometazoline. A critical question for drug development is whether this metabolite retains affinity for adrenergic receptors. Its structural dissimilarity to the parent compound, particularly the absence of the imidazoline ring, makes it plausible that its pharmacological activity is significantly altered. Further research, including receptor binding assays and functional studies, is necessary to determine the pharmacological profile of this molecule.

Analytical Methodologies

The detection and quantification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, particularly as an impurity in Xylometazoline preparations, require robust analytical methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of this compound.[18]

Table 5: HPLC Method Parameters

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection UV
Note For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[18]
Experimental Protocol: HPLC Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Chromatographic System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a defined volume of the sample solution onto the column.

  • Data Acquisition: Monitor the eluent at a suitable UV wavelength and record the chromatogram.

  • Quantification: Determine the concentration of the analyte by comparing its peak area to that of a reference standard.

Safety and Handling

According to the Safety Data Sheet (SDS), N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is classified as toxic if swallowed.[19]

  • Hazard Statement: H301: Toxic if swallowed.[19]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[19]

    • P270: Do not eat, drink or smoke when using this product.[19]

    • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[19]

    • P405: Store locked up.[19]

    • P501: Dispose of contents/container to an approved waste disposal plant.[19]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a molecule of significant relevance in the context of Xylometazoline pharmacology and quality control. While a complete experimental dataset for this compound is not currently available in the public domain, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and established analytical methodologies. Further research is warranted to experimentally validate the predicted spectroscopic and physicochemical data and to elucidate the specific biological activity of this compound. Such studies will be invaluable for a more complete understanding of the overall pharmacological and safety profile of Xylometazoline.

References

  • Grebeniuk, D., Plesh, I., & Shovkova, Z. (2023). Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review.
  • Pharmacology of Xylometazoline ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube. Retrieved from [Link]

  • Chemsrc. (2025, August 25). N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

  • Corboz, A., & Pipkorn, U. (1989). [Pharmacological and clinical evalutation of nasal obstruction: application to xylometazoline]. Therapeutische Umschau. Revue therapeutique, 46(8), 534–539.
  • Hoffmann, K., de Mey, C., & Sucker, H. (2001). Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline. Naunyn-Schmiedeberg's archives of pharmacology, 363(3), 246–259.
  • Wikipedia. (n.d.). Xylometazoline. Retrieved from [Link]

  • R Discovery. (2023, November 6). Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
  • SIELC Technologies. (2018, May 16). N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride. Retrieved from [Link]

  • PubMed Central. (2024, March 18). Patent highlights August–September 2023. Retrieved from [Link]

  • PubMed Central. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • ResearchGate. (2009, August 26). XYLOMETAZOLINE BASE SUITABLE FOR USE IN LIPOPHILIC DRUG PRODUCTS. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • MDPI. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

  • Justia Patents. (2011, June 23). preparation of ranolazine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Xylometazoline-impurities. Retrieved from [Link]

  • Chemsrc. (2025, August 25). N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • USP. (n.d.). Xylometazoline Hydrochloride Nasal Solution. Retrieved from [Link]

  • Veeprho. (n.d.). Xylometazoline EP Impurity A | CAS 94266-17-8. Retrieved from [Link]

  • ATB. (n.d.). N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • MDPI. (n.d.). Native Mass Spectrometry in Fragment-Based Drug Discovery. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and... | Download Scientific Diagram. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide: A Known Impurity and Potential Metabolite of Xylometazoline

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a compound identified as a significant impurity and a putative metabolite of the widely used nasal decongestant, xylometazoline. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deeper understanding for professionals in drug development and analytical sciences.

Introduction: The Significance of Characterizing Xylometazoline-Related Compounds

Xylometazoline is an imidazoline derivative that functions as an α-adrenergic agonist, inducing vasoconstriction in the nasal mucosa to relieve nasal congestion[1]. The quality, safety, and efficacy of pharmaceutical products are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate the identification and characterization of any impurity above a certain threshold. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, designated as "Xylometazoline Impurity A" in pharmacopeial contexts, is a known process-related impurity and a degradation product of xylometazoline[2][3].

Furthermore, understanding the metabolic fate of a drug is crucial for a complete safety and efficacy profile. While xylometazoline undergoes extensive first-pass metabolism in the liver, primarily through oxidation and conjugation, specific details about its metabolic pathways remain largely uncharacterized in scientific literature. The structural similarity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide to a product of imidazoline ring hydrolysis suggests it is a plausible, yet unconfirmed, metabolite. This guide will delve into the known chemical properties, a hypothesized metabolic formation, robust analytical methodologies for its detection, and the current understanding of its biological significance.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is fundamental for the development of analytical methods and for postulating its behavior in biological systems.

PropertyValueSource
Chemical Name N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Synonyms Xylometazoline Impurity A, N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide
CAS Number 94266-17-8
Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
Boiling Point (Predicted) 440.5±45.0 °C
Density (Predicted) 0.993±0.06 g/cm³
Solubility Chloroform (Slightly), Methanol (Slightly)
Storage Temperature 2-8°C

Hypothesized Metabolic Formation Pathway

Currently, there is a notable absence of definitive in-vivo or in-vitro studies confirming the metabolic conversion of xylometazoline to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. However, based on the chemical structure of both compounds, a plausible metabolic pathway is the enzymatic hydrolysis of the imidazoline ring of xylometazoline.

The imidazoline ring is susceptible to hydrolysis, which would lead to the opening of the ring to form an N-acylated ethylenediamine derivative. This proposed pathway is supported by the known chemical degradation of xylometazoline to "Impurity A" under alkaline conditions, which mimics a hydrolytic process[2].

G cluster_0 Xylometazoline Metabolism (Hypothesized) Xylometazoline Xylometazoline (Imidazoline derivative) Metabolite N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide Xylometazoline->Metabolite Enzymatic Hydrolysis (e.g., amidohydrolases in the liver)

Caption: Hypothesized metabolic conversion of xylometazoline.

It is critical to emphasize that this pathway is speculative and requires experimental validation through studies utilizing human liver microsomes or other relevant in-vitro systems, followed by in-vivo metabolite identification.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide are paramount for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most cited analytical technique for this purpose.

Recommended HPLC-UV Method

This section outlines a robust, self-validating HPLC-UV method adapted from established protocols for the analysis of xylometazoline and its impurities[4][5].

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (60:40 v/v)[4]. For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid[6].

    • Flow Rate: 1.0 mL/min[4].

    • Detection Wavelength: 220 nm[4].

    • Column Temperature: 35°C[4].

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide reference standard in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.

    • Sample Solution: Dilute the xylometazoline-containing sample with the mobile phase to an appropriate concentration.

  • System Suitability: Before sample analysis, inject a system suitability solution containing both xylometazoline and N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide to ensure adequate resolution and peak shape.

  • Quantification: Utilize an external standard method with a calibration curve generated from serial dilutions of the standard stock solution.

G cluster_1 Analytical Workflow for Impurity A start Sample/Standard Preparation hplc HPLC Separation (C18 column, isocratic elution) start->hplc uv UV Detection (220 nm) hplc->uv quant Data Analysis & Quantification uv->quant end Reportable Result quant->end

Caption: HPLC-UV analytical workflow.

Method Validation (Self-Validating System):

To ensure the trustworthiness of the analytical data, the method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

Biological Significance: A Critical Knowledge Gap

The biological activity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is largely unknown, representing a significant gap in the comprehensive safety profile of xylometazoline.

Toxicological Information:

The Safety Data Sheet (SDS) for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide indicates that it is "Toxic if swallowed" (Acute toxicity, Oral, Category 3)[7]. This classification is based on limited data and highlights the need for more extensive toxicological evaluation. No information is publicly available regarding its potential for genotoxicity, carcinogenicity, or reproductive toxicity.

Pharmacological Activity:

There are no published studies on the pharmacological activity of this compound. It is unknown whether it retains any of the α-adrenergic agonist activity of the parent drug, xylometazoline, or if it possesses any off-target effects. The structural modification from an imidazoline to an N-acetylethylenediamine would significantly alter its chemical properties and likely its interaction with biological receptors.

Future Research Directions:

To address these knowledge gaps, the following studies are recommended:

  • In-vitro Metabolism Studies: Incubation of xylometazoline with human liver microsomes to confirm or refute the formation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and to identify the cytochrome P450 (CYP) enzymes involved.

  • Pharmacological Screening: A comprehensive screening of the compound against a panel of receptors, with a focus on adrenergic receptors, to determine its pharmacological profile.

  • Toxicological Assessment: A battery of in-vitro and in-vivo toxicology studies to evaluate its potential for acute and chronic toxicity, genotoxicity, and other adverse effects.

Conclusion

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a well-established impurity of xylometazoline and a scientifically plausible but unconfirmed metabolite. This guide has provided a detailed overview of its known properties, a hypothesized metabolic pathway, and a robust analytical methodology for its quantification. The most significant finding is the critical lack of data regarding its biological activity. For drug development and regulatory professionals, the characterization of such compounds is not merely a matter of compliance but a fundamental aspect of ensuring patient safety. Future research should prioritize the elucidation of the metabolic fate of xylometazoline and the comprehensive toxicological and pharmacological profiling of its related compounds.

References

  • Alagić-Džambić L, et al. (2020). RP-HPLC Method of the Estimation of Xylometazoline hydrochloride in Nasal Spray Solution. Chemistry Research Journal, 5(5), 31-34. [Link]

  • Grebeniuk, A. V., et al. (2023). Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review. Journal of Complementary and Alternative Medical Research, 24(3), 26-34. [Link]

  • Google Patents. (n.d.). CN101576539A - Method for measuring impurity A in xylometazoline hydrochloride.
  • Sinfoo Biotech. (n.d.). N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

  • Patel, D. B., et al. (2016). Stability Indicating Liquid Chromatographic Method for Estimation of Xylometazoline Hydrochloride in Pharmaceutical Dosage Form. Inventi Rapid: Pharm Analysis & Quality Assurance, 2016(3).
  • Popovici, I., et al. (2010). High-performance liquid chromatographic method for the assay of dexamethasone and xylometazoline in nasal drops containing methyl p-hydroxybenzoate. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 585-590.
  • Yaremenko, V. G., et al. (2024). XYLOMETAZOLINE BASE SUITABLE FOR USE IN LIPOPHILIC DRUG PRODUCTS: DEVELOPMENT OF PRODUCTION TECHNOLOGY AND ANALYTICAL METHODS FOR QUALITY CONTROL. ScienceRise: Pharmaceutical Science, (4(50)). [Link]

  • Wikipedia. (n.d.). Xylometazoline. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. Retrieved from [Link]

  • Sigma-Aldrich. (2023). Safety Data Sheet. Retrieved from a representative SDS for a similar chemical structure.
  • Kinet, J. P., et al. (2018). Development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis. Allergy, Rhinology & Sinusitis, 1(1), 1-8.
  • Medicines Evaluation Board in the Netherlands. (2012). Public Assessment Report: Xylometazoline HCl 0.5 mg/ml and 1 mg/ml. Retrieved from [Link]

  • Shah, D. A., et al. (2016). Stability Indicating Liquid Chromatographic Method for Estimation of Xylometazoline Hydrochloride in Pharmaceutical Dosage Form. Inventi Rapid: Pharm Analysis & Quality Assurance, 2016(3).
  • PubChem. (n.d.). Xylometazoline. Retrieved from [Link]

  • SIELC Technologies. (2018). N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability Characterization of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal relationships behind experimental design. By integrating principles from regulatory guidelines and established analytical chemistry, this guide serves as a robust resource for generating reliable and reproducible data essential for preclinical and formulation development. We will detail step-by-step methodologies for thermodynamic and kinetic solubility assessment, as well as a complete workflow for forced degradation and long-term stability studies, all underpinned by a validated stability-indicating analytical method.

Introduction: Understanding the Physicochemical Landscape

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a substituted xylylacetamide derivative, presents a unique combination of structural features that govern its physicochemical behavior. Its aromatic core, substituted with a bulky tert-butyl group, imparts significant lipophilicity. Conversely, the presence of a primary amine and a secondary amide introduces polar functionalities capable of hydrogen bonding and ionization. This amphiphilic nature suggests a complex solubility and stability profile that must be thoroughly characterized to inform its potential applications in drug development. As a potential metabolite of Xylometazoline, understanding its behavior in aqueous and physiological environments is critical.[1]

This guide provides the foundational methodologies to comprehensively map these properties. The experimental workflows described herein are designed to be self-validating, ensuring the integrity and trustworthiness of the data generated.

Core Principle: The Stability-Indicating Analytical Method

A prerequisite for any accurate solubility or stability study is a validated analytical method that can precisely quantify the parent compound and distinguish it from any potential degradants. A stability-indicating method (SIM) is crucial for this purpose. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for aromatic compounds like N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Rationale for Method Selection

The aromatic nature of the xylyl group provides strong UV absorbance, making UV detection a sensitive and straightforward quantification technique. A reversed-phase HPLC method is ideal, as it separates compounds based on hydrophobicity, which will be the primary differentiating characteristic between the parent compound and many of its potential degradation products (e.g., hydrolyzed or oxidized species).

Protocol: Development of a Stability-Indicating HPLC Method
  • Column Selection : Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which offers good retention for moderately nonpolar compounds.

  • Mobile Phase Optimization :

    • Aqueous Phase (A) : Begin with a 20-30 mM phosphate buffer at a pH of approximately 3.0.[2] This low pH will ensure the primary amine is protonated, leading to sharper peaks and better chromatography.

    • Organic Phase (B) : Acetonitrile (MeCN) is a good starting choice due to its low viscosity and UV transparency.

  • Gradient Elution : Develop a gradient elution method to ensure separation of the parent peak from potential degradants that may have significantly different polarities. A typical starting gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B (return to initial conditions)

    • 35-40 min: 20% B (equilibration)

  • Detection : Set the UV detector to a wavelength of maximum absorbance for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, which can be determined by running a UV scan of a standard solution. A wavelength around 220 nm is often a good starting point for aromatic compounds.[3]

  • Method Validation : Once the method is developed, it must be validated according to ICH guidelines to ensure it is fit for purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness. The specificity will be definitively proven through the forced degradation studies outlined in Section 4.

For mass spectrometry compatible methods, phosphoric acid should be replaced with formic acid.[4][5]

Solubility Characterization: A Two-Pronged Approach

Solubility is a critical determinant of a drug candidate's bioavailability.[6] We will explore both thermodynamic and kinetic solubility to build a complete picture.

Thermodynamic Solubility: The Equilibrium State

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the gold standard for this determination.[7][8]

  • Preparation : Add an excess amount of solid N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide to a series of vials, each containing a different solvent system (see Table 1). An excess is confirmed by the presence of undissolved solid at the end of the experiment.

  • Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter to remove any remaining particulates.

  • Quantification : Dilute the filtered supernatant with the mobile phase and analyze it using the validated HPLC method described in Section 2.

  • Calculation : Determine the concentration of the compound in the supernatant by comparing its peak area to a standard calibration curve.

Table 1: Suggested Solvent Systems for Thermodynamic Solubility Testing

Solvent SystemRationale
Deionized WaterBaseline aqueous solubility.
pH 1.2 Buffer (e.g., 0.1 N HCl)Simulates gastric fluid; determines solubility of the protonated amine form.
pH 4.5 Acetate BufferRepresents the upper stomach/duodenum environment.
pH 6.8 Phosphate BufferSimulates intestinal fluid.[10]
pH 7.4 Phosphate Buffered Saline (PBS)Simulates physiological pH.[10]
MethanolA common polar organic solvent.
AcetonitrileA common polar aprotic solvent.
ChloroformA nonpolar organic solvent.
Kinetic Solubility: The High-Throughput Assessment

Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[6] This is often more relevant for early-stage in vitro screening assays. Nephelometry, which measures light scattering from suspended particles, is a rapid method for this assessment.[1]

  • Stock Solution : Prepare a high-concentration stock solution of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in 100% DMSO (e.g., 10 mM).

  • Serial Dilution : In a multi-well plate, perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Precipitation Measurement : Immediately after dilution, measure the turbidity of each well using a nephelometer.

  • Data Analysis : The kinetic solubility is the concentration at which a significant increase in light scattering (turbidity) is observed, indicating the onset of precipitation.

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) T1 Add Excess Compound to Solvent T2 Equilibrate (24-48h) with Shaking T1->T2 T3 Filter Supernatant T2->T3 T4 Quantify by HPLC T3->T4 K1 Prepare DMSO Stock Solution K2 Dilute into Aqueous Buffer K1->K2 K3 Measure Turbidity K2->K3 K4 Determine Precipitation Point K3->K4

Caption: Workflow for determining solubility.

Stability Profiling: Unveiling Degradation Pathways

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors.[11] This is achieved through forced degradation studies and long-term stability trials.

Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to identify likely degradation products and establish the stability-indicating nature of the analytical method.[12][13] The goal is to achieve a target degradation of 5-20%.[14][15]

For each condition, a solution of the compound (e.g., 1 mg/mL) and a solid sample are stressed. A control sample is stored under normal conditions for comparison.

  • Acid Hydrolysis :

    • Condition : 0.1 N HCl at 60°C for 24 hours.

    • Rationale : The amide linkage is susceptible to acid-catalyzed hydrolysis.

    • Procedure : After the incubation period, cool the sample and neutralize it with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis :

    • Condition : 0.1 N NaOH at 60°C for 24 hours.

    • Rationale : The amide linkage is also susceptible to base-catalyzed hydrolysis. The primary amine remains stable.

    • Procedure : After incubation, cool and neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation :

    • Condition : 3% H₂O₂ at room temperature for 24 hours.

    • Rationale : The aminoethyl side chain and potentially the benzylic positions of the methyl groups on the xylyl ring are susceptible to oxidation.

    • Procedure : Analyze the sample directly.

  • Thermal Degradation :

    • Condition : Solid compound stored at 80°C for 7 days.

    • Rationale : Assesses the intrinsic thermal stability of the molecule in the solid state.

    • Procedure : Dissolve the solid sample in a suitable solvent for analysis.

  • Photostability :

    • Condition : Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Rationale : The aromatic ring system may be susceptible to photolytic degradation.

    • Procedure : A control sample should be wrapped in aluminum foil to protect it from light. Dissolve both samples for analysis.

After each stress condition, samples are analyzed by the validated HPLC method. The chromatograms are inspected for new peaks (degradants), and the parent peak is quantified. A mass balance calculation should be performed to account for all the material.[16]

G cluster_stress Forced Degradation Conditions Compound N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Compound->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Compound->Oxidation Thermal Thermal Stress (e.g., 80°C, solid) Compound->Thermal Photo Photostability (ICH Q1B light exposure) Compound->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Forced degradation stress conditions.

Long-Term Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period for the drug substance.[2]

  • Batch Selection : Use at least three primary batches of the drug substance.

  • Storage Conditions :

    • Long-term : 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated : 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency :

    • Long-term : 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated : 0, 3, and 6 months.[16]

  • Analysis : At each time point, test the samples for appearance, assay, and degradation products using the validated stability-indicating method.

Table 2: Data Summary for Stability Studies

Time PointStorage ConditionAppearanceAssay (%)Individual Unspecified Degradant (%)Total Degradants (%)
0-White Powder100.0< 0.05< 0.1
3 Months25°C/60%RHConforms
3 Months40°C/75%RHConforms
6 Months25°C/60%RHConforms
6 Months40°C/75%RHConforms
.........

Conclusion

The methodologies outlined in this guide provide a robust and scientifically sound approach to characterizing the solubility and stability of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. By systematically evaluating its behavior in various solvents and under diverse stress conditions, researchers can generate the critical data needed to support formulation development, define appropriate storage conditions, and ensure the quality and safety of this compound for its intended applications. The emphasis on a validated, stability-indicating analytical method serves as the cornerstone for all subsequent evaluations, ensuring the integrity and reliability of the entire characterization package.

References

  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. Retrieved from [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • Daniel, D. (2019).
  • Arora, V. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Chinthakindi, S., et al. (2021).
  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • RSC Publishing. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Retrieved from [Link]

  • PHARMA DEVILS. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (2025, August 6). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

  • NIH. (n.d.).
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • SGS. (n.d.).
  • Shimadzu. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

  • Technovalley. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • ResearchGate. (2024, July 20). A new analytical RP-HPLC method development and validation for the estimation of Nilutamide in bulk form and marketed pharmaceut.

Sources

An In-Depth Technical Guide to Elucidating the Biological Targets of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a chemical entity with the CAS number 94266-17-8 and the molecular formula C16H26N2O.[1][2] Its structure is characterized by a xylylacetamide core, substituted with a tert-butyl group and an N-(2-aminoethyl) side chain.[1][3] The presence of an amide linkage, a hydrophobic aromatic ring, and a basic aminoethyl group suggests the potential for diverse interactions with biological macromolecules.[1][3] Specifically, the aminoethyl group is capable of forming hydrogen bonds and electrostatic interactions, while the tert-butyl-xylylacetamide moiety can engage in hydrophobic interactions, collectively influencing binding affinity and orientation with proteins.[1] This document provides a comprehensive guide for researchers and drug development professionals on the systematic identification and validation of the potential biological targets of this compound.

Structural Analogs and Putative Target Classes

The structural features of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide bear resemblance to several classes of pharmacologically active agents. These similarities provide a rational basis for hypothesizing potential biological targets.

  • Voltage-Gated Sodium Channels: The molecule's aromatic group, amide linkage, and amine-containing side chain are characteristic features of local anesthetics, which primarily act by blocking voltage-gated sodium channels.[4][5][6][7] This suggests that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide could modulate neuronal excitability and conductivity.

  • Central Nervous System (CNS) Receptors and Enzymes: Derivatives of acetamide have been reported to exhibit a range of CNS activities, including anti-depressant and anti-convulsant effects.[8] This raises the possibility that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide may interact with neurotransmitter receptors or enzymes involved in CNS signaling.

  • Inflammatory Pathway Proteins: Phenolic compounds, particularly those with tert-butyl substitutions, have been investigated for their anti-inflammatory properties, often through the modulation of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[9][10] The substituted aromatic ring in the target compound could potentially interact with proteins in inflammatory cascades.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach, combining in silico, in vitro, and cell-based assays, is proposed to systematically investigate the potential biological targets of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Functional Assays cluster_validation Target Validation A Molecular Docking C Radioligand Binding Assays A->C B Pharmacophore Modeling B->C E Electrophysiology (Patch Clamp) C->E D Enzyme Inhibition Assays F Second Messenger Assays D->F G Validated Biological Target E->G F->G

Figure 1: A schematic of the proposed experimental workflow for target identification.

Part 1: In Silico Target Prediction

1.1. Molecular Docking Studies

  • Objective: To predict the binding affinity and mode of interaction of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide with the hypothesized target proteins.

  • Methodology:

    • Obtain the 3D structures of potential target proteins (e.g., voltage-gated sodium channels, COX enzymes, CNS receptors) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and perform energy minimization.

    • Perform molecular docking using software such as AutoDock or Glide to predict the binding poses and estimate the binding energy.

    • Analyze the docking results to identify key interacting residues and the nature of the interactions (hydrophobic, hydrogen bonding, etc.).

1.2. Pharmacophore Modeling

  • Objective: To identify the essential 3D arrangement of chemical features of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide that are responsible for its potential biological activity and use this model to screen for other potential targets.

  • Methodology:

    • Generate a pharmacophore model based on the structure of the compound, defining features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

    • Use the generated pharmacophore model to screen databases of known protein structures to identify potential off-target interactions.

Part 2: In Vitro Target Binding and Enzyme Assays

2.1. Radioligand Binding Assays

  • Objective: To experimentally determine the binding affinity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide to the predicted target receptors.

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a constant concentration of a radiolabeled ligand known to bind to the target and varying concentrations of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

    • Separate the bound from the free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the Ki (inhibition constant) of the test compound by analyzing the competition binding data.

2.2. Enzyme Inhibition Assays

  • Objective: To assess the inhibitory potential of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide against enzymes identified as potential targets (e.g., COX-1, COX-2).

  • Methodology:

    • Incubate the purified enzyme with its substrate in the presence of varying concentrations of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

    • Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Determine the IC50 (half-maximal inhibitory concentration) of the compound.

Part 3: Cell-Based Functional Assays

3.1. Electrophysiology (Patch Clamp)

  • Objective: To investigate the functional effect of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide on ion channels, particularly voltage-gated sodium channels.

  • Methodology:

    • Use whole-cell patch-clamp recordings on cells expressing the target ion channel.

    • Apply voltage protocols to elicit ionic currents in the absence and presence of the compound.

    • Analyze the changes in current amplitude, kinetics, and voltage-dependence to characterize the modulatory effect of the compound.

patch_clamp_workflow cluster_setup Experimental Setup cluster_procedure Recording Procedure cluster_analysis Data Analysis A Cell Culture with Target Channel Expression D Establish Gigaohm Seal A->D B Patch Pipette with Electrode B->D C Amplifier and Data Acquisition System G Record Baseline Current C->G I Record Current in Presence of Compound C->I E Rupture Membrane (Whole-Cell) D->E F Apply Voltage Clamp Protocol E->F F->G H Perfuse with Compound G->H H->I J Measure Current Amplitude and Kinetics I->J K Construct Dose-Response Curve J->K L Determine IC50 K->L

Figure 2: A flowchart of the whole-cell patch-clamp experimental procedure.

3.2. Second Messenger Assays

  • Objective: To determine if the compound modulates receptor-mediated signaling pathways by measuring changes in intracellular second messenger levels (e.g., cAMP, Ca2+).

  • Methodology:

    • Use cells expressing the G-protein coupled receptor (GPCR) of interest.

    • Stimulate the cells with an agonist in the presence and absence of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

    • Measure the levels of the relevant second messenger using commercially available assay kits (e.g., ELISA, fluorescence-based assays).

Data Summary and Interpretation

The following table provides a template for summarizing the data obtained from the proposed experiments.

Assay Type Potential Target Parameter Measured Result
Molecular DockingVoltage-Gated Na+ ChannelBinding Energy (kcal/mol)Predicted Value
Radioligand BindingMu-Opioid ReceptorKi (nM)To be determined
Enzyme InhibitionCOX-2IC50 (µM)To be determined
Patch ClampNav1.7IC50 (µM)To be determined
cAMP AssayDopamine D2 ReceptorEC50/IC50 (nM)To be determined

Conclusion

The systematic approach outlined in this guide, progressing from in silico predictions to in vitro binding and cell-based functional assays, provides a robust framework for the identification and validation of the biological targets of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. The insights gained from these studies will be crucial for understanding its mechanism of action and for guiding future drug development efforts.

References

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide - 94266-17-8 - Vulcanchem. (n.d.).
  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide | SIELC Technologies. (2018, May 16).
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PubMed Central.
  • Biological Activity of Hexaazaisowurtzitane Derivatives. (2023, December 14). MDPI.
  • Biological Activity of Natural and Synthetic Compounds. (2022, June 7). MDPI.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI.
  • N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide | 94266-17-8. (2025, January 27). ChemicalBook.
  • CAS 94266-17-8 N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. (n.d.). Alfa Chemistry.
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (n.d.). PMC - NIH.
  • Basic pharmacology of local anaesthetics. (n.d.). PMC - PubMed Central.
  • Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023, September 8).
  • Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. (n.d.). MDPI.
  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. (n.d.). PubMed.
  • Local anesthetics. (2022, March 15). WikiAnesthesia.
  • Local anesthetic. (n.d.). Wikipedia.
  • Topical, Local, and Regional Anesthesia and Anesthetics. (2025, February 21). StatPearls - NCBI Bookshelf.
  • N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide | CAS 94266-17-8. (n.d.).
  • N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide CAS#: 94266-17-8. (n.d.). ChemicalBook.
  • CAS 94266-17-8: N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. (n.d.).

Sources

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Structurally Significant Xylidide

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a fascinating molecule within the broader class of xylidide compounds, a scaffold renowned for its profound impact on medicinal chemistry. While not extensively documented as a standalone therapeutic agent, its structural features and identity as a potential metabolite of the common nasal decongestant Xylometazoline make it a subject of significant interest for drug development professionals[1]. The core of this molecule is the 2,6-xylylacetamide group, which it shares with the archetypal Class IB antiarrhythmic and local anesthetic, lidocaine[2]. This shared heritage immediately suggests a rich pharmacological potential, primarily centered around the modulation of ion channels.

This technical guide aims to provide a comprehensive analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide from a medicinal chemistry standpoint. By dissecting its structure, proposing its mechanism of action based on established principles, and outlining robust synthetic and analytical protocols, we will build a foundational understanding of this compound's potential role in future drug discovery endeavors.

Table 1: Physicochemical Properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

PropertyValueSource
CAS Number 94266-17-8[1][3][4]
Molecular Formula C16H26N2O[1][5]
Molecular Weight 262.39 g/mol [1][4]
Boiling Point (Predicted) 440.5 ± 45.0 °C[3]
Density (Predicted) 0.993 ± 0.06 g/cm³[3]
pKa (Predicted) 15.40 ± 0.46[3]
LogP (Predicted) 3.75890[4]

Predicted Mechanism of Action: A Legacy of Sodium Channel Blockade

The structural analogy between N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and lidocaine provides a strong basis for predicting its primary mechanism of action. Lidocaine exerts its therapeutic effects by blocking voltage-gated sodium channels in the neuronal cell membrane[2]. Specifically, it binds to the intracellular S6 alpha-helical segment of domain IV of the channel, stabilizing it in an inactivated state. This inhibition of sodium influx prevents the generation and conduction of nerve impulses, leading to local anesthesia, and suppresses aberrant electrical activity in cardiomyocytes, resulting in an antiarrhythmic effect[2].

It is highly probable that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide engages with sodium channels in a similar manner. The key pharmacophoric elements are present:

  • Aromatic Ring: The 4-tert-butyl-2,6-xylyl group provides the necessary lipophilicity to partition into the cell membrane and interact with the hydrophobic binding pocket of the sodium channel.

  • Amide Linkage: This linker is a common feature in many local anesthetics and is crucial for the molecule's overall conformation and interaction with the receptor.

  • Terminal Amine: The primary amine on the N-(2-Aminoethyl) side chain is expected to be protonated at physiological pH, becoming a cationic species. This positive charge is critical for the hydrophilic interaction pathway and for binding to anionic residues within the channel's inner pore.

The following diagram illustrates the putative signaling pathway, drawing a parallel with lidocaine's established mechanism.

Sodium_Channel_Blockade cluster_membrane Cell Membrane cluster_cell Intracellular Space Compound N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide (Lipophilic Form) Compound_H Protonated Compound (Cationic Form) Compound->Compound_H Protonation (Physiological pH) Na_Channel Voltage-Gated Sodium Channel Compound_H->Na_Channel Enters Pore Binding_Site Binding to Inactivated State (Domain IV-S6) Na_Channel->Binding_Site Binds to Site Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na_In Na+ Influx Na_In->Na_Channel Normal Function Na_Out Extracellular Na+ Block Blockade Block->Action_Potential Inhibition Synthesis_Workflow Start 4-tert-butyl-2,6-dimethylaniline Reagent1 Chloroacetyl Chloride (Base, e.g., NaHCO3) Intermediate 2-Chloro-N-(4-tert-butyl-2,6-dimethylphenyl)acetamide Reagent1->Intermediate Acylation (Step 1) Reagent2 Ethylenediamine (Excess) (Solvent, e.g., Toluene) Product N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide Reagent2->Product Nucleophilic Substitution (Step 2) Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Proposed two-step synthesis workflow.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 2-Chloro-N-(4-tert-butyl-2,6-dimethylphenyl)acetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-tert-butyl-2,6-dimethylaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Base Addition: Add an aqueous solution of sodium bicarbonate (approx. 2 equivalents) to the flask to act as a proton scavenger.

  • Acylation: Cool the vigorously stirred biphasic mixture in an ice bath to 0-5 °C. Add chloroacetyl chloride (approx. 1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

  • Reaction Setup: In a round-bottom flask, dissolve the intermediate from Step 1 (1 equivalent) in a high-boiling point solvent such as toluene.

  • Amine Addition: Add a large excess of ethylenediamine (at least 5-10 equivalents) to the solution. The excess ethylenediamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of DCM/Methanol with a small percentage of ammonium hydroxide to prevent streaking of the amine product on the column.

Analytical Characterization Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and identity of synthesized compounds.

Table 2: HPLC Method for Purity Analysis

ParameterCondition
Column Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (MeCN) and Water with an acid modifier. Example: A: 0.1% Phosphoric Acid in Water, B: Acetonitrile.
Gradient Isocratic or gradient elution depending on sample complexity. A typical starting point is 60:40 A:B.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Note For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid (0.1%). [6]

This method is suitable for routine purity checks, pharmacokinetic sample analysis, and can be scaled for preparative separation to isolate impurities. [6]

Predicted Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug candidate dictates its dosing regimen and potential for drug-drug interactions. While no specific data exists for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, we can extrapolate from the known behavior of lidocaine. [7]

  • Absorption: Due to its increased lipophilicity from the tert-butyl group, it is expected to be well-absorbed across biological membranes.

  • Distribution: A high volume of distribution is anticipated, along with significant binding to plasma proteins like albumin and α1-acid glycoprotein, similar to lidocaine. [8]* Metabolism: Metabolism will likely occur primarily in the liver via cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which are responsible for lidocaine metabolism. [7]The primary amine offers an additional site for metabolic modification (e.g., N-acetylation or oxidative deamination) not available to lidocaine. The 2,6-dimethyl groups will sterically hinder aromatic hydroxylation, but hydroxylation of the tert-butyl group is a possible metabolic pathway.

  • Excretion: The metabolites are expected to be excreted primarily in the urine. [8]The half-life may be longer than that of lidocaine (which is ~1.5-2 hours) due to the increased lipophilicity and potentially different metabolic routes. [8]

Conclusion and Future Directions

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide stands as a molecule of considerable interest, positioned at the intersection of local anesthetic and decongestant pharmacology. Its core xylidide structure, shared with lidocaine, strongly implies a mechanism of action rooted in sodium channel blockade. The unique combination of a 4-tert-butyl group and an N-(2-aminoethyl) side chain presents a distinct substitution pattern that warrants further investigation.

This guide has provided a foundational framework by proposing a mechanism of action, analyzing its structure-activity relationship, and detailing robust protocols for its synthesis and analysis. The next logical steps for researchers would be to:

  • Confirm Biological Activity: Execute the synthesis and perform electrophysiological assays (e.g., patch-clamp studies) to confirm and quantify its activity on various sodium channel isoforms.

  • Evaluate Pharmacokinetic Profile: Conduct in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies and in vivo pharmacokinetic studies in animal models to validate the predictions made in this guide.

  • Explore Therapeutic Potential: Investigate its efficacy in models of neuropathic pain, cardiac arrhythmia, or other conditions where sodium channel modulation is a validated therapeutic strategy.

By systematically addressing these questions, the scientific community can fully elucidate the medicinal chemistry potential of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, potentially unlocking a new lead compound for the development of next-generation channel-modulating therapeutics.

References

  • Chemsrc. (2025). N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from Chemsrc. [Link]

  • SIELC Technologies. (2018). N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from SIELC Technologies. [Link]

  • ClinPGx. (n.d.). Lidocaine Pathway, Pharmacokinetics. Retrieved from PharmGKB. [Link]

  • National Center for Biotechnology Information. (2024). Lidocaine. In StatPearls. Retrieved from NCBI Bookshelf. [Link]

  • AccessPharmacy. (n.d.). Lidocaine | Applied Clinical Pharmacokinetics, 3e. Retrieved from McGraw Hill Medical. [Link]

  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules. (2020). PubMed. [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document synthesizes all publicly available toxicological information on N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide as of the date of publication. It is intended for informational purposes for a scientific audience. A significant lack of comprehensive experimental data in the public domain necessitates that this guide also serves as a proposed framework for a complete toxicological evaluation.

Executive Summary & Introduction

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a substituted acetamide derivative. Its primary identification in the scientific literature is as a known impurity and potential metabolite of Xylometazoline, a widely used pharmaceutical vasoconstrictor[1]. The toxicological profile of a drug impurity or metabolite is of paramount importance in pharmaceutical development and safety assessment, as these related substances can possess unique and potentially more severe toxicities than the parent compound.

Publicly available data, primarily from regulatory notifications and supplier safety data sheets, establishes a preliminary but critical toxicological flag: the compound is classified as Acutely Toxic (Oral, Category 3) under the Globally Harmonized System (GHS)[2][3][4]. This classification indicates a high degree of acute toxicity if ingested. However, beyond this, a comprehensive toxicological dataset covering endpoints such as genotoxicity, repeated dose toxicity, carcinogenicity, and reproductive toxicity is not available in the public domain.

This guide will first consolidate the established chemical identity and known hazards of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Subsequently, it will transition into a scientifically grounded, proposed strategy for a comprehensive toxicological evaluation. This framework is designed to guide researchers and drug development professionals on the necessary studies to fully characterize the compound's safety profile, adhering to modern toxicological principles and regulatory expectations.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's identity and properties is the foundation of any toxicological assessment. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Identifier Value Source
IUPAC Name N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide[2][5]
CAS Number 94266-17-8[1][2][5]
Molecular Formula C₁₆H₂₆N₂O[2][5]
Molecular Weight 262.39 g/mol [2][6]
Synonyms Xylometazoline Impurity A; N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide[2]
Predicted Boiling Point 440.5 ± 45.0 °C[1][6]
Predicted Density 0.993 ± 0.06 g/cm³[1][6]
Predicted LogP 2.6 - 3.76[5][6]

Known Toxicological Data

The currently available data is limited to acute oral toxicity classification as reported to the European Chemicals Agency (ECHA) C&L Inventory.

Acute Toxicity

The compound is classified under GHS as Acute Toxicity, Oral, Category 3 .[2][3] This classification is based on an LD₅₀ value falling within the range of 50 < LD₅₀ ≤ 300 mg/kg body weight.

  • Hazard Statement: H301: Toxic if swallowed.[2][3][4]

  • Signal Word: Danger.[3][4]

  • Expertise & Causality: This classification implies that a relatively small amount of the substance can cause serious health effects, or even death, if ingested. The primary mechanism is not elucidated in the available literature, but for structurally related compounds (e.g., local anesthetics), acute toxicity often involves central nervous system (CNS) and cardiovascular effects. The presence of the xylylacetamide core, common in anesthetic agents, suggests that neurotoxicity could be a potential endpoint of concern.

Other Endpoints

There is no publicly available experimental data for the following critical toxicological endpoints:

  • Dermal and inhalation acute toxicity

  • Skin and eye irritation/corrosion

  • Dermal or respiratory sensitization

  • Genotoxicity/Mutagenicity

  • Carcinogenicity

  • Reproductive and developmental toxicity

  • Specific Target Organ Toxicity (Repeated Exposure)

Proposed Toxicological Evaluation Framework

Given the data gap, a structured, tiered approach to toxicological testing is warranted. The following framework outlines a logical progression of studies, from in vitro screening to definitive in vivo assays, designed to build a comprehensive safety profile.

Tier 1: In Vitro Assessment

The initial tier focuses on in vitro assays to assess genotoxicity and potential cytotoxicity. These assays are rapid, cost-effective, and adhere to the "3Rs" principle (Replacement, Reduction, Refinement) of animal testing.

A standard battery of tests is required to assess the potential for DNA damage and mutagenesis.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

  • Objective: To detect gene mutations induced by the test compound.

  • Strains: A minimum of five strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA or WP2 uvrA (pKM101)) should be used.

  • Metabolic Activation: The assay must be conducted with and without an exogenous metabolic activation system (e.g., Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction). This is critical because many compounds are not genotoxic themselves but are converted to genotoxic metabolites by liver enzymes.

  • Procedure: a. Prepare a range of concentrations of the test article. b. In each test tube, combine the test article, the bacterial culture, and either the S9 mix or a buffer control. c. After a brief pre-incubation, add top agar and pour the mixture onto minimal glucose agar plates. d. Incubate plates at 37°C for 48-72 hours. e. Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli).

  • Validation: A positive result is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the solvent control. Positive and negative controls must be included to validate the assay.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test

  • Objective: To detect chromosomal damage (clastogenicity) or aneuploidy.

  • Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y, TK6) should be used.

  • Metabolic Activation: As with the Ames test, conduct parallel experiments with and without S9 metabolic activation.

  • Procedure: a. Expose cell cultures to a range of concentrations of the test article for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9. b. After exposure, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells. c. Harvest cells at a time point sufficient to allow for one to two cell divisions. d. Fix, stain, and score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Validation: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Diagram: Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_Ames Bacterial Reverse Mutation (Ames) cluster_MN Mammalian Micronucleus Ames_S9_Neg Without S9 Activation Ames_Result Ames_Result Ames_S9_Neg->Ames_Result Assess Gene Mutation Ames_S9_Pos With S9 Activation Ames_S9_Pos->Ames_Result MN_S9_Neg Without S9 Activation MN_Result MN_Result MN_S9_Neg->MN_Result Assess Chromosomal Damage MN_S9_Pos With S9 Activation MN_S9_Pos->MN_Result Test_Article Test Article: N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide Test_Article->Ames_S9_Neg Test_Article->Ames_S9_Pos Test_Article->MN_S9_Neg Test_Article->MN_S9_Pos Final_Eval Genotoxicity Profile (Mutagenic and/or Clastogenic Potential) Ames_Result->Final_Eval MN_Result->Final_Eval

Caption: Tier 1 in vitro genotoxicity testing workflow.

Tier 2: In Vivo Acute & Repeated Dose Toxicity

If significant concerns arise from in vitro data, or to establish a baseline for chronic studies, in vivo testing becomes necessary.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Objective: To refine the LD₅₀ estimate and confirm the GHS Category 3 classification.

  • Species: Rat (preferred species for oral studies).

  • Procedure: This method uses a sequential dosing approach with a small number of animals. a. Dose a single animal at a level just below the best preliminary estimate of the LD₅₀. b. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. c. Animals are observed for at least 14 days for signs of toxicity and mortality.

  • Validation: The LD₅₀ is calculated from the results of the sequential doses using maximum likelihood methods. This provides a more refined value than a traditional fixed-dose study and uses fewer animals.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

  • Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) for sub-chronic exposure.

  • Species: Rat.

  • Procedure: a. Administer the test article daily via oral gavage to three dose groups and one control group (vehicle only) for 28 consecutive days. Dose selection should be based on the acute toxicity data. b. Conduct daily clinical observations and weekly measurements of body weight and food consumption. c. At the end of the study, collect blood for hematology and clinical chemistry analysis. d. Conduct a full necropsy, record organ weights, and perform histopathological examination of a comprehensive list of tissues from the control and high-dose groups. Tissues from lower-dose groups should be examined if treatment-related effects are seen at the high dose.

  • Causality: Histopathology is the key endpoint. For example, observing hepatocyte necrosis would identify the liver as a target organ. Changes in clinical chemistry markers (e.g., elevated ALT/AST) would provide corroborating evidence. The NOAEL is the highest dose at which no treatment-related adverse effects are observed.

Diagram: Tiered Toxicity Testing Logic

Tiered_Toxicity_Logic Start Compound with Data Gap Tier1 Tier 1: In Vitro Screening - Ames Test - Micronucleus Test Start->Tier1 Decision1 Genotoxicity Signal? Tier1->Decision1 Tier2 Tier 2: In Vivo Studies - Acute Toxicity (UDP) - 28-Day Repeated Dose Decision1->Tier2 Yes Stop Low Risk Profile (Further testing may not be needed) Decision1->Stop No Decision2 Target Organ Toxicity or Systemic Effects? Tier2->Decision2 Tier3 Tier 3: Chronic/Specialized Studies - Carcinogenicity - Repro/Developmental Tox Decision2->Tier3 Yes Risk_Assessment Comprehensive Risk Assessment (NOAEL, Hazard Characterization) Decision2->Risk_Assessment No Tier3->Risk_Assessment

Caption: A tiered approach to filling toxicological data gaps.

Conclusion and Recommendations

The only definitive piece of toxicological information for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in the public domain is its classification as a GHS Category 3 acute oral toxicant. This fact alone warrants significant caution and handling controls in a research setting.

For any further development or risk assessment, the data gaps are critical. We strongly recommend initiating the proposed Tier 1 in vitro evaluation to rapidly assess genotoxic potential. The outcome of these studies will dictate the necessity and design of subsequent in vivo testing. The structural alert provided by the xylylacetamide core suggests that neurotoxicity and cardiotoxicity should be considered as potential endpoints of interest in any future in vivo studies. Without this fundamental data, a meaningful risk assessment for human health cannot be performed.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Ethylacetamide. Retrieved January 23, 2026, from a URL which appears to be a dynamic search result link and is not stable.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 216413, N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. Retrieved January 23, 2026, from [Link].

  • Alfa Chemistry. (n.d.). N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved January 23, 2026, from a product page on the Alfa Chemistry website.
  • Chemsrc. (2025). N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. CAS 94266-17-8. Retrieved January 23, 2026, from [Link].

  • Tang, G., Wang, J., & Zhuang, Z. (1997). [Cytotoxicity and genotoxicity of methyl tert-butyl ether and its metabolite to human leukemia cells]. Zhonghua Yu Fang Yi Xue Za Zhi, 31(6), 334-337.
  • Ohe, T., Watanabe, T., & Wakabayashi, K. (2001). Genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) and 4-amino-3,3'-dichloro-5,4'-dinitro-biphenyl (ADDB) in goldfish. Mutation Research, 494(1-2), 151-158. (Note: This reference was reviewed for context on genotoxicity study design).
  • Chemsigma. (2025). N-(2-AMINOETHYL)-4-TERT-BUTYL-2,6-XYLYLACETAMIDE [94266-17-8]. Retrieved January 23, 2026, from a product page on the Chemsigma website.
  • National Institutes of Health (NIH). (n.d.). N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. Retrieved January 23, 2026, from [Link].

Sources

A Comprehensive Guide to Elucidating the Pharmacokinetic Profile of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of the novel small molecule, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a known impurity and potential metabolite of the nasal decongestant Xylometazoline. In the absence of established pharmacokinetic data for this specific compound, this document serves as a detailed roadmap, outlining the strategic integration of in silico, in vitro, and in vivo methodologies to thoroughly investigate its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is designed to empower research and drug development professionals with the scientific rationale and practical protocols necessary to advance the understanding of this compound's behavior in a biological system, a critical step in any potential therapeutic development program.

Introduction: The Imperative for Pharmacokinetic Profiling

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent upon a thorough understanding of its pharmacokinetic (PK) properties. Pharmacokinetics, the study of how an organism affects a drug, provides the critical link between dosing regimen and the concentration of the drug at its site of action, thereby profoundly influencing its efficacy and safety. For N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a compound structurally related to Xylometazoline, a robust PK profile is not merely an academic exercise but a foundational pillar for any future development considerations.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach to PK characterization, commencing with foundational physicochemical and in vitro assessments that inform and refine subsequent, more complex in vivo studies. This strategy ensures a resource-efficient and scientifically sound investigation, grounded in the principles of Good Laboratory Practice (GLP) as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2]

Foundational Characterization: Physicochemical Properties

Prior to embarking on biological assays, a comprehensive understanding of the molecule's inherent physicochemical properties is paramount. These characteristics are predictive of its likely behavior in biological systems and are essential for the appropriate design of subsequent experiments, including formulation development.

Table 1: Physicochemical Properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

PropertyValueSource
Molecular FormulaC₁₆H₂₆N₂O[3][4]
Molecular Weight262.39 g/mol [3][4]
Predicted Boiling Point440.5 ± 45.0 °C[5]
Predicted Density0.993 ± 0.06 g/cm³[5]
Predicted pKa15.40 ± 0.46[5]
Topological Polar Surface Area (TPSA)55.1 Ų[3]
XLogP3-AA (Lipophilicity)2.6[3]

Causality: The TPSA and XLogP3-AA values suggest that the molecule possesses moderate lipophilicity and a polar surface area that may allow for reasonable membrane permeability, a critical factor for oral absorption.

In Vitro ADME Profiling: Building the Mechanistic Picture

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment, offering a high-throughput, cost-effective means to predict a compound's in vivo behavior and identify potential liabilities before committing to resource-intensive animal studies.[6][7]

Absorption: Predicting Oral Bioavailability

3.1.1 Permeability Assessment

The ability of a compound to traverse the intestinal epithelium is a primary determinant of its oral absorption.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a preliminary indication of passive diffusion.

  • Caco-2 Cell Permeability Assay: As the industry standard, this assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. It can elucidate both passive and active transport mechanisms.[8]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

  • Compound Application: N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is added to the apical (A) side of the monolayer.

  • Sampling: Samples are collected from the basolateral (B) side at predetermined time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Distribution: Where Does the Compound Go?

3.2.1 Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins, such as albumin, dictates the fraction of unbound drug available to exert its pharmacological effect and be cleared from the body.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Compound Addition: N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is added to the plasma chamber.

  • Equilibration: The apparatus is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sampling and Quantification: Samples are taken from both chambers and the concentration of the compound is measured by LC-MS/MS.

  • Calculation: The percentage of bound and unbound drug is calculated.

Metabolism: Biotransformation and Clearance

Metabolism is a critical determinant of a drug's half-life and can lead to the formation of active or toxic metabolites. Given that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a potential metabolite of Xylometazoline, understanding its own metabolic fate is crucial. Xylometazoline itself is reported to undergo hepatic metabolism.

3.3.1 Metabolic Stability

  • Liver Microsomes: These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism. Incubating the compound with liver microsomes from different species (e.g., rat, dog, human) can provide an early indication of its metabolic clearance and potential species differences.[9]

  • Hepatocytes: The use of primary hepatocytes offers a more comprehensive metabolic picture, as they contain both phase I and phase II metabolic enzymes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture Preparation: A mixture containing human liver microsomes, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, and a buffer is prepared.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.

  • Time-Point Sampling: Aliquots are removed at various time points and the reaction is quenched.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

3.3.2 Cytochrome P450 (CYP) Inhibition and Induction

It is essential to assess the potential for the compound to inhibit or induce CYP enzymes, as this can lead to drug-drug interactions.

  • CYP Inhibition Assays: These assays determine if the compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • CYP Induction Assays: Using cultured human hepatocytes, these assays evaluate whether the compound can increase the expression of CYP enzymes.

Bioanalytical Method Development: The Key to Accurate Quantification

A robust and validated bioanalytical method is a prerequisite for reliable pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[10][11]

Workflow for LC-MS/MS Method Development

Caption: LC-MS/MS method development workflow.

Experimental Protocol: Bioanalytical Method Validation

In accordance with FDA guidelines, the method must be validated for:[12][13]

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Calibration Curve: Demonstrating a linear response over the expected concentration range.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessing the impact of the biological matrix on ionization.

  • Stability: Evaluating the stability of the analyte in the matrix under various storage and handling conditions.

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

In vivo studies in animal models provide the definitive data on a compound's pharmacokinetic profile in a complete biological system.[14][15] Rodent models, such as rats, are typically the first species used.[16]

Workflow for an In Vivo Pharmacokinetic Study

G A Dose Formulation and Administration B Serial Blood Sampling A->B C Plasma Processing and Storage B->C D Bioanalysis by LC-MS/MS C->D E Pharmacokinetic Data Analysis D->E

Sources

Methodological & Application

Application Note and Experimental Protocol: N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. This compound is of interest to researchers in medicinal chemistry and drug development, potentially as a metabolite of the nasal decongestant Xylometazoline.[1] The protocols detailed herein are designed for practical application in a laboratory setting, emphasizing safety, efficiency, and reproducibility. This guide includes step-by-step methodologies for a two-step synthesis, purification by recrystallization and column chromatography, and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a substituted acetamide with potential relevance in pharmacological studies. Its structure, featuring a bulky tert-butyl group on a xylyl backbone and a terminal primary amine, suggests possible interactions with biological targets.[2] Notably, it has been identified as a possible metabolite of Xylometazoline, an α-adrenergic receptor agonist used as a topical nasal decongestant.[1][3] Understanding the synthesis and properties of this compound is crucial for researchers investigating the metabolism and biological activity of Xylometazoline and related compounds.

This application note provides a detailed experimental protocol for the synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, starting from commercially available precursors. The synthetic strategy involves the preparation of 4-tert-butyl-2,6-dimethylphenylacetic acid, followed by its conversion to the corresponding acyl chloride and subsequent amidation with ethylenediamine.

Synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

The synthesis is a two-step process, beginning with the formation of the carboxylic acid precursor, followed by the amidation reaction.

Step 1: Synthesis of 4-tert-butyl-2,6-dimethylphenylacetic acid

While there are multiple routes to synthesize substituted phenylacetic acids, a common approach involves the Willgerodt-Kindler reaction or similar multi-step sequences starting from a suitable acetophenone.[4] For the purpose of this protocol, we will assume the availability of the precursor 4-tert-butyl-2,6-dimethylphenylacetic acid. If synthesis is required, established methods for analogous compounds can be adapted.[4][5]

Step 2: Synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

This step involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ethylenediamine.

2.2.1. Preparation of 4-tert-butyl-2,6-dimethylphenylacetyl chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a standard method for the preparation of acyl chlorides.[6]

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-tert-butyl-2,6-dimethylphenylacetic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the reaction mixture to reflux (approximately 76 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 4-tert-butyl-2,6-dimethylphenylacetyl chloride, a pale yellow oil, can be used in the next step without further purification.

2.2.2. Amidation with Ethylenediamine

The reaction between an acyl chloride and an amine is typically rapid and exothermic.[7] Using an excess of the amine or a non-nucleophilic base is necessary to neutralize the HCl byproduct.[7]

  • Protocol:

    • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve ethylenediamine (a significant excess, e.g., 5-10 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 4-tert-butyl-2,6-dimethylphenylacetyl chloride (1.0 eq) in the same solvent and add it dropwise to the cooled ethylenediamine solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up to isolate the product.

Diagram of the Synthetic Pathway:

Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid 4-tert-butyl-2,6-dimethylphenylacetic acid Acyl_Chloride 4-tert-butyl-2,6-dimethylphenylacetyl chloride Carboxylic_Acid->Acyl_Chloride Reflux SOCl2 SOCl₂, cat. DMF Product N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide Acyl_Chloride->Product DCM, 0°C to RT Ethylenediamine Ethylenediamine (excess)

Caption: Synthetic route to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Purification Protocol

The crude product will likely contain unreacted starting materials and byproducts such as the di-acylated ethylenediamine. A combination of aqueous work-up and recrystallization or column chromatography is recommended for purification.[8]

Aqueous Work-up
  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water (2x), a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) to remove any remaining HCl and unreacted acyl chloride, and finally with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Recrystallization

Recrystallization is an effective method for purifying solid compounds.[9]

  • Dissolve the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

For higher purity or if recrystallization is ineffective, purification by column chromatography is recommended. Due to the basic nature of the product, a modified silica gel or the use of a mobile phase containing a small amount of a basic modifier is advisable to prevent peak tailing.[8]

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) with a small percentage of triethylamine (TEA) (e.g., 0.5-1%) to prevent streaking. A typical gradient could be from 100% DCM to 95:5 DCM:MeOH.

Diagram of the Purification Workflow:

Purification Crude_Product Crude Product from Reaction Aqueous_Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Crude_Product->Aqueous_Workup Dried_Crude Dried Crude Product Aqueous_Workup->Dried_Crude Recrystallization Recrystallization (e.g., Ethanol/Water) Dried_Crude->Recrystallization Column_Chromatography Column Chromatography (Silica, DCM/MeOH/TEA) Dried_Crude->Column_Chromatography Pure_Product Pure N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for the target compound.

Characterization

The identity and purity of the synthesized N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide should be confirmed by various analytical techniques.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₆H₂₆N₂O[10]
Molecular Weight262.39 g/mol [10]
AppearanceWhite to off-white solidAssumed
Melting PointNot reported
Boiling Point440.5 ± 45.0 °C (Predicted)[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the protons in the target molecule are estimated based on typical values for similar functional groups.[11][12][13]

  • ¹H NMR (in CDCl₃, estimated):

    • δ 7.0-7.2 ppm (s, 2H): Aromatic protons on the xylyl ring.

    • δ 3.4-3.6 ppm (q, 2H): Methylene group adjacent to the amide nitrogen (-NH-CH₂-).

    • δ 2.8-3.0 ppm (t, 2H): Methylene group adjacent to the primary amine (-CH₂-NH₂).

    • δ 3.5-3.7 ppm (s, 2H): Methylene group between the aromatic ring and the carbonyl group (Ar-CH₂-CO-).

    • δ 2.2-2.4 ppm (s, 6H): Methyl groups on the xylyl ring.

    • δ 1.3 ppm (s, 9H): tert-butyl group protons.

    • Variable ppm (br s, 3H): Amide (-NH-) and primary amine (-NH₂) protons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. A common fragmentation for amides is the cleavage of the N-CO bond.[14][15]

  • Expected [M+H]⁺: m/z = 263.21

  • Potential Fragmentation:

    • Loss of the aminoethyl group to give an acylium ion.

    • Cleavage of the bond between the aromatic ring and the acetyl group.

    • Alpha-cleavage adjacent to the primary amine.[16]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to assess the purity of the synthesized compound.[17] Given the basic nature of the primary amine, a mobile phase with an appropriate pH or an ion-pairing agent may be necessary for good peak shape.[18][19]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or a suitable buffer to maintain a low pH.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

Safety and Handling

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is classified as toxic if swallowed.[20] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[20] Refer to the Safety Data Sheet (SDS) for complete safety information before handling this compound or any of the reagents used in its synthesis.[20]

Potential Applications and Further Research

As a potential metabolite of Xylometazoline, this compound is of interest for:

  • Pharmacokinetic studies: To understand the in vivo fate of Xylometazoline.

  • Pharmacological profiling: To determine if the metabolite retains any of the α-adrenergic activity of the parent drug or possesses any off-target effects.

  • Toxicity studies: To assess the safety profile of the metabolite.

Further research could involve the development of analytical methods for the detection and quantification of this compound in biological matrices and in vitro and in vivo studies to elucidate its biological activity.

References

  • Shishkin, D. V., et al. (2018). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine.
  • Google Patents. Process for preparing 2,6-dialkylphenylacetic acids. US20210403406A1.
  • PubChem. Xylometazoline. [Link]

  • Google Patents. Method for preparing 2, 5-dimethyl phenylacetyl chloride. CN111072470A.
  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • PubMed. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. [Link]

  • PubChem. 2-(4-Tert-butyl-2,6-dimethylphenyl)acetic acid. [Link]

  • R Discovery. Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review. [Link]

  • National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • University College London. Chemical shifts. [Link]

  • Google Patents. A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine. CN102485711B.
  • Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]

  • MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]

  • PrepChem. Synthesis of 4-tert.butyl-2,6-dimethylbenzenesulphonylchloride. [Link]

  • AWS. Pharmacokinetics and pharmacodynamics of topical decongestants xylometazoline and oxymetazoline: literature review. [Link]

  • Common-Conditions. Amine to Amide (via Acid Chloride). [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • ACS Publications. ETHYLENEDIAMINE. V.1 THE ACTION OF AROMATIC ACID CHLORIDES ON 4,5-DIHYDROIMIDAZOLES IN AQUEOUS MEDIA. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • ResearchGate. [Pharmacological and clinical evalutation of nasal obstruction: application to xylometazoline]. [Link]

  • Google Patents. Preparation method of t-butylphenyl acetic acid. CN1927809A.
  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Google Patents. A kind of preparation method of three (2- amino-ethyl) amine. CN109516919A.
  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • Wikipedia. Xylometazoline. [Link]

  • Sciforum. Synthesis and Properties of some N-acyl ethylenediamine triacetic acid Chelating Surfactants. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Organic Syntheses. 5 - Organic Syntheses Procedure. [Link]

  • YouTube. reaction of enamines and acid chlorides. [Link]

  • YouTube. Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: N-Ethylacetamide. [Link]

  • Organic Syntheses. tert.-BUTYL CHLORIDE. [Link]

  • SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

Sources

Application Notes and Protocols: In Vitro Evaluation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Key Pharmaceutical Impurity

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, cataloged under CAS number 94266-17-8, is primarily recognized in pharmaceutical contexts as "Xylometazoline Impurity A".[1][2] It is a known degradation product of Xylometazoline, a widely used nasal decongestant.[1] Xylometazoline functions as a direct-acting sympathomimetic agent, exerting its vasoconstrictive effects through agonism at α-adrenergic receptors.[3][4] Given the structural similarity to the parent compound, it is critical to characterize the pharmacological profile of this impurity to ensure the safety and efficacy of Xylometazoline-containing drug products.

This guide provides a comprehensive framework for the in vitro assessment of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. The protocols herein are designed to investigate its potential interaction with α-adrenergic receptors, its primary pharmacological targets of interest based on its origin. We will explore methodologies to determine its binding affinity and functional activity (agonist or antagonist properties) at these receptors. Furthermore, this document outlines analytical procedures for the precise quantification of this impurity, a critical aspect of quality control in pharmaceutical manufacturing.

Physicochemical Properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

PropertyValueReference
Molecular Formula C16H26N2O[5]
Molecular Weight 262.39 g/mol [5]
CAS Number 94266-17-8[5]
Boiling Point 440.5±45.0 °C (Predicted)[5]
Density 0.993±0.06 g/cm3 (Predicted)[5]
Solubility Slightly soluble in Chloroform and Methanol[5]

Part 1: Pharmacological Characterization - α-Adrenergic Receptor Interaction

The structural resemblance of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide to Xylometazoline warrants a thorough investigation of its activity at α-adrenergic receptors. The following protocols are designed to elucidate its binding affinity and functional consequences at these receptors.

Radioligand Binding Assays: Assessing Receptor Affinity

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[6] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.

Principle: Cell membranes expressing the target α-adrenergic receptor subtype (e.g., α1A, α2A) are incubated with a fixed concentration of a suitable radioligand. The test compound is added in increasing concentrations, and its ability to displace the radioligand is quantified by measuring the decrease in radioactivity bound to the membranes.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing α-adrenergic receptor subtype prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to isolate cell membranes prep2->prep3 assay1 Incubate membranes with radioligand and test compound (varying concentrations) prep3->assay1 assay2 Separate bound and free radioligand (e.g., filtration) assay1->assay2 assay3 Quantify bound radioactivity (scintillation counting) assay2->assay3 analysis1 Plot % displacement vs. log[test compound] assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Determine Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for α-Adrenergic Receptor Binding Assay.

Protocol: α-Adrenergic Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293, CHO) stably expressing the human α-adrenergic receptor subtype of interest.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine for α2 receptors), and a range of concentrations of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

    • For non-specific binding determination, include wells with an excess of a known unlabeled antagonist.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Determining Agonist or Antagonist Activity

Functional assays are essential to determine whether the binding of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide to the α-adrenergic receptor results in a cellular response (agonism) or blocks the response to a known agonist (antagonism).

Principle for α2-Adrenergic Receptors (Gi-coupled): α2-adrenergic receptors are typically coupled to the inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay cAMP Assay cluster_analysis Data Analysis prep1 Culture cells expressing α2-adrenergic receptor prep2 Seed cells in a 96-well plate assay1 Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) prep2->assay1 assay2 Agonist mode: Add varying concentrations of test compound. Antagonist mode: Add test compound followed by a known agonist. assay1->assay2 assay3 Stimulate adenylyl cyclase with Forskolin assay2->assay3 assay4 Lyse cells and measure intracellular cAMP levels (e.g., ELISA, HTRF) assay3->assay4 analysis1 Plot cAMP levels vs. log[compound] assay4->analysis1 analysis2 Determine EC50 (agonist) or IC50 (antagonist) analysis1->analysis2

Caption: Workflow for α2-Adrenergic Receptor Functional (cAMP) Assay.

Protocol: cAMP Assay for α2-Adrenergic Receptor Activity

  • Cell Culture:

    • Culture cells stably expressing the α2-adrenergic receptor in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Agonist Testing: Add increasing concentrations of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

    • For Antagonist Testing: Add increasing concentrations of the test compound, followed by a fixed concentration of a known α2-adrenergic agonist (e.g., clonidine).

    • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Agonist Mode: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the percentage of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.

Part 2: Analytical Quantification - HPLC Method for Impurity Profiling

The quantification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is crucial for the quality control of Xylometazoline drug products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[1][8][9]

Reversed-Phase HPLC (RP-HPLC) Method

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Recommended HPLC Parameters:

ParameterRecommended Conditions
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile and Phosphate buffer pH 3.0 (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 35°C
Injection Volume 20 µL

Note: These parameters may require optimization based on the specific HPLC system and column used.

Protocol: Quantification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

  • Standard Preparation:

    • Prepare a stock solution of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the Xylometazoline drug product in the mobile phase to achieve a suitable concentration for analysis.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and identify the peak corresponding to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide based on its retention time compared to the standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in the sample by interpolating its peak area on the calibration curve.

    • Express the impurity level as a percentage of the active pharmaceutical ingredient (API).

Conclusion

This guide provides a comprehensive set of protocols for the in vitro characterization and quantification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. By assessing its potential interaction with α-adrenergic receptors, researchers can gain valuable insights into its pharmacological profile and potential impact on the safety and efficacy of Xylometazoline-containing products. The analytical methods described are essential for ensuring product quality and regulatory compliance. The application of these methodologies will enable a thorough evaluation of this critical pharmaceutical impurity.

References

  • CN101576539A - Method for measuring impurity A in xylometazoline hydrochloride - Google Patents.
  • Public Assessment Reports of the Medicines Evaluation Board in the Netherlands Xylometazoline HCl 0.5 mg/ml and 1 mg - Geneesmiddeleninformatiebank. Available at: [Link]

  • Graf, P., et al. (2018). Development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis. International Journal of General Medicine, 11, 275–283. Available at: [Link]

  • Pharmaffiliates. xylometazoline hydrochloride and its Impurities. Available at: [Link]

  • Patel, D. A., et al. (2022). Formulation and Evaluation Xylometazoline Hydrochloride Mucoadhesive Nasal in Situ Gel. Journal of Drug Delivery and Therapeutics, 12(1-s), 132-139. Available at: [Link]

  • Zhong, H., & Minneman, K. P. (1999). α-Adrenoceptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.6. Available at: [Link]

  • Jadhav, A. S., et al. (2021). Development and validation of stability-indicating RP-HPLC method for the simultaneous estimation of xylometazoline hydrochloride and ipratropium bromide from nasal spray dosage form. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 26(16), 4954. Available at: [Link]

  • Sielc.com. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Available at: [Link]

  • Salminen, T., et al. (1999). Three-dimensional models of alpha2A-adrenergic receptor complexes provide a structural explanation for ligand binding. The Journal of biological chemistry, 274(33), 23405–23412. Available at: [Link]

  • SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Available at: [Link]

  • MedCrave. Xylometazoline nasal spray solution: novel composition used for treatment of nasal congestion. Available at: [Link]

  • Prajapati, N., et al. (2016). Stability Indicating Liquid Chromatographic Method for Estimation of Xylometazoline Hydrochloride in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Chemistry and Analysis, 3(3), 124-132. Available at: [Link]

  • Tanriverdi, S. T., et al. (2024). Comprehensive evaluation of xylometazoline hydrochloride formulations: Ex-vivo and in-vitro studies. European Journal of Pharmaceutics and Biopharmaceutics, 194, 114466. Available at: [Link]

  • Bylund, D. B. (1988). In vitro determination of the ability of drugs to bind to adrenergic receptors. Journal of pharmacological methods, 20(3), 245–256. Available at: [Link]

  • ChemSrc. N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. Available at: [Link]

  • Kolb, P., et al. (2009). Structure-based discovery of beta2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences of the United States of America, 106(16), 6843–6848. Available at: [Link]

  • Chemistry Research Journal. RP-HPLC Method of the Estimation of Xylometazoline hydrochloride in Nasal Spray Solution. Available at: [Link]

Sources

Application Notes and Protocols for Enzyme Interaction Studies of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Xylometazoline Metabolite

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a small molecule identified as a potential metabolite of Xylometazoline, a widely used nasal decongestant.[1] Xylometazoline functions by acting on adrenergic receptors, but the bioactivity of its metabolites is less understood.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the potential interactions of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide with enzymes. Understanding such interactions is a critical step in elucidating its pharmacological profile and potential therapeutic applications or off-target effects.

This document provides a strategic workflow, from initial screening to detailed biophysical characterization, to empower researchers to investigate the effects of this compound on their enzyme of interest. The protocols herein are designed to be adaptable to a wide range of enzyme classes and are grounded in established methodologies for studying enzyme-ligand interactions.

Compound Profile: N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

A thorough understanding of the test compound's properties is fundamental to experimental design.

PropertyValueSource
CAS Number 94266-17-8[1][3][4]
Molecular Formula C₁₆H₂₆N₂O[1][4]
Molecular Weight 262.39 g/mol [1][4]
Predicted Boiling Point 440.5 ± 45.0 °C[3][4]
Predicted Density 0.993 ± 0.06 g/cm³[3][4]
Solubility Slightly soluble in Chloroform and Methanol[3]
Hydrogen Bond Donors 2[5]
Topological Polar Surface Area 55.1 Ų[5]
XLogP3-AA 2.6[5]

Strategic Workflow for Enzyme Interaction Analysis

A multi-tiered approach is recommended to efficiently characterize the interaction between N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and a target enzyme. This workflow ensures a logical progression from identifying a potential interaction to elucidating its kinetic and thermodynamic properties.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Kinetic Characterization cluster_2 Phase 3: Biophysical Validation A Compound Preparation (Stock Solution) B Enzyme Activity Assay (High-Throughput Screening) A->B Test Compound C IC50 Determination B->C Identified Hit D Mechanism of Inhibition Studies (e.g., Competitive, Non-competitive) C->D Inhibitory Hit E Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) D->E Confirmed Inhibitor F Surface Plasmon Resonance (SPR) (Kinetics & Affinity) D->F Confirmed Inhibitor

Figure 1: A multi-phase workflow for comprehensive enzyme interaction studies.

Phase 1: Compound Preparation and Initial Screening

The foundational step is the accurate preparation of the test compound and a robust initial screen to detect any potential inhibitory activity against the enzyme of interest.

Protocol 1: Preparation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide Stock Solution

Accurate concentration determination of the stock solution is critical for reliable experimental results.[6][7]

Causality: A concentrated stock solution in an appropriate solvent allows for minimal disruption of the aqueous assay buffer upon dilution. Given the compound's predicted solubility, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.

Materials:

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Glass vial with a Teflon-lined screw cap[8]

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide using an analytical balance.

  • Calculating the Solvent Volume: Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 50 mM). The formula for this is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Homogenization: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution at -20°C in the sealed glass vial to prevent solvent evaporation and degradation.[8] It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enzyme Activity Inhibition Screening

This protocol is designed as a primary screen to identify if N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide has an inhibitory effect on the target enzyme's activity.

Causality: A single, relatively high concentration of the compound is used to maximize the chance of detecting an inhibitory effect. A decrease in enzyme activity compared to a vehicle control indicates a potential hit.

Materials:

  • Target enzyme in a suitable buffer

  • Enzyme substrate

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide stock solution (from Protocol 1)

  • Assay buffer

  • Microplate reader or spectrophotometer

  • 96-well microplates

Procedure:

  • Assay Preparation: In a 96-well plate, prepare the following reactions in triplicate:

    • Negative Control (100% activity): Enzyme + Assay Buffer + DMSO (at the same final concentration as the test wells)

    • Positive Control (if available): Enzyme + Known Inhibitor

    • Test Wells: Enzyme + N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (e.g., at a final concentration of 10 µM or 50 µM)

  • Pre-incubation: Add the enzyme, buffer, and inhibitor (or DMSO) to the wells. Allow for a pre-incubation period (e.g., 15-30 minutes) at the assay temperature. This allows for the compound to bind to the enzyme before the reaction is initiated.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the reaction progress over time using a microplate reader at an appropriate wavelength. The initial velocity of the reaction should be determined from the linear phase of the progress curve.[9]

  • Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) x 100% Where V₀ is the initial reaction velocity.

Phase 2: Kinetic Characterization of Inhibition

If the initial screen shows significant inhibition, the next step is to quantify the potency and determine the mechanism of inhibition.

Protocol 3: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

Causality: A dose-response curve is generated by measuring enzyme activity at various concentrations of the inhibitor. This allows for the determination of the concentration required to inhibit 50% of the enzyme's activity under the specified assay conditions.

Procedure:

  • Serial Dilution: Prepare a serial dilution of the N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide stock solution in the assay buffer. A common range is from 100 µM down to 1 nM.

  • Assay Setup: Set up the enzyme assay as described in Protocol 2, but with the range of inhibitor concentrations. Include a no-inhibitor control.

  • Data Collection and Analysis: Measure the initial reaction rates for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: Mechanism of Inhibition Studies

Understanding how the inhibitor interacts with the enzyme and substrate is crucial. This protocol helps to distinguish between competitive, non-competitive, and uncompetitive inhibition.[10]

Causality: By measuring the enzyme's kinetics at different substrate and inhibitor concentrations, the effect of the inhibitor on the Michaelis-Menten parameters (Km and Vmax) can be determined. Changes in these parameters are characteristic of different inhibition mechanisms.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E + S <=> ES -> E + P E + S <=> ES -> E + P E + I <=> EI E + I <=> EI ES + I <=> ESI ES + I <=> ESI

Figure 2: Simplified models of reversible enzyme inhibition.

Procedure:

  • Experimental Design: Perform a matrix of experiments where both the substrate and inhibitor concentrations are varied.[10]

    • Select several fixed concentrations of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • For each inhibitor concentration, measure the initial reaction velocity across a range of substrate concentrations (e.g., 0.2x Km to 5x Km).

  • Data Analysis:

    • Plot the data as Michaelis-Menten curves (V₀ vs. [S]) for each inhibitor concentration.

    • For a more quantitative analysis, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism.

    • Fit the data to the appropriate Michaelis-Menten equations for each inhibition model to determine the inhibition constants (Ki and/or Ki').

Phase 3: Biophysical Characterization of Binding

Biophysical techniques provide direct evidence of binding and offer thermodynamic and kinetic details of the interaction that are independent of enzyme activity.

Protocol 5: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12][13]

Causality: By titrating the inhibitor into a solution containing the enzyme, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding can be determined in a single experiment.[14]

Materials:

  • ITC instrument

  • Purified target enzyme

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide solution

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the enzyme extensively against the ITC running buffer.

    • Dissolve the compound in the final dialysis buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the enzyme and compound solutions.

  • ITC Experiment Setup:

    • Typically, the enzyme is loaded into the sample cell and the compound is loaded into the titration syringe.[15]

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

  • Data Collection: Perform the titration experiment, injecting the compound into the enzyme solution. A control titration of the compound into the buffer should also be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

Protocol 6: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.[16][17]

Causality: By monitoring the change in the refractive index at the sensor surface as the compound flows over the immobilized enzyme, the association (ka) and dissociation (kd) rate constants can be determined, providing a detailed kinetic profile of the interaction.[18] The equilibrium dissociation constant (Kd) can be calculated from these rate constants (kd/ka).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Purified target enzyme

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide solutions

Procedure:

  • Enzyme Immobilization:

    • Activate the sensor chip surface using the amine coupling kit.

    • Inject the purified enzyme over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters. A reference flow cell should be prepared in the same way but without the enzyme to allow for background subtraction.

  • Binding Analysis:

    • Prepare a series of concentrations of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in the running buffer.

    • Inject the compound solutions over the enzyme and reference surfaces at a constant flow rate.

    • Monitor the binding response (association phase) followed by a buffer wash (dissociation phase).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

Conclusion

This application note provides a structured and comprehensive framework for the detailed investigation of the enzyme-modulating potential of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. By following this multi-phase approach, researchers can move from initial hit identification to a thorough understanding of the kinetic and thermodynamic principles governing the interaction. This detailed characterization is essential for elucidating the compound's biological function and for making informed decisions in drug discovery and development programs.

References

  • Duff, M. R., Grubbs, J., & Komives, E. A. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 586273. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Analytical Biochemistry, 623, 114175. Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Available at: [Link]

  • Wang, S., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2256, 169-181. Available at: [Link]

  • Xylometazoline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Available at: [Link]

  • ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. (n.d.). Biocompare. Retrieved January 23, 2026, from [Link]

  • Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review. (2021). Pharmaceuticals (Basel), 14(10), 976. Available at: [Link]

  • Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1237. Available at: [Link]

  • Preparing Solutions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Xylometazoline. (n.d.). PharmaCompass. Retrieved January 23, 2026, from [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PMC. Available at: [Link]

  • Xylometazoline. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Characterizing Enzyme Kinetics by iTC. (n.d.). TA Instruments. Retrieved January 23, 2026, from [Link]

  • Preparation of Stock Solutions. (n.d.). Enfanos. Retrieved January 23, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Available at: [Link]

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. (2018). SIELC Technologies. Available at: [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 23, 2026, from [Link]

  • Catalyzing Innovation - Using Isothermal Titration Calorimetry Techniques to Quantify Enzyme Kinetics. (2016). Moodle@Units. Available at: [Link]

  • Pharmacology of Xylometazoline. (2024). YouTube. Available at: [Link]

  • Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. Available at: [Link]

  • Surface plasmon resonance. (n.d.). University of Glasgow. Retrieved January 23, 2026, from [Link]

  • Enzyme Inhibition. (2023). Chemistry LibreTexts. Available at: [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments. Available at: [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved January 23, 2026, from [Link]

  • N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. (n.d.). Chemsrc. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (AE-Xylylacetamide)

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Authored by: Senior Application Scientist

Introduction: A Structural Rationale for Investigation

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, hereafter referred to as AE-Xylylacetamide, is a research chemical with the molecular formula C₁₆H₂₆N₂O.[1][2] Structurally, it is an amide derivative characterized by a substituted xylyl group and an aminoethyl side chain.[3] Its IUPAC name is N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide.[1] While comprehensive studies on its biological activity are not widely published, its molecular architecture presents a compelling case for its investigation as a potential local anesthetic.

Local anesthetics are typically amphipathic molecules, possessing three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[1][2] AE-Xylylacetamide conforms to this structural paradigm, featuring a bulky, lipophilic 4-tert-butyl-2,6-xylyl moiety and a hydrophilic terminal amino group, connected by an amide bond. This structure suggests a plausible mechanism of action analogous to well-characterized amide-type local anesthetics like lidocaine and bupivacaine, which function by reversibly blocking voltage-gated sodium channels (VGSCs) in nerve membranes.[1][4] By inhibiting sodium influx, these agents prevent the depolarization necessary for the propagation of action potentials, thereby blocking the sensation of pain.[1][4]

These application notes provide a detailed framework for the synthesis, purification, and comprehensive preclinical evaluation of AE-Xylylacetamide as a putative local anesthetic agent. The protocols are designed to be self-validating, with integrated controls and clear endpoints, to ensure the generation of robust and reproducible data for researchers in pharmacology, drug discovery, and neuroscience.

Physicochemical and Safety Data

A summary of the known properties and safety information for AE-Xylylacetamide is presented below.

PropertyValueSource
CAS Number 94266-17-8[2]
Molecular Formula C₁₆H₂₆N₂O[1][2]
Molecular Weight 262.39 g/mol [2]
Boiling Point (Predicted) 440.5 ± 45.0 °C[2][5]
Density (Predicted) 0.993 ± 0.06 g/cm³[2][5]
pKa (Predicted) 15.40 ± 0.46[2][5]
Solubility Chloroform (Slightly), Methanol (Slightly)[2][5]
Storage Temperature 2-8°C[2][5]

Safety and Handling: AE-Xylylacetamide is classified as toxic if swallowed (GHS06).[5] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). All handling should be performed in a well-ventilated area or a chemical fume hood. In case of ingestion, immediate medical attention is required.[6] Store the compound locked up and dispose of it as hazardous waste according to local regulations.[6]

PART 1: Synthesis and Characterization

The synthesis of AE-Xylylacetamide can be approached through a standard amide coupling reaction. This involves the activation of a carboxylic acid precursor, 4-tert-butyl-2,6-dimethylphenylacetic acid, followed by its reaction with an amine, in this case, a protected form of ethylenediamine.

Workflow for Synthesis and Purification

G cluster_0 Synthesis of Precursor Acid cluster_1 Amide Coupling cluster_2 Deprotection & Purification A 1-Acetyl-4-tert-butyl-2,6-dimethylbenzene B Willgerodt-Kindler Reaction (Sulfur, Morpholine) A->B C Thioamide Intermediate B->C D Acid Hydrolysis C->D E 4-tert-butyl-2,6-dimethylphenylacetic acid D->E F 4-tert-butyl-2,6-dimethylphenylacetic acid H Amide Coupling (EDC, HOBt, DIPEA) F->H G N-Boc-ethylenediamine G->H I N-Boc-AE-Xylylacetamide H->I J N-Boc-AE-Xylylacetamide K Acidic Deprotection (TFA) J->K L AE-Xylylacetamide (Crude) K->L M Purification (Column Chromatography) L->M N Pure AE-Xylylacetamide M->N O Characterization (NMR, MS, HPLC) N->O

Caption: Proposed synthetic workflow for AE-Xylylacetamide.

Protocol 1: Synthesis of 4-tert-butyl-2,6-dimethylphenylacetic acid

This protocol is adapted from the general principles of the Willgerodt-Kindler reaction, which is a method for converting aryl alkyl ketones to the corresponding thioamides, followed by hydrolysis to the carboxylic acid.[2]

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 1-acetyl-4-tert-butyl-2,6-dimethylbenzene (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 130-140°C) under a nitrogen atmosphere for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide intermediate.

  • Hydrolysis: To the crude thioamide, add a mixture of acetic acid, sulfuric acid, and water (e.g., in a 5:1:1 ratio).[3] Heat the mixture to reflux (approximately 110-120°C) for 6-12 hours until the hydrolysis is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture and pour it into ice water. The carboxylic acid product should precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Protocol 2: Synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

This protocol employs a standard carbodiimide-mediated coupling reaction.[6]

  • Amine Protection: The primary amine of ethylenediamine is first protected, for example with a tert-butyloxycarbonyl (Boc) group, to ensure selective acylation. N-Boc-ethylenediamine is commercially available.

  • Carboxylic Acid Activation: Dissolve 4-tert-butyl-2,6-dimethylphenylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling: To the activated acid solution, add N-Boc-ethylenediamine (1 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents). Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

  • Deprotection: Dissolve the purified Boc-protected compound in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract the product with DCM, dry the combined organic layers, and concentrate to yield the final product, AE-Xylylacetamide. Further purification can be achieved by chromatography if necessary.

Protocol 3: Analytical Characterization

The identity and purity of the synthesized AE-Xylylacetamide should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using a reverse-phase HPLC method. A suitable method involves a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with an acid modifier like formic acid for Mass Spectrometry (MS) compatibility.[7]

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 263.21).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra should be consistent with the proposed structure of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

PART 2: In Vitro Evaluation

The in vitro assessment of AE-Xylylacetamide is crucial for determining its potential as a local anesthetic and for establishing a preliminary safety profile. The primary hypothesis is that it acts as a voltage-gated sodium channel blocker.

Workflow for In Vitro Assays

G A AE-Xylylacetamide C Whole-Cell Patch-Clamp Electrophysiology A->C G MTT or CellTox™ Green Cytotoxicity Assay A->G B Cell Line Expressing Target NaV Channel (e.g., NaV1.7) B->C D Determination of IC₅₀ (Concentration-Response Curve) C->D E Assessment of Use-Dependency C->E I Calculation of Selectivity Index (CC₅₀/IC₅₀) D->I F Mammalian Cell Line (e.g., HEK293, HaCaT) F->G H Determination of CC₅₀ (Cytotoxic Concentration) G->H H->I

Caption: Workflow for the in vitro evaluation of AE-Xylylacetamide.

Protocol 4: Voltage-Gated Sodium Channel Blockade Assay

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of AE-Xylylacetamide on a specific sodium channel subtype, such as NaV1.7, which is critical in pain pathways.[8]

  • Cell Culture: Use a cell line stably expressing the human NaV1.7 channel (e.g., HEK293 cells). Culture the cells under standard conditions.

  • Electrophysiology Setup:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Establish a whole-cell configuration on a single, isolated cell.

    • Hold the cell membrane potential at -120 mV to ensure all channels are in the resting state.

    • Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).

    • Record baseline currents in the absence of the test compound.

  • Compound Application:

    • Prepare stock solutions of AE-Xylylacetamide in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. The final DMSO concentration should be ≤0.1%.

    • Perfuse the cells with increasing concentrations of AE-Xylylacetamide.

    • At each concentration, record the sodium current after it reaches a steady-state block.

  • Data Analysis:

    • Measure the peak inward sodium current at each concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

    • Use-Dependency Test: To assess if the block is use-dependent (a hallmark of local anesthetics), apply a train of depolarizing pulses (e.g., 10 Hz) and measure the progressive decrease in current amplitude in the presence of the compound.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol uses the MTT assay to assess the general cytotoxicity of AE-Xylylacetamide, which is a crucial step in early-stage drug development.[9][10]

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 or HaCaT keratinocytes) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of AE-Xylylacetamide in the cell culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against compound concentration and determine the CC₅₀ (50% cytotoxic concentration).

PART 3: In Vivo Efficacy Evaluation

Following promising in vitro results, the anesthetic efficacy of AE-Xylylacetamide should be evaluated in established animal models. These protocols are designed to assess the onset, depth, and duration of local anesthesia. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 6: Rat Tail-Flick Test for Infiltration Anesthesia

The tail-flick test is a standard method for assessing the analgesic properties of compounds by measuring the latency of a withdrawal reflex to a thermal stimulus.[11]

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the testing apparatus for several days before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency (TFL) for each rat by applying a focused beam of radiant heat to the tail and measuring the time until the rat flicks its tail away. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

  • Compound Administration:

    • Prepare sterile solutions of AE-Xylylacetamide at various concentrations (e.g., 0.25%, 0.5%, 1.0%) in saline.

    • Administer a subcutaneous ring block by injecting a small volume (e.g., 0.1 mL) of the test solution or a vehicle control (saline) around the base of the tail. A positive control group receiving lidocaine (e.g., 2%) should also be included.

  • Post-Injection Testing: Measure the TFL at regular intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes) after the injection.

  • Data Analysis: Anesthesia is defined as a significant increase in TFL compared to baseline. The onset of action is the time to reach maximum TFL, and the duration of action is the time until TFL returns to baseline levels.

Protocol 7: Guinea Pig Intradermal Wheal Assay

This model directly measures the blockade of cutaneous nerve endings by assessing the inhibition of the pinprick response.

  • Animal Preparation: Use adult Hartley guinea pigs.[1] The day before the experiment, carefully clip the hair on the back of the animals.

  • Intradermal Injections:

    • On the test day, inject a small volume (e.g., 0.1 mL) of sterile AE-Xylylacetamide solution, saline (negative control), and lidocaine (positive control) intradermally at marked sites on the back of each guinea pig, raising a small wheal.

  • Assessment of Anesthesia:

    • At set time points (e.g., 5, 15, 30, 60, 90 minutes) after injection, test the anesthetic effect by applying a pinprick to the center of the wheal.

    • The response is considered positive (no anesthesia) if the animal vocalizes or shows a cutaneous muscle twitch (panniculus carnosus reflex).

    • The absence of a response indicates successful local anesthesia.

  • Data Analysis: For each concentration, determine the percentage of animals showing anesthesia at each time point. This allows for the evaluation of the onset and duration of the anesthetic effect.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial investigation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide as a potential local anesthetic. Successful execution of these experiments will elucidate its potency and mechanism of action at the molecular level, establish a preliminary safety profile, and provide in vivo proof-of-concept for its anesthetic efficacy.

Positive results from these studies would warrant further investigation, including more detailed pharmacokinetic and toxicological studies, evaluation in different pain models, and exploration of its effects on other sodium channel subtypes to determine its selectivity profile. The structural features of AE-Xylylacetamide make it a promising candidate for research in the field of local anesthesia and pain management.

References

  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102. Available from: [Link]

  • SIELC Technologies. (2018). Separation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide on Newcrom R1 HPLC column. Available from: [Link]

  • Strichartz, G. R., & Berde, C. B. (2005). Local Anesthetics. In R. D. Miller (Ed.), Miller's Anesthesia (6th ed., pp. 573-603). Elsevier.
  • PubChem. N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. Available from: [Link]

  • Grant, G. J., Piskoun, B., Lin, A., & Bansinath, M. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Journal of Pharmacological and Toxicological Methods, 43(1), 69–72. Available from: [Link]

  • Scholz, A. M. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 52–61. Available from: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Liu, B. X., Yu, Y. P., & Xu, D. J. (2008). (4-tert-Butylphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1971. Available from: [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. Available from: [Link]

  • PubChem. 2-(4-Tert-butyl-2,6-dimethylphenyl)acetic acid. Available from: [Link]

  • Qian, B., Park, S. H., & Yu, W. (2020). Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. Current Protocols in Pharmacology, 89(1), e74. Available from: [Link]

  • Kanellopoulos, A. (2019). Identification and Characterisation of Sodium Channel Nav1.7 Protein-Protein Interactions Using an Epitope-Tagged Gene-Targeted Mouse [Doctoral thesis, UCL (University College London)]. UCL Discovery. Available from: [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. Available from: [Link]

  • Kour, G., & Kumar, S. (2021). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research & Allied Sciences, 10(3), 1-8.
  • de Araujo, D. R., et al. (2011). Investigation of local anesthetic and antimycobacterial activity of Ottonia martiana Miq. (Piperaceae). Journal of Ethnopharmacology, 137(1), 594-598.
  • Medscape. (2023). Local Anesthetics. Available from: [Link]

  • Deranged Physiology. (2024). Pharmacology of local anaesthetics. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Amide Local Anesthetics. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

  • Ouchi, K., Sekine, J., Koga, Y., Nakao, S., & Sugiyama, K. (2013). Establishment of an animal model of sedation using epidural anesthesia that uses the tail-flick test for evaluating local anesthetic effects in rats. Experimental Animals, 62(2), 137–144. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Topical, Local, and Regional Anesthesia and Anesthetics. In StatPearls. Available from: [Link]

  • Bupivacaine. In DrugBank Online. Available from: [Link]

  • Lidocaine. In DrugBank Online. Available from: [Link]

  • The Willgerodt Reaction. In Organic Chemistry Portal. Available from: [Link]

  • Willgerodt–Kindler reaction. In Wikipedia. Available from: [Link]

  • Patch clamp. In Wikipedia. Available from: [Link]

Sources

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide HPLC analysis method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Introduction

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a known impurity and potential metabolite of Xylometazoline, a common pharmaceutical active ingredient.[1] Its chemical structure comprises a substituted aromatic ring and an amide linkage with an ethylamine side chain. The molecular formula is C₁₆H₂₆N₂O, with a molecular weight of 262.39 g/mol .[2] Given its potential impact on the safety and efficacy of the final drug product, a robust and reliable analytical method for its detection and quantification is imperative for quality control in the pharmaceutical industry.[3][4]

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. The method is designed for use by researchers, scientists, and drug development professionals to ensure the quality and consistency of their products. The protocol is grounded in the principles of reversed-phase chromatography and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]

Method Development and Rationale

The primary objective during method development was to achieve a sensitive, specific, and robust separation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide from the active pharmaceutical ingredient (API) and other potential impurities.[8][9] A reversed-phase HPLC method was selected due to the non-polar nature of the tert-butyl xylyl group, making it well-suited for retention on a C18 stationary phase.[10][11][12]

The presence of an aromatic ring in the molecule suggests strong UV absorbance, making UV detection a suitable choice. Based on the chromophore, a detection wavelength of 220 nm is selected to provide high sensitivity.[13]

The mobile phase composition, a mixture of acetonitrile and a phosphate buffer, is chosen to provide good peak shape and resolution. The acidic pH of the mobile phase ensures that the primary amine group is protonated, leading to more consistent interactions with the stationary phase and sharper peaks.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (70:30 v/v)
Preparation of Solutions

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

Standard Solution (1 µg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent and mix well.

Sample Preparation:

The sample preparation procedure will depend on the matrix (e.g., drug substance, drug product). A general procedure is outlined below.[14][15][16]

  • Accurately weigh a quantity of the sample equivalent to a target concentration of the active pharmaceutical ingredient.

  • Transfer to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

System Suitability

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.[17][18] This is achieved by injecting the Standard Solution (1 µg/mL) in replicate (n=6). The acceptance criteria are based on USP General Chapter <621> Chromatography.[6]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".[5][7] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[19]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[20] This was demonstrated by analyzing a blank (diluent), a placebo (if applicable), the N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide standard, and a spiked sample. The chromatograms should show no interfering peaks at the retention time of the analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions were prepared from the stock solution at concentrations ranging from the LOQ to 150% of the target concentration (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 µg/mL). The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was determined by analyzing samples spiked with known amounts of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Repeatability (Intra-assay Precision):

The repeatability of the method was assessed by analyzing six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Acceptance Criteria: The %RSD of the peak areas should be ≤ 2.0%.

Intermediate Precision:

The intermediate precision was evaluated by performing the analysis on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The %RSD between the two sets of data should be ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Stock Solution prep_work_std Prepare Working Standard Solution prep_std->prep_work_std system_suitability System Suitability Test (Replicate Injections of Standard) prep_work_std->system_suitability Begin Analysis prep_sample Prepare Sample Solution analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis system_suitability->analysis If SST Passes integration Peak Integration and Identification analysis->integration quantification Quantification of Analyte integration->quantification validation Method Validation (Specificity, Linearity, Accuracy, etc.) quantification->validation

Caption: HPLC Analysis Workflow from Preparation to Validation.

Method Validation Logical Flow

G cluster_prec Precision Assessment node_start Method Validation ICH Q2(R1) node_spec Specificity node_start->node_spec node_lin Linearity & Range node_start->node_lin node_acc Accuracy node_start->node_acc node_prec Precision node_start->node_prec node_lodq LOD & LOQ node_start->node_lodq node_robust Robustness node_start->node_robust node_end Validated Method node_spec->node_end node_lin->node_end node_acc->node_end node_repeat Repeatability node_prec->node_repeat node_inter Intermediate Precision node_prec->node_inter node_lodq->node_end node_robust->node_end node_inter->node_end

Caption: Key Parameters for Method Validation as per ICH Q2(R1).

Conclusion

This application note provides a comprehensive and robust HPLC method for the analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. The detailed protocol, including system suitability criteria and a full validation plan, ensures that the method is reliable and fit for its intended purpose in a regulated pharmaceutical environment. By following this guide, researchers and quality control analysts can confidently implement this method for the routine analysis of this impurity.

References

  • Chromatography Forum. (2015). HPLC - Method development for impurities in drug product. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • MAC-MOD Analytical. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • Sartorius. (n.d.). Sample Preparation for Quality Control: Solutions for Optimized Workflows and Accurate Results. [Link]

  • AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chemsrc. (n.d.). N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • U.S. Pharmacopeia. (2023). USP-NF <621> Chromatography. [Link]

  • SIELC Technologies. (2018). Separation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide on Newcrom R1 HPLC column. [Link]

  • LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

Sources

Application Note: Covalent Protein Modification Using N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (AE-Xyl) as a Steric Probe

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary:

Welcome. This document outlines the strategic application of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, which we will refer to as AE-Xyl, a specialized chemical probe designed for advanced protein modification studies. The core utility of AE-Xyl lies in its unique bifunctional structure: a sterically significant, hydrophobic headgroup (4-tert-butyl-2,6-xylylacetamide) and a versatile primary amine handle. This combination allows for its covalent installation onto a protein of interest, serving as a powerful tool to investigate protein topology, modulate protein-protein interactions, or act as an irreversible ligand. This guide provides a scientifically grounded, two-stage workflow for the site-specific attachment of AE-Xyl and the subsequent analytical validation, empowering researchers to leverage this probe in their experimental designs.

Principle of Application

AE-Xyl is a novel chemical tool for introducing a bulky, hydrophobic moiety onto a target protein. Its primary amine does not react spontaneously with native amino acid residues. Therefore, a targeted, two-stage bioconjugation strategy is employed.

Stage 1: Protein Engineering and Activation. A unique reactive site is introduced onto the protein of interest (POI). The most robust and widely adopted method for this is the site-specific introduction of a cysteine residue via site-directed mutagenesis.[1] Cysteine is relatively rare in proteomes, and its thiol group offers a highly selective target for chemical modification.[1] This engineered cysteine is then "activated" by reacting it with a heterobifunctional crosslinker, such as one containing a maleimide group (for thiol reactivity) and an N-hydroxysuccinimide (NHS) ester (for amine reactivity).

Stage 2: Covalent Conjugation of AE-Xyl. The primary amine of AE-Xyl is then covalently coupled to the installed NHS ester on the protein, forming a stable amide bond.[2][3] This reaction proceeds efficiently under mild, biocompatible conditions.[4] The result is a protein covalently modified with the bulky AE-Xyl probe at a single, predetermined site.

This targeted approach provides precise control over the modification stoichiometry and location, which is critical for interpreting subsequent functional or structural studies.[5][6]

G cluster_0 Stage 1: Protein Activation cluster_1 Stage 2: Probe Conjugation cluster_2 Stage 3: Validation P Protein of Interest (POI) M Site-Directed Mutagenesis (Introduce Cys) P->M PCys POI with Surface Cys M->PCys P_Linker Activated POI (POI-Linker) PCys->P_Linker Linker Maleimide-NHS Ester Crosslinker Linker->P_Linker Cys-Maleimide Reaction P_AEXyl Final Modified Protein (POI-AE-Xyl) P_Linker->P_AEXyl AEXyl AE-Xyl Probe AEXyl->P_AEXyl Amine-NHS Ester Reaction MS Mass Spectrometry (LC-MS) P_AEXyl->MS Confirm Mass Shift

Figure 1: Two-stage workflow for site-specific protein modification.

Detailed Experimental Protocols

These protocols provide a comprehensive workflow for labeling a target protein with AE-Xyl.

Protocol 1: Site-Specific Installation of an Amine-Reactive Handle

Causality: The goal here is to leverage the unique reactivity of a cysteine thiol to install an amine-reactive NHS ester at a specific location on the protein. Cysteine is chosen for its relatively low abundance and the high chemoselectivity of thiol-maleimide chemistry.[1][7]

Materials:

  • Protein of Interest (POI) with a single, solvent-accessible cysteine residue.

  • Maleimide-PEG4-NHS Ester (or similar heterobifunctional linker).

  • Tris(2-carboxyethyl)phosphine (TCEP).

  • Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.2.

  • Quenching Solution: 1 M β-mercaptoethanol (BME).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Protein Preparation: Dissolve the POI in the Reaction Buffer to a final concentration of 5-10 mg/mL.[8][9]

    • Rationale: High protein concentration drives reaction efficiency. The buffer must be free of primary amines (like Tris) which would compete in the next stage.[2][9]

  • Cysteine Reduction: Add TCEP to the protein solution to a final concentration of 1 mM. Incubate for 30 minutes at room temperature.

    • Rationale: TCEP reduces any disulfide bonds involving the target cysteine, ensuring the thiol group is free and reactive.[10]

  • Linker Preparation: Immediately before use, dissolve the Maleimide-PEG4-NHS Ester in anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

    • Rationale: NHS esters hydrolyze in aqueous solutions, so fresh stock solutions in a dry organic solvent are critical for maintaining reactivity.[2]

  • Conjugation Reaction: Add a 10-fold molar excess of the dissolved linker to the reduced protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Add BME to a final concentration of 10 mM to quench any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification: Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The resulting protein is now "activated" with an NHS ester.

Protocol 2: Covalent Conjugation of AE-Xyl Probe

Causality: This protocol utilizes the installed NHS ester as a chemical handle to covalently attach the AE-Xyl probe via its primary amine, forming a stable amide bond. The reaction is pH-dependent, requiring a slightly alkaline environment to ensure the primary amine is deprotonated and nucleophilic.[2][3]

Materials:

  • Activated POI from Protocol 1.

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (AE-Xyl).

  • Conjugation Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.[2]

  • Anhydrous DMSO.

  • Desalting columns.

Procedure:

  • Buffer Exchange: Exchange the activated POI into the Conjugation Buffer using a desalting column. Adjust the protein concentration to 5-10 mg/mL.[8]

  • AE-Xyl Preparation: Prepare a 50 mM stock solution of AE-Xyl in anhydrous DMSO.

  • Conjugation Reaction: Add a 20-fold molar excess of the AE-Xyl solution to the activated protein. Incubate for 2-4 hours at room temperature or overnight at 4°C.[2]

    • Rationale: A molar excess of the amine probe ensures the reaction goes to completion. The optimal pH of 8.3-8.5 is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis.[2][3]

  • Purification: Remove unreacted AE-Xyl and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: The final AE-Xyl-modified protein is now ready for validation and downstream applications.

G cluster_0 NHS Ester Reaction Mechanism Protein_NHS Activated Protein-NHS Ester Transition Nucleophilic Attack Protein_NHS->Transition AEXyl_Amine AE-Xyl Primary Amine (R'-NH2) AEXyl_Amine->Transition Final_Product Stable Amide Bond (Protein-NH-CO-R') Transition->Final_Product NHS_Leaving_Group NHS Byproduct Transition->NHS_Leaving_Group release

Figure 2: Reaction of AE-Xyl's primary amine with the NHS-activated protein.

Validation and Data Interpretation

Trustworthiness through Validation: Every modification protocol must be validated to confirm its success and specificity. Mass spectrometry (MS) is the definitive method for this purpose.[11][12][13]

Protocol 3: Verification by Mass Spectrometry

Causality: Intact protein mass analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) provides an unambiguous readout of the covalent modification.[14] A successful reaction will result in a predictable mass shift corresponding to the addition of the linker and the AE-Xyl probe.

Procedure:

  • Sample Preparation: Prepare samples of the unmodified POI, the linker-activated POI, and the final AE-Xyl-conjugated POI at a concentration of ~0.1-1.0 mg/mL.

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a reverse-phase liquid chromatography system.

  • Data Deconvolution: Deconvolute the resulting mass spectra to determine the average intact mass of each protein species.

  • Confirmation: Compare the experimental masses to the theoretical masses. A successful two-step conjugation will show two distinct mass increases corresponding to each modification step. This confirms the covalent nature of the modification.[15]

Expected Quantitative Data:

The expected mass shift is the sum of the molecular weights of the linker and the AE-Xyl probe, minus the mass of the leaving groups.

Sample StageModificationExpected Mass Change (Da)¹Purpose of Analysis
1. Unmodified POINone (Reference)0Establish baseline mass.
2. Activated POI+ Maleimide-PEG4-NHS Ester+ 425.4Confirm successful linker attachment.
3. Final Conjugate+ AE-Xyl+ 276.4²Confirm successful probe conjugation.
Total Modification Linker + AE-Xyl + 701.8 Verify final product.

¹Mass change based on Maleimide-PEG4-NHS (MW = 425.4 Da) and AE-Xyl (MW = 276.4 Da). ²This is the mass added after the NHS group (MW = 115.1 Da) is displaced.

Applications in Research and Drug Development

The site-specific installation of a bulky and defined chemical entity like AE-Xyl enables several advanced applications:

  • Irreversible Inhibition: If the modification site is within or near an enzyme's active site or a protein-protein interaction interface, the bulky AE-Xyl can act as an irreversible inhibitor, permanently blocking function.[16][17][18] This is a powerful tool for target validation in drug discovery.[19][20]

  • Structural Probing: The known size and location of the AE-Xyl probe can provide valuable constraints for structural biology techniques like cryo-EM or computational modeling, helping to define binding pocket topology.[21]

  • Modulating Protein Interactions: The steric bulk of the xylylacetamide group can be used to physically disrupt or stabilize protein-protein or protein-nucleic acid complexes, allowing for detailed investigation of their functional consequences.

By providing a robust and verifiable method for site-specific modification, AE-Xyl serves as a versatile chemical probe for dissecting complex biological systems.[22][23][24]

References

  • Chemical probes and engineered constructs reveal a detailed unfolding mechanism for a solvent-free multi-domain protein. Nature. [Link]

  • Irreversible inhibitors and activity-based probes as research tools in chemical glycobiology. Royal Society of Chemistry. [Link]

  • Mass Spectrometric Conjugate Characterization. FUJIFILM Diosynth Biotechnologies. [Link]

  • β-alkoxy enones for biocompatible primary amine conjugation. PubMed Central (PMC). [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines. PubMed Central (PMC). [Link]

  • Site-Specific Chemoselective Cyclization and Fluorogenic Modification of Protein Cysteine Residues: From Side-Chain to Backbone. Journal of the American Chemical Society. [Link]

  • Developing irreversible inhibitors of the protein kinase cysteinome. PubMed Central (PMC). [Link]

  • Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]

  • The importance of chemical probes in molecular and cell biology. FEBS Network. [Link]

  • How to conjugate two primary amines? ResearchGate. [Link]

  • Site-selective modification of cysteine residues. DSpace@MIT. [Link]

  • Advances in protein complex analysis using mass spectrometry. PubMed Central (PMC). [Link]

  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI. [Link]

  • (A) Chemical mechanisms of irreversible enzyme inhibition... ResearchGate. [Link]

  • Chemical Conjugation. Creative Biolabs. [Link]

  • Amine-Reactive Probes. The Joseph Lab, University of California, San Diego. [Link]

  • Scheme of protein modification methods targeting cysteine residues... ResearchGate. [Link]

  • Protein Chemistry Combined with Mass Spectrometry for Protein Structure Determination. ACS Publications. [Link]

  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PubMed Central (PMC). [Link]

  • A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Complete chemical modification of amine and acid functional groups of peptides and small proteins. PubMed Central (PMC). [Link]

  • Chemical Probes as Essential Tools for Biological Discovery. YouTube. [Link]

  • The use of mass spectrometry to aid ADC development. YouTube. [Link]

  • Chemical Tools to Inhibit and to Modify Proteins. D-Scholarship@Pitt. [Link]

  • Chemical Protein Modification through Cysteine. Semantic Scholar. [Link]

  • Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society. [Link]

Sources

The Strategic Utility of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide: A Synthetic Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond an Impurity to a Privileged Scaffold

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, cataloged under CAS No. 94266-17-8, is most widely recognized in pharmaceutical circles as "Xylometazoline Impurity A".[1][2] It is a primary hydrolytic degradation product of the well-known nasal decongestant, Xylometazoline.[3] While its presence is routinely monitored for quality control in drug formulations, to view this molecule merely as an impurity is to overlook its intrinsic potential. Possessing a terminal primary amine and a sterically-hindered, lipophilic aryl core, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide presents itself as a valuable and underexplored synthetic building block for the construction of novel bioactive molecules.

This guide delineates the strategic application of this compound in synthetic and medicinal chemistry. We will move beyond its role as a process impurity and establish its utility as a scaffold, providing detailed protocols for its derivatization and discussing the rationale for its use in drug discovery programs, particularly in the synthesis of heterocyclic derivatives and as a modulator of biological targets.

Physicochemical Properties & Strategic Advantages

The molecular architecture of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide offers distinct advantages in a drug design context. The key to its utility lies in the synergy between its reactive handle (the primary amine) and its core scaffold (the xylylacetamide moiety).

PropertyValueSource
CAS Number 94266-17-8[4]
Molecular Formula C₁₆H₂₆N₂O[5]
Molecular Weight 262.39 g/mol [2]
IUPAC Name N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide[5]
Boiling Point (Predicted) 440.5 ± 45.0 °C[4]
Density (Predicted) 0.993 ± 0.06 g/cm³[4]
XLogP3-AA 2.6[5]
Topological Polar Surface Area 55.1 Ų[5]
Hydrogen Bond Donors 2[5]
Rotatable Bonds 5[5]

Strategic Rationale for Use:

  • The 2,6-Xylyl Moiety: This group is considered a "privileged scaffold" in medicinal chemistry.[6] The ortho-methyl groups provide a rigidifying steric hindrance, which can lock the conformation of the molecule, leading to higher binding affinity and selectivity for a target protein. This steric shielding also protects the amide bond from enzymatic hydrolysis, enhancing metabolic stability.[6][7]

  • The 4-tert-Butyl Group: This bulky, lipophilic group significantly increases the molecule's non-polar surface area. In drug design, this feature is often exploited to enhance binding in hydrophobic pockets of target proteins and to improve membrane permeability. However, it's also a known site for oxidative metabolism by Cytochrome P450 enzymes, a factor to consider in lead optimization.[8]

  • The Ethylamine Handle: The terminal primary amine is a versatile functional group for a wide array of chemical transformations. It serves as a key nucleophile for building molecular complexity through acylation, sulfonylation, alkylation, and, most notably, for the construction of nitrogen-containing heterocycles.

Application Protocol I: Synthesis of 2-Imidazoline Derivatives

The most logical and powerful application of this building block is in the synthesis of 2-imidazoline derivatives, mirroring the structure of its parent compound, Xylometazoline. The 1,2-diamine functionality inherent in the N-(2-aminoethyl)acetamide structure is primed for cyclization into this important heterocyclic scaffold. 2-Imidazolines are well-established pharmacophores found in numerous drugs, acting as potent agonists or antagonists at adrenergic, imidazoline, and other receptors.[9][10][11]

This protocol describes a robust method for the intramolecular cyclization of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide to yield its corresponding 2-imidazoline analogue. This is achieved via an initial conversion of the amide to a more reactive thioamide or imidate intermediate, followed by acid-catalyzed cyclization.

Protocol 1A: Two-Step Synthesis of 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole

This protocol is based on well-established methods for converting N-acylethylenediamines into imidazolines.

Step 1: Thionation of the Amide

Causality: The carbonyl of the amide group is not sufficiently electrophilic to be attacked by the terminal primary amine to facilitate cyclization. Converting the carbonyl oxygen to sulfur using Lawesson's Reagent dramatically increases the electrophilicity of the carbon, making it susceptible to intramolecular nucleophilic attack.

  • Reagent Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (1.0 eq) in anhydrous toluene (approx. 0.2 M).

  • Thionation : Add Lawesson's Reagent (0.55 eq) to the suspension. Safety Note: Lawesson's Reagent is a skin and respiratory irritant and releases H₂S upon contact with moisture. Handle in a well-ventilated fume hood.

  • Reaction : Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane) until the starting material is consumed (typically 2-4 hours).

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). The bicarbonate wash quenches any unreacted Lawesson's Reagent and removes acidic byproducts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thioamide intermediate is often of sufficient purity for the next step but can be further purified by flash column chromatography on silica gel if necessary.

Step 2: Acid-Catalyzed Cyclization and Desulfurization

Causality: The thioamide readily undergoes protonation on the sulfur atom, further activating the carbon for intramolecular attack by the terminal amine. The resulting tetrahedral intermediate then eliminates H₂S to form the stable imidazoline ring. Methyl iodide can be used as a thiophile to facilitate the removal of sulfur.

  • Reagent Setup : Dissolve the crude thioamide from Step 1 in methanol (approx. 0.2 M) in a round-bottom flask.

  • S-Alkylation (Optional but Recommended) : Add methyl iodide (1.1 eq) and stir at room temperature for 1 hour. This converts the thioamide to a more reactive thioimidate intermediate.

  • Cyclization : Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq), or heat the mixture to reflux. The reaction drives the cyclization and elimination of methanethiol (if MeI was used) or H₂S.

  • Monitoring : Monitor the formation of the product by TLC or LC-MS. The reaction is typically complete within 2-6 hours at reflux.

  • Workup : Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane or ethyl acetate (3x).

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to afford the pure 2-imidazoline product.

Protocol 1A Workflow cluster_0 Step 1: Thionation cluster_1 Step 2: Cyclization A Start: N-(2-Aminoethyl)-4-tert- butyl-2,6-xylylacetamide B Add Lawesson's Reagent in Toluene A->B C Reflux (110°C, 2-4h) B->C D Aqueous Workup (NaHCO₃, Brine) C->D E Crude Thioamide D->E F Dissolve in Methanol E->F Intermediate G Add MeI (Optional) & p-TsOH F->G H Reflux (2-6h) G->H I Neutralization & Extraction H->I J Purification (Chromatography) I->J K Final Product: 2-Imidazoline Derivative J->K

Caption: Workflow for the synthesis of 2-imidazoline derivatives.

Application Protocol II: Derivatization of the Primary Amine

The terminal amine serves as a versatile point for diversification, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Standard amine coupling reactions can be employed.

Protocol 2A: Synthesis of a Sulfonamide Derivative
  • Reagent Setup : Dissolve N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (1.0 eq) and a tertiary amine base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride : Add a solution of the desired sulfonyl chloride (e.g., methanesulfonyl chloride, tosyl chloride, or a substituted arylsulfonyl chloride) (1.1 eq) in the same solvent dropwise to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor for completion by TLC.

  • Workup : Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1 M HCl (to remove excess amine), saturated aqueous sodium bicarbonate, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting sulfonamide by flash chromatography or recrystallization.

Protocol 2B: Synthesis of a Urea Derivative
  • Reagent Setup : Dissolve N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (1.0 eq) in an anhydrous aprotic solvent (DCM or THF).

  • Addition of Isocyanate : Add the desired isocyanate (e.g., phenyl isocyanate, butyl isocyanate) (1.05 eq) dropwise at room temperature.

  • Reaction : Stir the mixture at room temperature. The reaction is often rapid and can be complete within 1-3 hours. Monitor by TLC.

  • Workup : If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification : The crude urea can be purified by trituration with a suitable solvent (like diethyl ether or hexane) or by flash chromatography.

Derivatization Pathways cluster_reactions cluster_products Start N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide R1 Sulfonylation (R-SO₂Cl, Base) Start->R1 R2 Urea Formation (R-NCO) Start->R2 R3 Reductive Amination (R-CHO, NaBH(OAc)₃) Start->R3 R4 Acylation (R-COCl, Base) Start->R4 P1 Sulfonamides R1->P1 P2 Ureas R2->P2 P3 Secondary Amines R3->P3 P4 Amides R4->P4

Caption: Derivatization strategies for the primary amine.

Safety & Handling

As a research chemical, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and its hydrochloride salt should be handled with appropriate care.

  • Toxicity : The hydrochloride salt is classified as GHS06, toxic if swallowed (H301), and causes severe skin burns and eye damage (H314).[4]

  • Handling : Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage : Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[4]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is more than a simple impurity. It is a strategically designed building block that combines a versatile reactive handle with a metabolically robust and conformationally defined core. Its ready application in the synthesis of 2-imidazolines and other diverse derivatives makes it a valuable tool for medicinal chemists. By leveraging its unique structural features, researchers can efficiently generate novel compound libraries to explore new chemical space and develop next-generation therapeutics. The protocols and insights provided herein serve as a foundational guide for unlocking the full synthetic potential of this valuable molecule.

References

  • SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Available from: [Link]

  • Google Patents. CN101928247B - Synthetic method of xylometazoline hydrochloride compound.
  • ResearchGate. The 2,6-Xylyl Moiety as a Privileged Scaffold of Pharmaceutical Significance. Available from: [Link]

  • ResearchGate. Xylometazoline base suitable for use in lipophilic drug products: development of production technology and analytical methods for quality control. Available from: [Link]

  • PubMed. The 2,6-Xylyl Moiety as a Privileged Scaffold of Pharmaceutical Significance. Available from: [Link]

  • ResearchGate. Synthesis of imidazoline derivatives. The reaction conditions are.... Available from: [Link]

  • MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of imidazoline derivatives as potential CNS and CVS agents. Available from: [Link]

  • Revue Roumaine de Chimie. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Available from: [Link]

  • Veeprho. Xylometazoline EP Impurity A | CAS 94266-17-8. Available from: [Link]

  • National Center for Biotechnology Information. KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Available from: [Link]

  • MDPI. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Available from: [Link]

  • Semantic Scholar. Synthesis and biological evaluation of some imidazoline derivatives. Available from: [Link]

  • ResearchGate. A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis. Available from: [Link]

  • Gpatindia. XYLOMETAZOLINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

  • ResearchGate. Imidazolidin-1-oles, N-2-aminoethyl nitrones and 1,2,5-oxadiazinanes. A novel ring–chain tautomerism. Available from: [Link]

  • National Center for Biotechnology Information. N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of some imidazoline derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. Available from: [Link]

  • National Center for Biotechnology Information. Xylometazoline. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

  • Synfacts. Synthesis of Alkyl-methyl/ethyl Derivatives from N-(Acyloxyalkyl)phthalimides. Available from: [Link]

Sources

Application Notes and Protocols for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a unique molecule combining a sterically hindered aromatic scaffold with a flexible ethylenediamine-derived side chain, presents significant, though largely untapped, potential in the field of organic synthesis. While direct literature on its specific applications is sparse, its structural motifs suggest a high propensity for use as a versatile bidentate ligand in coordination chemistry and as a key building block for valuable heterocyclic structures. This guide provides a comprehensive overview of the plausible synthesis, potential applications, and detailed experimental protocols for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, drawing upon established principles of organic and organometallic chemistry. The protocols herein are designed to be self-validating and are supported by mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (henceforth referred to as Xylyl-enAm ) possesses a compelling molecular architecture. The 4-tert-butyl-2,6-xylyl group provides significant steric bulk, a feature often exploited in ligand design to create well-defined coordination spheres around a metal center, thereby influencing catalytic activity and selectivity.[1] The N-(2-aminoethyl)acetamide moiety offers two distinct nitrogen donor atoms—an amide and a primary amine—capable of forming a stable five-membered chelate ring upon coordination to a metal ion.[2] This combination of steric hindrance and chelation capability suggests that Xylyl-enAm can serve as a valuable ligand for a range of transition metal-catalyzed reactions.

Furthermore, the vicinal diamine precursor to the amide bond is a well-known structural alert for the synthesis of imidazolines, a class of heterocycles with significant applications as chiral auxiliaries, ligands for asymmetric catalysis, and as core structures in medicinal chemistry.[3]

This document will explore these potential applications, providing detailed protocols for the synthesis of Xylyl-enAm itself, its utilization as a ligand in the preparation of transition metal complexes, and its conversion to a valuable imidazoline derivative.

Synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (Xylyl-enAm)

The synthesis of Xylyl-enAm can be efficiently achieved through the acylation of a suitably protected ethylenediamine derivative with a carboxylic acid precursor bearing the 4-tert-butyl-2,6-xylyl moiety. A common and effective strategy involves the use of standard peptide coupling reagents to ensure high yields and minimize side reactions.

Protocol 2.1: Synthesis of Xylyl-enAm

This protocol details the coupling of 4-tert-butyl-2,6-dimethylphenylacetic acid with mono-Boc-protected ethylenediamine, followed by deprotection of the Boc group.

Materials:

  • 4-tert-butyl-2,6-dimethylphenylacetic acid

  • N-Boc-ethylenediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount if using DCC)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Column chromatography supplies (silica gel, ethyl acetate, hexanes)

Procedure:

  • Amide Coupling:

    • To a solution of 4-tert-butyl-2,6-dimethylphenylacetic acid (1.0 eq) in anhydrous DCM, add N-Boc-ethylenediamine (1.1 eq) and a catalytic amount of DMAP.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM. If using HATU, add it directly to the reaction mixture along with a base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-protected Xylyl-enAm .

  • Boc Deprotection:

    • Dissolve the purified N-Boc-protected Xylyl-enAm in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield Xylyl-enAm .

Causality Behind Experimental Choices:

  • The use of a Boc protecting group on one of the amines of ethylenediamine prevents double acylation and allows for the selective formation of the desired mono-amide.

  • DCC and HATU are effective coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine.[4]

  • TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group under mild conditions.

Application as a Bidentate Ligand in Coordination Chemistry

The dual nitrogen donor sites of Xylyl-enAm make it an excellent candidate for a bidentate ligand, forming stable complexes with a variety of transition metals. The steric bulk of the xylyl group can be leveraged to control the coordination number and geometry of the metal center, which is a key parameter in designing catalysts for specific organic transformations.

Protocol 3.1: Synthesis of a Palladium(II) Complex of Xylyl-enAm

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex of Xylyl-enAm . Such complexes are often precursors to catalytically active species in cross-coupling reactions.

Materials:

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (Xylyl-enAm )

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) or Palladium(II) chloride (PdCl₂)

  • Anhydrous ethanol or acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous ethanol.

  • In a separate flask, dissolve Xylyl-enAm (1.05 eq) in anhydrous ethanol.

  • Slowly add the ligand solution to the palladium salt solution with stirring.

  • A color change and/or the formation of a precipitate is expected.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Collect the resulting solid by filtration, wash with cold ethanol, and dry under vacuum to yield the [Pd(Xylyl-enAm)Cl₂] complex.

Characterization:

The resulting complex can be characterized by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), FT-IR spectroscopy (to observe shifts in N-H and C=O stretching frequencies upon coordination), and elemental analysis.

Plausible Catalytic Application:

Palladium complexes bearing N-donor ligands are widely used in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[5] The steric bulk provided by the Xylyl-enAm ligand could potentially enhance the catalytic activity and stability of the palladium center.

Application as a Precursor for Imidazoline Synthesis

The N-(2-aminoethyl)acetamide functionality is a direct precursor to 2-imidazolines via intramolecular cyclization and dehydration. Imidazolines are valuable in asymmetric catalysis, often serving as chiral ligands for a variety of metal-catalyzed reactions.

Protocol 4.1: Synthesis of a 2-Imidazoline Derivative from Xylyl-enAm

This protocol outlines the cyclization of Xylyl-enAm to the corresponding imidazoline using a dehydrating agent.

Materials:

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (Xylyl-enAm )

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Anhydrous toluene or xylene

  • Triethylamine

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of Xylyl-enAm (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of ice-water.

  • Make the aqueous layer basic by the addition of a saturated solution of sodium carbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazole.

Mechanistic Rationale:

The reaction proceeds via the activation of the amide carbonyl group by the dehydrating agent (e.g., POCl₃), making it more electrophilic. This is followed by an intramolecular nucleophilic attack by the primary amine, leading to a tetrahedral intermediate which then eliminates water to form the imidazoline ring.

Data Presentation

Table 1: Physicochemical Properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

PropertyValueSource
CAS Number 94266-17-8[6]
Molecular Formula C₁₆H₂₆N₂O[7]
Molecular Weight 262.39 g/mol [6]
Predicted Boiling Point 440.5 ± 45.0 °C[6]
Predicted Density 0.993 ± 0.06 g/cm³[6]
Predicted pKa 15.40 ± 0.46[6]

Visualizations

Diagram 1: Synthesis of Xylyl-enAm

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection Carboxylic_Acid 4-tert-butyl-2,6-dimethyl- phenylacetic acid Coupling DCC or HATU DMAP (cat.) DCM, 0°C to rt Carboxylic_Acid->Coupling Amine N-Boc-ethylenediamine Amine->Coupling Protected_Amide N-Boc-Xylyl-enAm Coupling->Protected_Amide Deprotection TFA DCM, 0°C to rt Protected_Amide->Deprotection Final_Product N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide (Xylyl-enAm) Deprotection->Final_Product

Caption: Synthetic pathway for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Diagram 2: Coordination to a Metal Center

G cluster_0 Ligand Coordination M M N1 N M->N1 N2 N M->N2 R1 H N1->R1 C1 C=O N1->C1 R2 H N2->R2 R3 H N2->R3 C2 CH₂ C1->C2 Xylyl 4-tert-butyl-2,6-xylyl-CH₂ C1->Xylyl C3 CH₂ C2->C3 C3->N2

Caption: Bidentate coordination of Xylyl-enAm to a generic metal center (M).

Diagram 3: Imidazoline Synthesis Workflow

G Start Xylyl-enAm Activation Activate amide carbonyl (e.g., POCl₃, Et₃N) Start->Activation Cyclization Intramolecular nucleophilic attack by primary amine Activation->Cyclization Dehydration Elimination of H₂O Cyclization->Dehydration Product 2-(4-tert-butyl-2,6-dimethylbenzyl)- 4,5-dihydro-1H-imidazole Dehydration->Product

Sources

Application Notes and Protocols for the Investigation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a guide for the preliminary investigation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in cell culture. To date, there is a notable absence of published scientific literature detailing the biological activity and established cell culture applications of this specific compound. The information herein is based on the known pharmacology of its parent compound, Xylometazoline, and established methodologies for in vitro compound assessment. All protocols should be considered as a starting point for independent research and validation.

Introduction and Scientific Context

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a chemical entity identified primarily as a potential metabolite or impurity of Xylometazoline, a widely used over-the-counter nasal decongestant.[1] Xylometazoline functions as a potent α-adrenergic receptor agonist, inducing vasoconstriction in the nasal mucosa to alleviate congestion.[2][3][4] The structural similarity between N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and Xylometazoline suggests that the former may also possess biological activity, potentially interacting with adrenergic receptors or other cellular targets.

These application notes provide a comprehensive framework for the initial characterization of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in a cell culture setting. The objective is to equip researchers with the necessary protocols to:

  • Establish fundamental physicochemical parameters for cell culture use.

  • Assess its cytotoxic profile to determine appropriate experimental concentrations.

  • Investigate its potential modulatory effects on adrenergic signaling pathways.

This document is structured to guide the user through a logical progression of experiments, from basic compound handling to functional cell-based assays, while maintaining rigorous scientific standards.

Compound Profile: N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

A thorough understanding of the compound's properties is critical for its effective use in experimental settings.

PropertyValueSource
Synonyms N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide[2]
Molecular Formula C₁₆H₂₆N₂O[5]
Molecular Weight 262.39 g/mol [5]
CAS Number 94266-17-8[5]
Predicted Solubility Slightly soluble in Chloroform and Methanol[3]
Storage Temperature 2-8°C[3]

Hypothesized Mechanism of Action: Adrenergic Receptor Modulation

Given its origin as a potential metabolite of Xylometazoline, it is plausible that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide retains some affinity for α-adrenergic receptors. Xylometazoline is known to be an agonist for both α₁ and α₂ adrenergic receptors.[2] These G-protein coupled receptors (GPCRs) are integral to various physiological processes.

  • α₁-Adrenergic Receptors: Typically coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

  • α₂-Adrenergic Receptors: These receptors are generally coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The structural modification from the imidazoline ring in Xylometazoline to the N-(2-aminoethyl)acetamide side chain in the target compound could potentially alter its binding affinity and efficacy at these receptors. Therefore, a primary avenue of investigation should be to determine if N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide acts as an agonist or antagonist at these receptors.

Adrenergic Signaling Pathway cluster_0 Cell Membrane AR Adrenergic Receptor (α₁/α₂) Gq Gq AR->Gq Activates (α₁) Gi Gi AR->Gi Activates (α₂) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3_DAG IP₃ + DAG PLC->IP3_DAG Converts Gq->PLC Activates Gi->AC Inhibits Ligand N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (Hypothesized Ligand) Ligand->AR Binds to ATP ATP ATP->AC CellularResponse_cAMP Cellular Response (e.g., altered gene expression) cAMP->CellularResponse_cAMP Leads to PIP2 PIP₂ PIP2->PLC CellularResponse_Ca Cellular Response (e.g., Ca²⁺ release) IP3_DAG->CellularResponse_Ca Leads to

Caption: Hypothesized signaling pathways for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Experimental Protocols for Preliminary Investigation

The following protocols are designed for researchers to conduct an initial assessment of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. It is recommended to use a cell line known to express adrenergic receptors, such as HEK293 cells transfected with specific α-adrenergic receptor subtypes, or cell lines endogenously expressing these receptors (e.g., certain smooth muscle or neuronal cell lines).

Preparation of Stock Solution

Rationale: Accurate and consistent preparation of the compound stock solution is fundamental for reproducible experimental results. Given its predicted limited aqueous solubility, an organic solvent is necessary.

Materials:

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh a small amount (e.g., 5 mg) of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide into the tube.

  • Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM).

    • Calculation Example for 10 mM Stock:

      • Molecular Weight (MW) = 262.39 g/mol

      • Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

      • For 5 mg (0.005 g): Volume (L) = 0.005 / (0.010 * 262.39) = 0.001906 L = 1.906 mL

  • Add the calculated volume of DMSO to the powder.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed a level that affects cell viability, typically ≤ 0.1%.

Cytotoxicity Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] This is a crucial first step to determine the sub-toxic concentration range of the compound for use in subsequent functional assays.

Materials:

  • Adherent cell line of choice in culture

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound stock solution in complete medium. A common starting range is from 0.1 µM to 100 µM.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" group (medium with the highest concentration of DMSO used) and a "no treatment" control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][9]

  • Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[6]

Functional Assessment: cAMP Accumulation Assay

Rationale: If N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide interacts with α₂-adrenergic receptors (Gi-coupled), it is expected to inhibit adenylyl cyclase and thus decrease intracellular cAMP levels. A cAMP accumulation assay can quantify this effect.[10]

Materials:

  • Cell line expressing the α₂-adrenergic receptor of interest

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Forskolin (an adenylyl cyclase activator)

  • A known α₂-adrenergic receptor agonist (e.g., clonidine) and antagonist (e.g., yohimbine) as controls

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Protocol:

  • Cell Seeding: Seed cells into the appropriate plate format (e.g., 96- or 384-well) as recommended by the cAMP assay kit manufacturer.

  • Pre-treatment: On the day of the assay, replace the culture medium with a stimulation buffer, often containing a PDE inhibitor like IBMX. Incubate for a short period as per the kit's instructions.

  • Compound Addition (Agonist Mode): To test for agonist activity, add serial dilutions of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide to the wells. Include a positive control (a known agonist like clonidine) and a vehicle control.

  • Compound Addition (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with serial dilutions of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide before adding a fixed concentration of a known agonist (e.g., the EC₅₀ concentration of clonidine).

  • Stimulation: Incubate the cells with the compounds for the recommended time to allow for modulation of cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol. This typically involves competitive binding between cellular cAMP and a labeled cAMP tracer.[11][12]

  • Data Acquisition: Read the plate on a suitable microplate reader (e.g., for fluorescence resonance energy transfer or luminescence).

Experimental_Workflow Start Start: N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (Powder) StockPrep Step 1: Prepare High-Concentration Stock Solution in DMSO Start->StockPrep Cytotoxicity Step 2: Determine Cytotoxicity (MTT Assay) - Seed cells in 96-well plate - Treat with serial dilutions - Incubate and assess viability StockPrep->Cytotoxicity ConcentrationRange Outcome: Identify Non-Toxic Concentration Range Cytotoxicity->ConcentrationRange FunctionalAssay Step 3: Functional Assay (cAMP Assay) - Seed cells expressing α₂-AR - Treat with non-toxic concentrations - Measure changes in cAMP levels ConcentrationRange->FunctionalAssay DataAnalysis Step 4: Analyze Data - Plot dose-response curves - Calculate IC₅₀ or EC₅₀ FunctionalAssay->DataAnalysis Conclusion Conclusion: Characterize Bioactivity (Agonist, Antagonist, or Inactive) DataAnalysis->Conclusion

Caption: Workflow for the initial in vitro investigation of the compound.

Data Interpretation

  • MTT Assay: Plot the percentage of cell viability against the log of the compound concentration. This will generate a dose-response curve from which the IC₅₀ (the concentration that inhibits 50% of cell viability) can be calculated. Concentrations well below the IC₅₀ should be used for functional assays.

  • cAMP Assay:

    • Agonist Activity: A dose-dependent decrease in cAMP levels (in the presence of forskolin) would suggest α₂-adrenergic agonist activity. From this data, an EC₅₀ (the concentration that produces 50% of the maximal effect) can be determined.

    • Antagonist Activity: If the compound blocks the effect of a known agonist in a dose-dependent manner, it indicates antagonist activity. An IC₅₀ can be calculated to quantify its potency as an antagonist.

Safety and Handling Precautions

The safety profile of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide has not been extensively investigated. However, based on available safety data sheets for similar compounds, the following precautions should be taken:

  • Hazard: The compound is classified as "Toxic if swallowed".[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

By following these guidelines and protocols, researchers can begin to systematically explore the bioactivity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, contributing valuable data to a currently uncharacterized area of pharmacology.

References

  • Eccles, R., et al. (2018). Development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis. PLoS One, 13(7), e0198704. [Link]

  • Wikipedia. (n.d.). Xylometazoline. [Link]

  • PubChem. (n.d.). Xylometazoline. National Center for Biotechnology Information. [Link]

  • Krzysztof, K., et al. (2024). A real-world study of quality of life following treatment with xylometazoline hydrochloride in individuals with common cold. Therapeutic Advances in Respiratory Disease, 18. [Link]

  • Patsnap. (2024). What is the mechanism of Xylometazoline Hydrochloride? [Link]

  • ResearchGate. (2024). Cell Culture Drug Testing: A Comprehensive Overview. [Link]

  • van der Zanden, M., et al. (2006). A case series of xylometazoline overdose in children. Journal of Toxicology: Clinical Toxicology, 44(4), 483-486. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • Szelenberger, R., et al. (2021). Xylometazoline and oxymetazoline - unusual effects of everyday drugs (literature review). Polish Journal of Surgery, 93(5), 62-66. [Link]

  • GSRS. (n.d.). N-(2-AMINOETHYL)-2-(4-(TERT-BUTYL)-2,6-DIMETHYLPHENYL)ACETAMIDE. [Link]

  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 20(9), 2138. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • National Center for Biotechnology Information. (2017). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • Tratnjek, L., et al. (2023). Novel nasal formulation of Xylometazoline with Hyaluronic Acid: in vitro ciliary beat frequency study. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • OUCI. (n.d.). Comprehensive evaluation of xylometazoline hydrochloride formulations: Ex-vivo and in-vitro studies. [Link]

  • MDPI. (2017). Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Yan, C., et al. (2012). A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes. Journal of Biological Chemistry, 287(41), 34069–34077. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide as a Putative Anti-Arrhythmic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for In Vivo Investigation

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, hereafter referred to as Compound X, is a novel chemical entity with structural motifs suggestive of potential cardiovascular activity. The presence of a xylylacetamide group, analogous to the structure of Class I antiarrhythmic drugs like lidocaine, provides a compelling scientific basis for its investigation as a modulator of cardiac electrophysiology. This document outlines a comprehensive in vivo experimental strategy designed to systematically evaluate the anti-arrhythmic potential, pharmacokinetic profile, and acute safety of Compound X.

The development of new anti-arrhythmic drugs remains a critical need in cardiovascular medicine.[1][2] Existing therapies are often limited by moderate efficacy and the risk of pro-arrhythmic effects, highlighting the necessity for novel agents with improved safety and efficacy profiles.[1][2][3] Preclinical in vivo models are indispensable for this purpose, providing the integrated physiological context necessary to assess a compound's therapeutic potential and identify potential liabilities before human trials.[4][5]

This guide is structured to provide researchers, scientists, and drug development professionals with a phased, logic-driven approach to the in vivo characterization of Compound X. The protocols described herein are designed to be self-validating, incorporating essential controls and adhering to the highest standards of scientific integrity and animal welfare, as outlined in the ARRIVE 2.0 guidelines.[6][7]

Phase 1: Foundational Pharmacokinetic, Dose-Ranging, and Acute Safety Assessment

Prior to evaluating efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties and the acute toxicity profile of Compound X. This foundational phase informs dose selection for subsequent efficacy studies and establishes the preliminary safety window.

Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic parameters of Compound X in a rodent model (Sprague-Dawley rat) following intravenous (IV) and oral (PO) administration.

Causality of Experimental Choices: The rat is a commonly used species in early preclinical development due to its well-characterized physiology and cost-effectiveness.[8] Utilizing both IV and PO routes allows for the determination of absolute bioavailability, a critical parameter for assessing the compound's potential as an orally administered therapeutic. An HPLC method suitable for pharmacokinetic analysis of Compound X has been described, providing a validated analytical approach.[9]

Experimental Protocol: Pilot PK Study

  • Animal Model: Male Sprague-Dawley rats (n=3 per route), 250-300g.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study.[5]

  • Formulation: Prepare Compound X in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). The formulation should be sterile for IV administration.

  • Dosing:

    • IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.
CL ClearanceMeasures the efficiency of drug elimination.
Vd Volume of distributionIndicates the extent of drug distribution in the tissues.
F% Absolute Bioavailability (PO)Percentage of the oral dose that reaches systemic circulation.
Acute Single-Dose Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for Compound X.[10]

Causality of Experimental Choices: This study is mandated by regulatory guidelines to ensure the safety of proceeding to repeat-dose and efficacy studies.[11] The observation period of 14 days is standard for acute toxicity studies to capture any delayed adverse effects.[10][12]

Experimental Protocol: Acute Toxicity Study

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per dose group).[11]

  • Dosing: Administer single escalating doses of Compound X via the intended clinical route (e.g., PO). A vehicle control group is mandatory.[11] Dose levels should be chosen to identify a no-adverse-effect level and a dose causing major toxicity.[11]

  • Clinical Observations: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Histopathology: Collect and preserve major organs for potential histopathological examination if significant gross findings are observed.

Phase 2: Efficacy Evaluation in In Vivo Models of Cardiac Arrhythmia

Based on the structural similarity to known anti-arrhythmics, the primary efficacy hypothesis is that Compound X can prevent or terminate chemically-induced cardiac arrhythmias. This phase will employ well-established rodent models of arrhythmia.

Workflow for Efficacy Screening

G cluster_0 Phase 2: Efficacy Evaluation A Select Animal Model (e.g., Rat or Mouse) B Administer Compound X (at various doses based on PK/Tox data) A->B C Induce Arrhythmia (e.g., Aconitine or Chloroform/Epinephrine) B->C E Data Analysis (Arrhythmia incidence, duration, ECG parameters) B->E D ECG Monitoring & Recording (Continuous) C->D D->E F Positive Control (e.g., Lidocaine) F->C Validates model sensitivity G Vehicle Control G->C Establishes baseline arrhythmia characteristics

Caption: General workflow for in vivo anti-arrhythmic efficacy screening.

Aconitine-Induced Arrhythmia Model in Rats

Objective: To assess the ability of Compound X to prevent the onset of ventricular arrhythmias induced by aconitine.

Causality of Experimental Choices: Aconitine is a potent cardiotoxin that induces arrhythmias by persistently activating sodium channels, leading to membrane depolarization and ectopic activity.[8][13][14] This model is highly relevant for screening compounds that may act as sodium channel blockers, which is the hypothesized mechanism for Compound X.

Experimental Protocol: Aconitine-Induced Arrhythmia

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia and Surgical Preparation: Anesthetize the rat (e.g., urethane, 1.2 g/kg, i.p.) and cannulate the jugular vein for drug infusion.[15] Implant subcutaneous electrodes for continuous ECG recording (Lead II).[16]

  • Experimental Groups:

    • Vehicle Control

    • Compound X (e.g., 1, 3, 10 mg/kg, i.v.)

    • Positive Control (e.g., Lidocaine, 5 mg/kg, i.v.)

  • Procedure:

    • Allow the animal to stabilize for 20 minutes after surgery and record a baseline ECG.

    • Administer the vehicle, Compound X, or positive control as a slow i.v. bolus over 1 minute.

    • Five minutes after pretreatment, begin a continuous infusion of aconitine (e.g., 10 µg/kg/min) via the jugular vein.

    • Continuously monitor the ECG until the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), ventricular fibrillation (VF), and ultimately cardiac arrest (CA).

  • Endpoints and Data Analysis:

    • Record the cumulative dose of aconitine required to induce each type of arrhythmia.

    • Measure ECG parameters (Heart Rate, PR interval, QRS duration, QT interval) at baseline and after test article administration.

Table 2: Primary Endpoints for Aconitine-Induced Arrhythmia Model

EndpointDefinitionExpected Outcome with Effective Drug
Onset of VPBs Time/Aconitine dose to first premature beatIncreased
Onset of VT Time/Aconitine dose to first run of tachycardiaIncreased
Onset of VF Time/Aconitine dose to ventricular fibrillationIncreased
Onset of CA Time/Aconitine dose to cardiac arrestIncreased
Chloroform-Epinephrine-Induced Arrhythmia Model in Mice

Objective: To evaluate the protective effect of Compound X against arrhythmias induced by myocardial sensitization.

Causality of Experimental Choices: Chloroform sensitizes the myocardium to the arrhythmogenic effects of epinephrine.[17][18] This model is useful for identifying agents that can suppress arrhythmias arising from increased sympathetic tone and is mechanistically distinct from the aconitine model, thus providing a broader assessment of anti-arrhythmic potential.[19]

Experimental Protocol: Chloroform-Epinephrine Arrhythmia

  • Animal Model: Male CD-1 mice (25-30g).

  • Experimental Groups:

    • Vehicle Control (administered PO or IP)

    • Compound X (e.g., 10, 30, 100 mg/kg, PO or IP)

    • Positive Control (e.g., Propranolol, 1 mg/kg, IP)

  • Procedure:

    • Administer the vehicle, Compound X, or positive control at a set time (e.g., 30 minutes for IP, 60 minutes for PO) before arrhythmia induction.

    • Place the mouse in a sealed chamber containing cotton soaked with chloroform.

    • After signs of light anesthesia appear (approx. 1-2 minutes), remove the mouse and administer a sub-arrhythmogenic dose of epinephrine (e.g., 0.1 mg/kg, i.v.).

    • Immediately begin ECG recording for at least 2 minutes.

  • Endpoints and Data Analysis:

    • Determine the incidence (%) of ventricular fibrillation (VF) in each group.

    • A successful outcome is a statistically significant reduction in the incidence of VF in the Compound X-treated groups compared to the vehicle control.

Phase 3: Cardiac Safety and Electrophysiological Characterization

An essential aspect of developing any cardiovascular drug is a thorough assessment of its cardiac safety profile, particularly its effects on cardiac conduction and repolarization.[20][21][22]

In Vivo Electrophysiology (EP) Study in Rats

Objective: To characterize the effects of Compound X on cardiac conduction intervals, refractory periods, and arrhythmia inducibility using programmed electrical stimulation.

Causality of Experimental Choices: An in vivo EP study provides a direct assessment of the drug's effects on the heart's electrical properties, closely mimicking clinical electrophysiology evaluations.[23][24] This allows for a mechanistic understanding of the anti-arrhythmic (or pro-arrhythmic) actions of the compound.

G cluster_1 In Vivo Electrophysiology Protocol A Anesthetize Rat & Expose Heart B Position Pacing & Recording Electrodes (on Atrium & Ventricle) A->B C Baseline EP Measurements (Cycle Length, Conduction Intervals, Refractory Periods) B->C D Administer Compound X (i.v.) C->D G Data Comparison (Baseline vs. Post-Dose) C->G E Post-Dose EP Measurements D->E F Programmed Electrical Stimulation (Assess Arrhythmia Inducibility) E->F F->G

Sources

Application Notes and Protocols for Receptor Binding Assays: Characterizing N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Adrenergic Potential of a Xylometazoline-Related Compound

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, cataloged as "Xylometazoline Impurity A," is a molecule of significant interest in pharmacological research due to its structural similarity to Xylometazoline.[1][2] Xylometazoline is a well-characterized sympathomimetic agent that exerts its therapeutic effects, such as nasal decongestion, by acting as an agonist at α-adrenergic receptors.[3][4][5] This structural relationship provides a strong rationale for investigating whether N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide also interacts with this class of G protein-coupled receptors (GPCRs).

This guide, designed for researchers in pharmacology and drug development, provides a comprehensive framework for characterizing the binding affinity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide at adrenergic receptors, with a particular focus on the α₂-adrenergic receptor subtype. The protocols herein are grounded in established principles of radioligand binding assays, a gold-standard technique for quantifying ligand-receptor interactions.[6]

The Scientific Rationale: Why Focus on Adrenergic Receptors?

Adrenergic receptors are critical regulators of cardiovascular and neuronal function.[7] Xylometazoline, the parent compound, is known to bind to both α₁ and α₂ adrenergic receptors, leading to vasoconstriction.[4] Given that impurities in a drug substance can possess their own pharmacological activity, it is imperative to characterize their receptor binding profiles to understand their potential efficacy and off-target effects. The structural components of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, including the substituted xylyl group, suggest a potential fit within the ligand-binding pocket of adrenergic receptors.

This application note will guide you through the process of determining the binding affinity (Ki) of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide for the α₂-adrenergic receptor using a competitive radioligand binding assay.

Principle of the Competitive Binding Assay

The fundamental principle of a competitive binding assay is to measure the ability of an unlabeled test compound (the "competitor," in this case, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide) to displace a radiolabeled ligand (a "radioligand") that has a known high affinity and specificity for the target receptor. By incubating a constant concentration of the receptor and radioligand with increasing concentrations of the test compound, a competition curve can be generated. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined, and subsequently, the equilibrium dissociation constant (Ki) for the test compound can be calculated.

Experimental Workflow Overview

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers and Reagents prep_membranes Prepare Receptor Membranes prep_reagents->prep_membranes prep_ligands Prepare Radioligand and Test Compound Dilutions prep_membranes->prep_ligands incubation Incubate Membranes, Radioligand, and Test Compound prep_ligands->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation counting Quantify Radioactivity separation->counting calc_binding Calculate Specific Binding counting->calc_binding gen_curve Generate Competition Curve calc_binding->gen_curve calc_ic50_ki Determine IC50 and Calculate Ki gen_curve->calc_ic50_ki

Caption: High-level workflow for the competitive receptor binding assay.

Detailed Protocols

PART 1: Materials and Reagents

This protocol is designed for a 96-well plate format. Adjust volumes as necessary for other formats.

Reagent Supplier Purpose Storage
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamidee.g., Sigma-AldrichTest Compound2-8°C
[³H]-Rauwolscinee.g., PerkinElmerRadioligand (α₂-adrenergic antagonist)-20°C
Human recombinant α₂ₐ-adrenergic receptor membranese.g., PerkinElmer, MilliporeSource of Receptors-80°C
Yohimbinee.g., Sigma-AldrichNon-labeled ligand for non-specific bindingRoom Temp
Tris-HCl---Buffer componentRoom Temp
MgCl₂---Buffer componentRoom Temp
EDTA---Buffer componentRoom Temp
Bovine Serum Albumin (BSA)---Reduces non-specific binding4°C
Polyethylenimine (PEI)---Pre-treatment of filter platesRoom Temp
GF/B Glass Fiber Filter Platese.g., MilliporeFor separation of bound/free ligandRoom Temp
Scintillation Cocktail---For detection of radioactivityRoom Temp

Assay Buffer Preparation (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4):

  • Dissolve the appropriate amounts of Tris-HCl, MgCl₂, and EDTA in distilled water.

  • Adjust the pH to 7.4 with HCl.

  • Bring to the final volume with distilled water.

  • Store at 4°C. On the day of the experiment, add BSA to a final concentration of 0.1% (w/v).

PART 2: Experimental Procedure

Step 1: Preparation of Reagents and Compound Dilutions

  • Receptor Membrane Preparation: Thaw the frozen receptor membranes on ice. Once thawed, homogenize briefly and dilute to the desired concentration (e.g., 5-20 µg protein per well) in ice-cold Assay Buffer. The optimal concentration should be determined in preliminary experiments to ensure that less than 10% of the added radioligand is bound.

  • Radioligand Dilution: Dilute [³H]-Rauwolscine in Assay Buffer to a final concentration of ~1 nM. The exact concentration should be at or below the Kd of the radioligand for the receptor to ensure sensitive competition.

  • Test Compound Serial Dilution: Prepare a 10 mM stock solution of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in an appropriate solvent (e.g., DMSO). Perform a serial dilution in Assay Buffer to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Non-Specific Binding (NSB) Control: Prepare a high concentration of a competing non-labeled ligand, such as Yohimbine (10 µM final concentration), in Assay Buffer. This will be used to determine the amount of radioligand that binds non-specifically to the membranes, filters, and tubes.

Step 2: Assay Plate Setup

Set up the 96-well plate as follows (all additions in triplicate):

Well Type Reagent 1 (50 µL) Reagent 2 (50 µL) Reagent 3 (100 µL)
Total Binding Assay Buffer[³H]-RauwolscineReceptor Membranes
Non-Specific Binding (NSB) Yohimbine (10 µM)[³H]-RauwolscineReceptor Membranes
Test Compound N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (various concentrations)[³H]-RauwolscineReceptor Membranes

Step 3: Incubation

  • Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation. The incubation time should be sufficient to reach binding equilibrium.

Step 4: Separation of Bound and Free Ligand

  • Pre-treat the GF/B filter plate by soaking it in 0.5% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

  • Rapidly transfer the contents of the incubation plate to the pre-treated filter plate using a cell harvester.

  • Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filter plate completely.

Step 5: Quantification

  • Add scintillation cocktail to each well of the dried filter plate.

  • Seal the plate and allow it to equilibrate in the dark for at least 30 minutes.

  • Count the radioactivity in each well using a scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Interpretation

1. Calculation of Specific Binding:

Specific Binding is the portion of the radioligand binding that is displaceable by the competing ligand and thus represents binding to the receptor of interest.

  • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

2. Generation of the Competition Curve:

Plot the percentage of specific binding against the logarithm of the competitor concentration. The percentage of specific binding at each concentration of the test compound is calculated as:

  • % Specific Binding = [(CPM in test well - NSB CPM) / (Total Binding CPM - NSB CPM)] x 100

3. Determination of IC₅₀ and Ki:

Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the competition data. This analysis will yield the IC₅₀ value.

The Ki value, which is a measure of the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation:

  • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay.

    • And Kd is the equilibrium dissociation constant of the radioligand for the receptor (this value should be obtained from literature or determined experimentally via a saturation binding assay).

Expected Data Summary:

Parameter Description Example Value
Radioligand ([³H]-Rauwolscine) Concentration used in the assay1.0 nM
Kd of Radioligand Affinity of the radioligand for the α₂ₐ receptor0.8 nM
IC₅₀ of Test Compound Concentration of test compound causing 50% inhibition500 nM
Calculated Ki of Test Compound Affinity of the test compound for the α₂ₐ receptor222 nM

α₂-Adrenergic Receptor Signaling Pathway

Understanding the downstream signaling of the target receptor provides context for the potential functional consequences of binding. α₂-adrenergic receptors are typically coupled to inhibitory G proteins (Gi).

SignalingPathway cluster_membrane Plasma Membrane receptor α₂-Adrenergic Receptor g_protein Gi Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp X (Inhibited) ligand Agonist (e.g., Xylometazoline) ligand->receptor Binds atp ATP atp->ac response Inhibition of Cellular Response (e.g., reduced neurotransmitter release) camp->response

Caption: Simplified Gi-coupled signaling pathway of the α₂-adrenergic receptor.

Upon agonist binding, the activated α₂-receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein.[8][9] The activated Gαi subunit then dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP can lead to various cellular responses, including the inhibition of neurotransmitter release from presynaptic terminals.[11]

Conclusion and Future Directions

This application note provides a robust methodology for determining the binding affinity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide at α₂-adrenergic receptors. A definitive Ki value will elucidate whether this xylometazoline-related compound has the potential to interact with the adrenergic system.

Further studies could involve:

  • Saturation Binding Assays: To determine the density of receptors (Bmax) and the Kd of a suitable radioligand in the chosen membrane preparation.

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or inverse agonist by measuring downstream signaling events (e.g., cAMP accumulation assays).

  • Selectivity Profiling: Screening the compound against a panel of other adrenergic receptor subtypes (α₁, α₂ₐ, α₂ₑ, α₂c, β₁, β₂, β₃) and other GPCRs to determine its receptor selectivity profile.

By following these protocols, researchers can generate high-quality, reproducible data to characterize the pharmacological profile of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, contributing to a better understanding of its potential biological activities.

References

  • PubChem. (n.d.). Xylometazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Xylometazoline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Xylometazoline hydrochloride and its Impurities. Retrieved from [Link]

  • Wikipedia. (2023). Alpha-2 adrenergic receptor. Retrieved from [Link]

  • Wikipedia. (2024). G protein-coupled receptor. Retrieved from [Link]

  • Google Patents. (n.d.). Method for measuring impurity A in xylometazoline hydrochloride.
  • Kable, J. W., et al. (2000). Alpha(2)-adrenergic receptor signalling in hypertension. British Journal of Pharmacology, 129(8), 1639-1648. Retrieved from [Link]

  • StatPearls. (2023). Biochemistry, G Protein Coupled Receptors. National Center for Biotechnology Information. Retrieved from [Link]

  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. Retrieved from [Link]

  • DrugBank. (n.d.). Xylometazoline Hydrochloride. Retrieved from [Link]

  • SIELC Technologies. (2018). N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

  • Ninja Nerd. (2018, February 28). Neurology | Adrenergic Receptors [Video]. YouTube. Retrieved from [Link]

  • Chemsrc. (n.d.). N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

  • R Discovery. (2023). Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols in Pharmacology, 1.1.1-1.1.18. Retrieved from [Link]

Sources

Troubleshooting & Optimization

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide solubility issues in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in various buffer systems.

Compound Overview

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is an amphiphilic molecule characterized by a bulky, hydrophobic 4-tert-butyl-2,6-xylyl head group and a flexible, hydrophilic aminoethyl tail. The primary amine on the tail is a weak base, making the compound's aqueous solubility highly dependent on pH. Understanding this dual nature is critical to achieving successful dissolution for your experiments.

Key Physicochemical Properties (Predicted):

  • Structure: Consists of a large nonpolar aromatic region and a polar, ionizable primary amine.

  • pKa: The primary amine group is predicted to have a pKa in the range of 9.5-10.5, typical for aliphatic amines.[1][2][3][4][5] This is the pH at which 50% of the molecules are in their charged (protonated) form.

  • Solubility: Inherently low intrinsic solubility in pure water due to the hydrophobic xylyl group. Its solubility is expected to increase significantly at pH values below its pKa.[6][7]

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in standard phosphate-buffered saline (PBS) at pH 7.4?

A1: At pH 7.4, which is significantly below the predicted pKa of the aminoethyl group (~9.5-10.5), the compound should be predominantly in its protonated, cationic form (BH+), which is more water-soluble. However, the large hydrophobic portion of the molecule can still limit solubility and lead to aggregation. If you observe cloudiness or precipitation, it's likely that the concentration you are attempting to achieve exceeds the solubility limit even for the charged species in that specific buffer.

Q2: I observed precipitation after adding my compound stock (dissolved in an organic solvent) to an aqueous buffer. What happened?

A2: This is a common issue when a compound is highly soluble in a nonpolar organic solvent (like DMSO or ethanol) but poorly soluble in an aqueous buffer. The rapid dilution of the organic solvent into the aqueous phase causes the compound to crash out of the solution as it comes into contact with a solvent system where it is less soluble. To mitigate this, it is recommended to add the stock solution dropwise while vigorously vortexing the buffer.

Q3: Can the choice of buffer species affect the solubility of my compound?

A3: Yes, the buffer species can have an impact. Some buffers can interact with the compound, potentially forming less soluble salts or complexes.[8] For instance, phosphate buffers can sometimes form insoluble salts with cationic compounds.[8] It is advisable to test solubility in a few different buffer systems (e.g., TRIS, HEPES, MES) to identify the most suitable one for your experiment.[9][10]

Q4: Does temperature affect the solubility of this compound?

A4: For most solids, solubility increases with temperature. Gentle warming of the buffer while dissolving the compound can help increase the dissolution rate and the amount that can be dissolved. However, be cautious about the thermal stability of the compound and the potential for the compound to precipitate out of the solution as it cools to room or experimental temperature.

Part 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Complete Inability to Dissolve the Compound in Aqueous Buffer

If you are unable to get the compound into solution at your desired concentration, a systematic approach is needed to identify the optimal solvent conditions.

Causality Analysis:

The primary obstacle is the compound's high hydrophobicity, which overwhelms the solubilizing effect of the protonated amine. The goal is to either maximize the ionization of the amine or modify the solvent to be more accommodating to the hydrophobic region.

Troubleshooting Workflow Diagram

G cluster_0 Initial Dissolution Failure cluster_1 pH Optimization cluster_2 Co-solvent Strategy cluster_3 Combined Approach & Success Start Compound fails to dissolve in target buffer (e.g., PBS pH 7.4) pH_Test Prepare buffers at lower pH values (e.g., pH 4.0, 5.0, 6.0) Start->pH_Test Step 1: Modify pH pH_Result Soluble? pH_Test->pH_Result Cosolvent Prepare buffer with 5-20% co-solvent (DMSO, Ethanol, PEG-400) pH_Result->Cosolvent No Success Compound Solubilized. Proceed with experiment. pH_Result->Success Yes Cosolvent_Result Soluble? Cosolvent->Cosolvent_Result Combined Combine pH and co-solvent strategies Cosolvent_Result->Combined No Cosolvent_Result->Success Yes Combined->Success

Caption: Troubleshooting workflow for compound dissolution.

Protocol 1: Systematic pH-Solubility Profiling

This protocol will determine the pH at which the compound achieves maximum solubility, leveraging the Henderson-Hasselbalch relationship.[11][12][13][14][15]

  • Prepare a series of buffers: Prepare 50 mM buffers spanning a pH range from 4.0 to 8.0 (e.g., acetate for pH 4-5.5, MES for pH 5.5-6.7, and HEPES for pH 6.8-8.0).[16] Ensure the final pH of each buffer is accurately measured after preparation.

  • Add the compound: To a fixed volume of each buffer (e.g., 1 mL), add an excess amount of the solid compound.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[17]

  • Separate solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot the measured solubility against the final measured pH of each saturated solution.[17]

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

Buffer pH Predominant Species Expected Solubility Trend Plausible Solubility (µg/mL)
8.0Mostly Cationic (BH+)Moderate50
7.0Cationic (BH+)High250
6.0Cationic (BH+)Higher>1000
5.0Cationic (BH+)Highest>2000
4.0Cationic (BH+)Highest>2000

This table presents hypothetical data to illustrate the expected trend.

Issue 2: Solution is Hazy or Becomes Cloudy Over Time

This indicates that the compound is either forming fine precipitates or is aggregating at a concentration near its solubility limit.

Causality Analysis:

Even when protonated, the large hydrophobic domains of the molecules can interact, leading to the formation of sub-visible aggregates or oligomers.[17] Changes in temperature or ionic strength can disrupt the delicate solubility equilibrium.

Troubleshooting Strategies
  • Ionic Strength Modification: The effect of ionic strength on the solubility of charged molecules can be complex.[18][19][20] Increasing the ionic strength of the buffer (e.g., by increasing the salt concentration) can sometimes increase the solubility of ionic compounds.[18][20] Conversely, for very hydrophobic compounds, high salt concentrations can lead to a "salting-out" effect, reducing solubility.[21] It is recommended to test solubility in buffers with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM) to determine the optimal ionic strength.

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[22][23][24][25][26]

Protocol 2: Co-solvent Screening
  • Select co-solvents: Choose a few biocompatible co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol 400 (PEG-400).

  • Prepare buffered co-solvent mixtures: Prepare your optimal buffer (as determined from Protocol 1) containing increasing percentages of the chosen co-solvent (e.g., 2%, 5%, 10%, 20% v/v).

  • Test solubility: Attempt to dissolve your compound in these mixtures at the desired concentration. Start with the lowest percentage of co-solvent and increase as needed.

  • Assess compatibility: Ensure the final concentration of the co-solvent is compatible with your downstream experimental system (e.g., cell viability, enzyme activity).

Co-solvent Selection Guide

Co-solvent Properties Typical Starting % (v/v) Considerations
DMSO Aprotic, highly polar. Excellent for dissolving a wide range of compounds.2-5%Can be toxic to cells at concentrations >0.5-1%. May interfere with some assays.
Ethanol Protic, polar. Good for moderately hydrophobic compounds.5-10%Can denature proteins at higher concentrations. Volatile.
PEG-400 Non-ionic polymer. Increases viscosity.10-20%Generally low toxicity. Can sometimes interfere with protein-ligand binding studies.
Part 3: Advanced Considerations
Logical Relationship Diagram: Factors Influencing Solubility

G Solubility Compound Solubility pH Buffer pH pH->Solubility affects ionization pKa Compound pKa pKa->pH CoSolvent Co-solvents CoSolvent->Solubility modifies polarity Polarity Solvent Polarity Polarity->CoSolvent IonicStrength Ionic Strength IonicStrength->Solubility affects activity coeff. Salt Salt Conc. Salt->IonicStrength Temp Temperature Temp->Solubility affects dissolution rate

Sources

Optimizing N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide concentration for assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

A Guide for Assay Optimization & Troubleshooting

Welcome to the technical support resource for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. As a novel investigational compound, establishing robust and reproducible assay conditions is paramount. This guide is designed from the perspective of a Senior Application Scientist to provide you with the foundational principles, practical workflows, and troubleshooting solutions necessary for success. We will address the core challenges of working with new chemical entities, from initial solubility and concentration range finding to diagnosing complex assay artifacts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when incorporating a new compound into an experimental workflow.

Q1: How should I prepare and store my stock solution of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide?

A1: Proper stock solution handling is the foundation of reproducible data. Given the aromatic and aliphatic nature of this compound, it is predicted to be hydrophobic.

  • Recommended Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). It is a versatile solvent that can typically dissolve hydrophobic compounds at high concentrations (e.g., 10-50 mM).

  • Preparation Protocol:

    • Weigh the compound accurately using a calibrated analytical balance.

    • Add the calculated volume of DMSO to achieve your target concentration (e.g., 10 mM).

    • Vortex vigorously for 1-2 minutes. A brief sonication (5-10 minutes in a water bath sonicator) can aid dissolution if solids persist.

    • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use volumes in low-binding tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and vortex gently to ensure homogeneity.

Q2: What is a sensible starting concentration range for my first experiment?

A2: A broad, log-scale dilution series is critical to efficiently map the compound's activity profile. A common mistake is testing too narrow a range and missing the active window entirely.

  • For Biochemical Assays (e.g., enzyme inhibition): A good starting point is a top concentration of 10-50 µM, followed by an 8- to 11-point, 1:3 serial dilution. This covers a wide range down to the low nanomolar level.

  • For Cell-Based Assays: A lower top concentration, such as 1-10 µM, is often advisable to avoid off-target effects or cytotoxicity. The same 1:3 dilution scheme applies. It is crucial to run a parallel cytotoxicity assay to ensure the observed effects are not simply due to cell death.

Q3: How can I be sure the compound is soluble in my final assay buffer?

A3: This is a critical, often overlooked, source of artifacts. A compound that precipitates or forms aggregates in the final assay buffer will produce unreliable and misleading data. The final DMSO concentration should ideally be kept below 0.5% to minimize solvent effects and maintain compound solubility.

  • Solubility Test Protocol:

    • Prepare a "worst-case scenario" solution: spike your compound from the DMSO stock into the final assay buffer at the highest intended concentration.

    • Let it equilibrate for 15-30 minutes at the assay temperature.

    • Visually inspect for any cloudiness, precipitation, or opalescence.

    • For a more sensitive measure, read the absorbance at 400-600 nm. An increase in absorbance compared to a buffer-only control suggests aggregation.

Q4: What are common assay artifacts I should be aware of?

A4: Novel compounds can interfere with assay technologies in numerous ways. Your experimental design must include controls to identify these.

  • Signal Interference: The compound may be intrinsically fluorescent or may quench the fluorescence of your reporter molecule. Control: Run a plate with the compound dilutions in assay buffer without the target enzyme or cells to measure its direct effect on the signal.

  • Promiscuous Inhibition: At higher concentrations, many compounds form aggregates that non-specifically sequester and inhibit proteins, a phenomenon that can be mistaken for true activity. Control: Including a non-ionic detergent like 0.01% Triton X-100 or Tween-20 in the assay buffer can often disrupt these aggregates and eliminate the false-positive signal.

Part 2: Troubleshooting Guides

This section provides structured workflows for diagnosing and solving common experimental problems.

Guide 1: Poor Reproducibility or High Data Variability

Inconsistent results between wells or experiments often point to issues with compound handling or stability.

Potential Cause Diagnostic Check Recommended Solution
Compound Precipitation Perform the solubility test described in FAQ Q3 at multiple concentrations.Lower the top concentration tested. If solubility is still an issue, consider reformulating with a co-solvent or solubilizing agent (consult literature for your specific target).
Compound Instability Incubate the compound in the assay buffer for the full duration of your experiment. Analyze the sample at t=0 and t=end by LC-MS to check for degradation products.If degradation is observed, shorten the incubation time. Ensure buffer pH and redox conditions are compatible with the compound's chemical structure.
Adsorption to Plastics Compare results from standard polypropylene plates versus low-binding plates.Use low-binding plates and tubes for all compound dilutions and transfers. Including a carrier protein like 0.1% BSA in the buffer can also mitigate non-specific binding.
Inaccurate Pipetting Review your serial dilution technique. Use calibrated pipettes and ensure proper mixing at each dilution step.Prepare a larger volume of each dilution to minimize pipetting errors. Use an automated liquid handler for high-throughput applications.
Guide 2: No Dose-Response or Unexpectedly Low Potency

If the compound appears inactive, it is essential to systematically rule out technical failures before concluding it lacks biological activity.

G cluster_start Troubleshooting Workflow: No Dose-Response cluster_solutions Solutions start No Dose-Response Observed q1 Is the positive control working? start->q1 q2 Is the concentration range appropriate? q1->q2 Yes sol1 Troubleshoot assay components (enzyme, cells, reagents). q1->sol1 No q3 Is the compound stable and soluble? q2->q3 Yes sol2 Test a wider range (e.g., up to 100 µM). q2->sol2 No q4 Is the compound binding to plastics? q3->q4 Yes sol3 Perform stability/solubility checks (LC-MS, DLS). Reformulate if needed. q3->sol3 No sol4 Use low-binding plates. Add 0.01% Tween-20 or 0.1% BSA. q4->sol4 Yes conclusion Conclude compound is inactive in this specific assay. q4->conclusion No

Caption: Decision tree for diagnosing a lack of compound activity.

Guide 3: Apparent Activation or Atypical Dose-Response Curve

An increase in signal or a U-shaped curve can be caused by compound interference. This requires a series of counter-screens to de-risk the result.

Step-by-Step De-risking Protocol:

  • Run a "Buffer-Only" Control:

    • Setup: Prepare a plate with your compound dilution series in the final assay buffer, including all detection reagents but excluding the biological target (e.g., no enzyme, no cells).

    • Interpretation: If you see a dose-dependent increase in signal, your compound is directly interfering with the detection method (e.g., it is fluorescent at the same wavelength as your reporter). The result is an artifact.

  • Run a "Promiscuity" Counter-Screen:

    • Setup: If step 1 is clean, test the compound in an unrelated assay that uses the same detection method. For example, if you see activation in a luciferase-based assay for your target, test it against a different, unrelated luciferase-based assay.

    • Interpretation: Activity in an unrelated assay suggests a non-specific mechanism, such as stabilization of the reporter enzyme (e.g., luciferase).

  • Assess for Aggregation:

    • Setup: Re-run the primary assay with and without the addition of 0.01% Triton X-100 to the buffer.

    • Interpretation: If the activating effect is significantly reduced or eliminated by the detergent, it was likely caused by compound aggregates creating an artifact. This is a hallmark of a promiscuous compound.

Part 3: Advanced Optimization Workflow

Once initial activity is confirmed, the next step is to precisely define the optimal concentration and ensure the mechanism is specific.

G cluster_workflow Workflow for Optimizing Compound Concentration A 1. Broad Range Finding (10 nM to 50 µM, log scale) B 2. Narrow Range Confirmation (10-point, 1:2 dilution around EC50/IC50) A->B Initial 'hit' identified C 3. Counter-Screens (Test for artifacts & off-target activity) B->C Potency confirmed D 4. Mechanism of Action Studies (Use at 1x, 3x, 10x EC50/IC50) C->D Compound is specific

Caption: A four-step workflow for robust compound validation.

Protocol for a Definitive Dose-Response Experiment:

  • Plate Layout: Design your plate to include appropriate controls. This includes:

    • No-Compound Control (0% effect): Wells with DMSO vehicle only.

    • Positive Control (100% effect): Wells with a known reference compound.

    • Compound Dilution Series: At least 8 points spanning the expected active range.

  • Execution:

    • Prepare a fresh serial dilution of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide for each experiment. Do not reuse old dilution plates.

    • Ensure all reagents are equilibrated to the assay temperature before starting.

    • Use a randomized plate layout if possible to mitigate edge effects.

  • Data Analysis:

    • Normalize your data to the 0% and 100% controls.

    • Fit the normalized data to a four-parameter logistic model (4PL) to determine the EC50 or IC50 value accurately.

    • Inspect the curve for a steep Hill slope (>2) or a low R² value (<0.95), which can indicate assay problems or complex pharmacology.

By following these structured guidelines, you can confidently optimize the concentration of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide for your assays, ensuring your data is both accurate and reproducible while avoiding the common pitfalls associated with novel compound screening.

References

  • Assay Guidance Manual. (National Center for Biotechnology Information). A comprehensive resource for best practices in assay development, including chapters on cytotoxicity and cell-based assays. [Link]

  • Shoichet, B. K. (2004). "Screening in a spirit of enterprise." (Nature). A seminal perspective on the challenges of promiscuous inhibitors and aggregation in drug screening. [Link]

  • Irwin, J. J., & Shoichet, B. K. (2016). "Aggregating Molecules in Drug Discovery." (Journal of Medicinal Chemistry). A detailed review on the mechanisms of compound aggregation and methods for its identification and mitigation. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." (Current Opinion in Chemical Biology). This paper provides an excellent overview of the various mechanisms by which compounds can interfere with assay signals, including luciferase stabilization. [Link]

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide degradation and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (CAS: 94266-17-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and potential degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common issues.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Q1: What are the optimal storage conditions for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide?

A1: For long-term stability, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] The solid material should be kept in a dry and well-ventilated place.[3] Short-term storage of solutions should also be at 2-8°C. For extended storage in solution, consider freezing at -20°C or below, though freeze-thaw cycles should be minimized.

Q2: What solvents are suitable for dissolving N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide?

A2: The compound is slightly soluble in chloroform and methanol.[1][2] For creating stock solutions, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis. The choice of solvent will depend on the specific experimental requirements.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, an acetamide derivative, the primary anticipated degradation pathway is hydrolysis of the amide bond. This is supported by stability data of structurally similar compounds like oxymetazoline, which degrade via hydrolysis to form related acetamide byproducts.[1][3] This degradation is expected to be catalyzed by acidic or basic conditions and accelerated by increased temperature.[1][3] Oxidative and photolytic degradation are also possible, though likely to a lesser extent under proper storage conditions.

Q4: Are there any known degradation products?

A4: While specific degradation products for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide are not extensively documented in publicly available literature, a major degradation product of the structurally similar compound oxymetazoline is N-(2-amino-ethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethyl-phenyl)-acetamide.[1][3] This suggests that hydrolysis of the amide bond in N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide would likely yield 4-tert-butyl-2,6-dimethylphenylacetic acid and ethylenediamine .

Q5: How can I monitor the purity and degradation of my sample?

A5: A stability-indicating analytical method is crucial. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable technique for this purpose.[4] Such a method can separate the parent compound from its potential degradation products, allowing for accurate quantification of purity over time.

II. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C, protected from light and moisture. 2. Check Solution Age: Prepare fresh solutions for critical experiments. Avoid using old stock solutions. 3. Assess Purity: Use an analytical technique like HPLC to check the purity of your current stock.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products.1. Identify Degradants: Attempt to identify the new peaks. Based on the expected hydrolytic degradation, look for the mass corresponding to 4-tert-butyl-2,6-dimethylphenylacetic acid and ethylenediamine. 2. Perform Forced Degradation: To confirm that the new peaks are indeed degradants, you can perform a forced degradation study on a small sample of the compound (see Protocol 1).
Difficulty dissolving the compound. The compound has low solubility in the chosen solvent.1. Try Alternative Solvents: If compatible with your experimental design, test solubility in other solvents like chloroform or methanol.[1][2] 2. Gentle Warming/Sonication: Gentle warming or sonication can aid dissolution, but be cautious of potential degradation at elevated temperatures.
Precipitation of the compound from solution upon storage. Supersaturation or change in temperature affecting solubility.1. Prepare Lower Concentrations: If possible, work with lower, more stable concentrations. 2. Re-dissolve Before Use: If precipitation occurs upon refrigeration, gently warm the solution to re-dissolve the compound before use, ensuring it is fully dissolved.

III. Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate degradation products of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide under various stress conditions.

Materials:

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Heating block or water bath

  • Photostability chamber (optional)

  • HPLC system with a C18 column

Procedure:

  • Acid Hydrolysis: Dissolve a small amount of the compound in 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve a small amount of the compound in 0.1 M NaOH. Heat at 60°C for 24-48 hours.

  • Oxidative Degradation: Dissolve a small amount of the compound in a solution of 3% H₂O₂. Keep at room temperature for 24-48 hours.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 24-48 hours.

  • Photodegradation: Expose a solution of the compound to UV light in a photostability chamber.

  • Analysis: Analyze the stressed samples by RP-HPLC, comparing the chromatograms to that of an unstressed control sample.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol outlines a general method for assessing the purity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and detecting degradation products.

Objective: To separate and quantify N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with an additive like formic acid or phosphoric acid for improved peak shape).[4] A typical starting point could be a gradient from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a photodiode array detector is useful for this).

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

  • Prepare working standards and samples for analysis.

  • Run the samples on the HPLC system using the specified conditions.

  • Analyze the resulting chromatograms to determine the peak area of the parent compound and any degradation products. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

IV. Visualizations

Anticipated Hydrolytic Degradation Pathway

G CompoundX N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide Water H₂O (Acid or Base Catalyst) CompoundX->Water DegProduct1 4-tert-butyl-2,6-dimethylphenylacetic acid Water->DegProduct1 Hydrolysis of Amide Bond DegProduct2 Ethylenediamine Water->DegProduct2

Caption: Anticipated hydrolytic degradation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Acidic (e.g., 0.1 M HCl, 60°C) Analysis RP-HPLC Analysis Acid->Analysis Base Basic (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (UV Light) Photo->Analysis Start N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide Sample Start->Acid Expose to Start->Base Expose to Start->Oxidative Expose to Start->Thermal Expose to Start->Photo Expose to Result Identification of Degradation Products & Method Validation Analysis->Result

Caption: Workflow for a forced degradation study.

V. References

  • Google Patents. Stable pharmaceutical formulations of oxymetazoline. Available at:

  • SIELC Technologies. Separation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide on Newcrom R1 HPLC column. Available at: [Link]

  • ACS Publications. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Available at: [Link]

  • PubMed Central. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available at: [Link]

  • Chemsrc. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Available at: [Link]

  • Chemsigma. N-(2-AMINOETHYL)-4-TERT-BUTYL-2,6-XYLYLACETAMIDE [94266-17-8]. Available at: [Link]

  • Geneesmiddeleninformatiebank. Public Assessment Reports of the Medicines Evaluation Board in the Netherlands Xylometazoline HCl 0.5 mg/ml and 1 mg. Available at: [Link]

  • ResearchGate. Development and validation of stability-indicating RP-HPLC method for the simultaneous estimation of xylometazoline hydrochloride and ipratropium bromide from nasal spray dosage form. Available at: [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Available at: [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]

  • NIH. Amide Bond Activation of Biological Molecules. Available at: [Link]

  • YouTube. Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Available at: [Link]

  • MDPI. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Available at: [Link]

  • ResearchGate. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]

  • NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]

  • Oxford Academic. Oxidative degradation of acylsemicarbazide and its polymers. Available at: [Link]

  • ACS Publications. Oxidative Deamination of N-Acetyl Neuraminic Acid: Substituent Effects and Mechanism. Available at: [Link]

  • MDPI. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Available at: [Link]

  • ResearchGate. Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Derivatives. Available at: [Link]

  • ACS Publications. Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Available at: [Link]

  • NIH. Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. Available at: [Link]

  • ResearchGate. Metabolically Stable tert -Butyl Replacement. Available at: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured to help you diagnose and resolve common issues encountered during method development and routine analysis, ensuring the integrity and reproducibility of your results.

Section 1: Analyte Properties & Recommended Starting Conditions

Understanding the physicochemical properties of your analyte is the foundation of any successful separation. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a moderately hydrophobic molecule containing a primary amine, making it basic. This basicity is the most critical factor influencing its behavior in reversed-phase HPLC.

Table 1: Physicochemical Properties of the Analyte

PropertyValueImplication for HPLC
Molecular Formula C₁₆H₂₆N₂O[1]-
Molecular Weight 262.39 g/mol [1][2]-
Structure Aromatic ring, amide group, primary amineThe primary amine (pKa ~9-10) is basic and will be protonated at acidic pH.
XLogP3-AA 2.6[1]Moderately hydrophobic, making it ideal for C18 reversed-phase columns.
Solubility Slightly soluble in Methanol[3][4]Sample preparation should use a solvent compatible with the mobile phase.

Based on these properties and established methods, a robust starting point for your HPLC separation is outlined below.[5]

Table 2: Recommended Starting HPLC Method

ParameterRecommended ConditionRationale & Expert Notes
Column C18, Base-Deactivated (e.g., InertSustain C18)A high-quality, end-capped C18 provides the necessary hydrophobicity. Base deactivation is crucial to minimize peak tailing from silanol interactions.
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic AcidAn acidic pH (~2.5-3.0) ensures the primary amine is fully protonated, leading to a single ionic species and consistent retention. Formic acid is preferred for MS compatibility.[5]
Mobile Phase B Acetonitrile (MeCN)Acetonitrile is a common, effective organic modifier for this class of compounds.
Elution Mode Isocratic or GradientStart with an isocratic hold (e.g., 30-50% B) to determine retention. Switch to a gradient for complex samples or to improve peak shape.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. Adjust proportionally for different column diameters.
Column Temp. 30 °CUsing a column oven is critical for reproducibility, as retention can shift 1-2% per 1°C change.[6]
Detection (UV) ~220 nm or ~270 nmBased on the substituted benzene ring chromophore. An initial wavelength scan is recommended to find the absorbance maximum.
Injection Volume 5-10 µLKeep the volume low to prevent peak distortion.
Sample Diluent Mobile Phase or a weaker solvent (e.g., 20:80 MeCN:Water)Dissolving the sample in the mobile phase is ideal to prevent peak shape issues.[7]

Section 2: General Troubleshooting Workflow

When a problem arises, a systematic approach is more effective than random adjustments. First, identify the nature of the problem (peak shape, retention, etc.), then isolate its source. The following flowchart provides a logical path for diagnosing issues.

G cluster_0 cluster_1 Categorize the Issue cluster_2 Diagnose Peak Shape Issues cluster_3 Diagnose Retention Issues cluster_4 Diagnose Resolution Issues Problem Problem Observed in Chromatogram PeakShape Poor Peak Shape? Problem->PeakShape Evaluate Shape RetentionTime Retention Time Instability? PeakShape->RetentionTime No Tailing Peak Tailing PeakShape->Tailing Yes, Tailing Fronting Peak Fronting / Splitting PeakShape->Fronting Yes, Fronting/ Splitting Resolution Poor Resolution? RetentionTime->Resolution No Drift RT Drifting RetentionTime->Drift Yes, Drifting Jump RT Sudden Jump RetentionTime->Jump Yes, Sudden Jump Fluctuation RT Fluctuating RetentionTime->Fluctuation Yes, Fluctuating Resolution->Problem No, other issue Optimize Optimize Separation Resolution->Optimize Yes Silanol Cause: Silanol Interaction with Basic Amine Tailing->Silanol ColumnVoid Cause: Column Void / Frit Blockage Sample Solvent Mismatch Fronting->ColumnVoid Equilibration Cause: Poor Equilibration Column Degradation Drift->Equilibration MethodError Cause: Method Error (Flow, MP, Temp) System Leak Jump->MethodError Buffer Cause: Inadequate Buffering (pH) Temperature Swings Fluctuation->Buffer Selectivity Cause: Insufficient Selectivity (α) or Efficiency (N) Optimize->Selectivity

Caption: General HPLC troubleshooting workflow.

Section 3: FAQs - Peak Shape Problems

Good peak shape is essential for accurate quantification and resolution. For basic compounds, tailing is the most common problem.

Q1: My peak for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is tailing significantly. What is the primary cause and how do I fix it?

Answer: This is a classic symptom of secondary interactions between your basic analyte and the stationary phase. The root cause is the interaction of the positively charged primary amine with negatively charged, deprotonated silanol groups (Si-O⁻) that exist on the silica surface, even on high-quality columns.[8] This ionic interaction provides a secondary retention mechanism that slows the tail end of the peak, causing asymmetry.

Troubleshooting Steps:

  • Confirm Mobile Phase pH: Ensure your aqueous mobile phase pH is low (ideally ≤ 3.0). At this pH, residual silanols are protonated (Si-OH) and neutral, which shuts down the ionic interaction mechanism.[8] Use a calibrated pH meter to verify the pH of the aqueous component before mixing with the organic solvent.

  • Evaluate Column Type: Are you using a modern, base-deactivated, or end-capped column? Older or lower-quality C18 columns have a higher population of active silanols. If problems persist, consider a column with an embedded polar group (like an amide) or a positively charged surface chemistry, which are designed to shield silanols and improve the peak shape of basic compounds.[9][10]

  • Consider Mobile Phase Additives (Use with Caution): In older methods, a small amount of a competing base (e.g., 0.1% Triethylamine - TEA) was added to the mobile phase. The TEA preferentially interacts with the silanols, masking them from the analyte. However, this can suppress ionization in a mass spectrometer and is often unnecessary with modern columns.[7]

Q2: All the peaks in my chromatogram, including the analyte, are fronting or split. What does this indicate?

Answer: When all peaks are affected similarly, the problem is almost always located at the very beginning of the analytical column or is related to the sample injection.[11]

  • Primary Cause - Physical Column Issue: The most likely culprit is a partial blockage of the column inlet frit or the formation of a void (a channel) in the packed bed at the column's head.[12] This disrupts the uniform flow of the sample onto the stationary phase, causing the peak to be distorted or split before separation even begins. This can be caused by particulate matter from the sample or system, or by pressure shocks.

  • Secondary Cause - Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause localized distortion of the chromatography.[7] The sample travels through the initial part of the column in its strong solvent plug, leading to poor focusing on the stationary phase and a distorted peak.

Troubleshooting Steps:

  • Back-flush the Column: Disconnect the column from the detector and connect the outlet to a waste beaker. Flush it in the reverse direction with the mobile phase at a low flow rate (e.g., 0.2 mL/min), gradually increasing to 0.5 mL/min. This can often dislodge particulates from the inlet frit.[13]

  • Implement a Guard Column: A guard column is a small, sacrificial column placed before the analytical column. It will catch particulates and strongly adsorbed sample components, protecting the more expensive analytical column.[6]

  • Check Sample Diluent: As a rule, your sample should be dissolved in the mobile phase itself or a weaker solvent. If you must use a stronger solvent to ensure solubility, inject the smallest possible volume.

Section 4: FAQs - Retention Time Instability

Stable retention times are the cornerstone of reliable compound identification. Instability can manifest as a gradual drift, a sudden jump, or random fluctuations.

Q1: The retention time is consistently drifting shorter over a long sequence of runs. What is happening?

Answer: A gradual decrease in retention time over many injections typically points to a slow, progressive change in the stationary phase or mobile phase.

  • Cause 1: Column Degradation: While acidic conditions are good for peak shape, they can slowly hydrolyze the bonded phase from the silica support ("phase bleed"), especially at elevated temperatures.[7] This reduces the hydrophobicity of the column, leading to decreased retention.

  • Cause 2: Insufficient Equilibration: If you are running a gradient method, the column may not be fully re-equilibrated to the initial conditions between runs. A 5-10 column volume equilibration is a good starting point. If the equilibration time is too short, the column will start each run in a slightly more organic-rich state, causing analytes to elute earlier.[14]

  • Cause 3: Mobile Phase Evolution: Selective evaporation of the more volatile organic component (Acetonitrile) from the mobile phase reservoir can occur over time.[7] This makes the mobile phase weaker (more aqueous), which should increase retention time. If you see decreasing retention, it's more likely due to the column itself.

Troubleshooting Steps:

  • Monitor Column Performance: Regularly run a system suitability test with a standard mixture to track retention time and peak shape. A significant, irreversible drift signals that the column is nearing the end of its life.

  • Ensure Adequate Equilibration: Increase the post-run equilibration time in your gradient method and observe if the drift stabilizes.

  • Use Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid issues with evaporation or degradation.[15]

Q2: My retention time suddenly jumped to a much different value compared to the last run. Where should I start looking?

Answer: A sudden, large shift in retention is almost always due to a significant, discrete error in the system setup or method parameters, not slow degradation.[16]

Systematic Checklist:

  • Mobile Phase Composition: Did you prepare the correct mobile phase? A small error in the organic-to-aqueous ratio will cause a large retention shift.

  • Flow Rate: Is the pump delivering the correct flow rate? Check the method settings. Listen for unusual pump noises. Check for leaks in the system; even a small, non-dripping leak can reduce the flow rate reaching the column, thereby increasing retention time.[17]

  • Column Temperature: Is the column oven on and set to the correct temperature? An unheated column will produce longer retention times than a heated one.[6][15]

  • Correct Column: Is the correct column installed? It's a simple mistake, but it happens.

Section 5: FAQs - Poor Resolution

Resolution is the measure of separation between two adjacent peaks. It is a function of column efficiency, selectivity, and retention factor.

Q1: I am not getting baseline separation between my analyte and a known impurity. How can I improve the resolution?

Answer: To improve resolution, you must change one of the core parameters that affect the separation. The most logical and effective approach is to modify the mobile phase to alter selectivity—the difference in affinity between the two compounds for the stationary phase.

Resolution Start Start: Poor Resolution Step1 1. Adjust % Organic (MeCN) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 2. Adjust Mobile Phase pH (e.g., from 3.0 to 4.5) Check1->Step2 No End Achieved Baseline Separation Check1->End Yes Check2 Resolution Improved? Step2->Check2 Step3 3. Change Organic Modifier (Acetonitrile -> Methanol) Check2->Step3 No Check2->End Yes Check3 Resolution Improved? Step3->Check3 Step4 4. Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) Check3->Step4 No Check3->End Yes Step4->End

Caption: Workflow for improving chromatographic resolution.

Detailed Steps:

  • Adjust Mobile Phase Strength (%B): This is the easiest first step. Decreasing the percentage of acetonitrile will increase the retention time of both peaks, which can sometimes provide sufficient resolution.

  • Adjust Mobile Phase pH: This is the most powerful tool for changing the selectivity of ionizable compounds.[18] If your impurity is also basic or acidic, changing the pH will alter its degree of ionization differently from your analyte, potentially causing a significant shift in relative retention and improving separation. The pH must be controlled with a suitable buffer.[7]

  • Change the Organic Modifier: Switching from acetonitrile to methanol can dramatically alter selectivity. Methanol has different hydrogen-bonding properties and can change how the analytes interact with the stationary phase.[8]

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, the interaction mechanism itself needs to be changed. Switching from a C18 column to one with a different chemistry, like a Phenyl-Hexyl or an embedded polar group phase, introduces different interactions (e.g., pi-pi interactions) that can provide the needed selectivity.[10]

Section 6: Key Experimental Protocols

Protocol 1: Systematic Column Washing Procedure

This procedure is used to remove strongly retained contaminants from a C18 column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.

  • Buffer Wash: Flush the column with 20 column volumes of HPLC-grade water (without acid or buffer) to remove salts.

  • Intermediate Polarity Wash: Flush with 20 column volumes of 100% Methanol.

  • Nonpolar Wash: Flush with 20 column volumes of 100% Acetonitrile.

  • Strong Eluent Wash (Optional): For very hydrophobic contaminants, flush with 20 column volumes of Isopropanol (IPA).

  • Re-equilibration: Flush with the mobile phase (starting with a high organic percentage and grading down) for at least 30 minutes before use.

Protocol 2: Mobile Phase Preparation for Robust pH Control

  • Choose the Right Buffer: Select a buffer whose pKa is within +/- 1 pH unit of your target pH. For a target pH of 3.0, a phosphate buffer is an excellent choice.

  • Prepare Aqueous Phase: Dissolve the buffer salt in HPLC-grade water to the desired concentration (e.g., 20 mM).

  • Adjust pH: Using a calibrated pH meter, adjust the pH of the entire aqueous solution using the corresponding acid (e.g., phosphoric acid).

  • Filter: Filter the aqueous buffer through a 0.22 µm filter to remove particulates.

  • Mix with Organic: Measure the final volumes of the aqueous and organic phases separately before mixing to ensure an accurate final composition. Do not add organic solvent and then top up to the final volume with water.

References

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Zhang, Z., et al. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. PubMed. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2009). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Request PDF. Retrieved from [Link]

  • ResearchGate. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?. Retrieved from [Link]

  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • LCGC International. (2013). The LCGC Blog: Retention Shifts in HPLC. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Chemsrc. (n.d.). N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2023). How to fix a shifting retention time of peaks in hplc?. Retrieved from [Link]

  • PMC. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Welch Materials. (2023). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yield and purity.

Understanding the Core Reaction: Amide Bond Formation

The synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide involves the formation of an amide bond between 4-tert-butyl-2,6-dimethylphenylacetic acid and ethylenediamine. While seemingly straightforward, this reaction presents a key challenge: the presence of two nucleophilic primary amines on ethylenediamine, which can lead to undesired side products.

The most common and effective method for this synthesis is a direct dehydrative coupling of the carboxylic acid and the amine using a coupling agent.[1] This approach avoids the need to first convert the carboxylic acid to a more reactive species like an acyl chloride, which can be harsh and lead to other side reactions.[2]

Reaction Pathway Overview

The general mechanism involves the activation of the carboxylic acid's hydroxyl group to turn it into a better leaving group. A coupling agent, such as a carbodiimide, facilitates this activation.[1] The activated acid is then susceptible to nucleophilic attack by the amine.

Caption: General mechanism for amide coupling.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary causes?

Low yield is the most frequent complaint. It typically stems from one of three areas: incomplete reaction, formation of side products, or loss of product during workup.

  • Cause A: Incomplete Reaction. The sterically hindered nature of the 2,6-dimethylphenylacetic acid can slow down the reaction.

    • Troubleshooting:

      • Confirm Acid Activation: Before adding the amine, allow the carboxylic acid, coupling agent (e.g., HATU, EDC), and a non-nucleophilic base (e.g., DIPEA) to pre-activate for 15-30 minutes.[3] This ensures the formation of the activated ester.

      • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LCMS. If starting material is still present after several hours at room temperature, consider letting it stir overnight or gently warming to 40°C.

      • Choice of Coupling Reagent: For hindered acids, stronger coupling agents like HATU or COMU are often more effective than standard carbodiimides like DCC or EDC alone.[4][5]

  • Cause B: Side Product Formation. The primary culprit is the di-acylated byproduct, where a second molecule of the carboxylic acid reacts with the remaining primary amine of the desired product.

    • Troubleshooting:

      • Use a Large Excess of Ethylenediamine: This is the most critical factor. By using a stoichiometric excess (5 to 10 equivalents) of ethylenediamine, you statistically favor the reaction of the activated acid with the plentiful starting diamine over the newly formed mono-amide product.[6]

      • Control the Addition: Add a solution of the pre-activated acid slowly to a vigorously stirred solution of excess ethylenediamine. This "inverse addition" maintains a high concentration of the diamine relative to the activated acid at all times.

  • Cause C: Product Loss During Workup. The product has a primary amine, making it basic and somewhat water-soluble, especially in acidic conditions.

    • Troubleshooting:

      • Avoid Strong Acid Washes: Do not wash the organic layer with strong acids (e.g., 1M HCl) during the workup, as this will protonate your product and pull it into the aqueous layer.

      • Use a Saturated Bicarbonate Wash: A wash with saturated sodium bicarbonate solution is sufficient to remove unreacted carboxylic acid and acidic byproducts from the coupling reagents.

      • Back-Extraction: If you suspect product loss to the aqueous layers, basify them with NaOH to pH >12 and back-extract with a solvent like dichloromethane (DCM) or ethyl acetate.

Q2: I see two spots on my TLC/LCMS that are close together. How do I identify and prevent the main byproduct?

The main byproduct is almost certainly the di-acylated ethylenediamine.

  • Identification:

    • Polarity: The di-acylated product is less polar than your desired mono-acylated product because it lacks the free primary amine. It will have a higher Rf value on a normal-phase silica TLC plate.

    • Mass Spectrometry: The di-acylated product will have a mass corresponding to (2 x Mass of Acid) + (Mass of Ethylenediamine) - (2 x Mass of H₂O).

  • Prevention Strategy: The formation of this byproduct is a classic example of a competitive reaction. The key is to manipulate the reaction kinetics and stoichiometry to heavily favor your desired outcome.

Caption: Troubleshooting flowchart for common synthesis issues.

Q3: My product is difficult to purify by column chromatography. What are my options?

The basic amine in the product can cause it to streak on silica gel columns, leading to poor separation and low recovery.

  • Strategy 1: Modify the Mobile Phase.

    • Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (TEA) or ammonium hydroxide in your ethyl acetate/hexane or DCM/methanol mobile phase will neutralize the acidic silanol groups on the silica surface, preventing your basic product from sticking and resulting in sharper peaks.

  • Strategy 2: Acid/Base Extraction.

    • This is a highly effective, non-chromatographic method.

    • Dissolve the crude product in an organic solvent (e.g., DCM).

    • Extract with a dilute acid (e.g., 0.5M HCl). Your desired product will become protonated and move to the aqueous layer, while the non-basic di-acylated byproduct and other neutral impurities remain in the organic layer.

    • Separate the layers. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) with stirring until the pH is >12.

    • Extract the now-neutralized product back into an organic solvent (DCM, 3x).

    • Combine the organic layers, dry with sodium sulfate, filter, and concentrate to yield the purified product.

  • Strategy 3: Recrystallization.

    • If the product is a solid, recrystallization can be an excellent final purification step.[7] Solvents like acetonitrile or ethyl acetate/hexane mixtures are good starting points to try.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-acylated product by incorporating the principles discussed above.

Materials:

  • 4-tert-butyl-2,6-dimethylphenylacetic acid (1.0 eq)

  • Ethylenediamine (10 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Acid Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-tert-butyl-2,6-dimethylphenylacetic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DCM. Stir the solution at room temperature for 20 minutes.

  • Amine Solution: In a separate, larger flask, dissolve ethylenediamine (10 eq) in anhydrous DCM. Cool the solution in an ice bath (0°C).

  • Coupling Reaction: Slowly add the activated acid solution from step 1 to the chilled ethylenediamine solution over 30 minutes using a dropping funnel.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting acid by TLC (e.g., 10% Methanol in DCM with 0.5% TEA).

  • Quenching and Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (2x) to remove excess acid and reagent byproducts.

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The excess ethylenediamine is volatile and will be partially removed during this step.

  • Purification: Purify the resulting crude oil or solid using one of the methods described in Q3. Acid/base extraction is highly recommended for removing the di-acylated byproduct effectively.

Data Summary Table
ParameterRecommended ValueRationale
Ethylenediamine 5-10 equivalentsStatistically favors mono-acylation, suppressing the di-acylated byproduct.[6]
Coupling Reagent HATU / COMUHigh efficiency for sterically hindered acids and amines.[4]
Base DIPEANon-nucleophilic base that prevents unwanted side reactions.
Addition Method Add activated acid to amineMaintains a high concentration of diamine, minimizing di-acylation.
Workup Wash Sat. NaHCO₃, BrineRemoves acidic impurities without protonating and losing the basic product.
Purification Acid/Base Extraction or Column with TEAEffectively separates the basic product from neutral byproducts and handles streaking on silica.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddit r/Chempros. (2022). amide coupling help. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2,6-dialkylphenylacetic acids.
  • Google Patents. (n.d.). Method for catalytic synthesis of diacetyl ethylenediamine.
  • Chem-Space. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid.
  • ResearchGate. (2014). How can I make a mono adduct of amide from the reaction between lactone and ethylenediamine?. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. Retrieved from [Link]

  • SIELC Technologies. (2018). N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • CNKI. (2017). Synthesis of Ethylenediamine by Catalytic Ammoniation of Ethylene Glycol. Retrieved from [Link]

  • Synpeptide. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • ResearchGate. (n.d.). (4-tert-Butylphenyl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of t-butylphenyl acetic acid.
  • Reddit r/Chempros. (2020). Looking for some advice for purification of diamide. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Google Patents. (n.d.). Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate.

Sources

Technical Support Center: Purity Analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purity analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (CAS: 94266-17-8). This document is designed for researchers, analytical scientists, and quality control professionals who require robust and reliable methods for assessing the purity of this compound. As a known impurity of the pharmaceutical active ingredient Xylometazoline, its accurate quantification is critical for regulatory compliance and drug safety.[1]

This guide provides in-depth, field-proven insights into the primary analytical techniques, presented in a practical question-and-answer format, supplemented with detailed protocols and troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs) - General Overview

Q1: What is N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and why is its purity a concern?

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a substituted acetamide derivative.[2] Its primary significance in the pharmaceutical industry is its classification as "Xylometazoline EP Impurity A," a process-related impurity in the synthesis of the nasal decongestant Xylometazoline.[1] Regulatory bodies require strict control over impurities in active pharmaceutical ingredients (APIs). Therefore, having accurate and validated analytical methods to determine the purity of this compound and quantify it at low levels is essential for quality control and batch release processes.

Q2: What are the primary analytical techniques recommended for purity analysis of this compound?

The most effective techniques for assessing the purity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide are:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique, particularly in its reverse-phase mode (RP-HPLC), for its robustness, precision, and ability to separate the main compound from related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent orthogonal technique. Due to the compound's polarity, derivatization is typically required to improve volatility and peak shape.[3]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides absolute purity assessment without the need for a specific reference standard of the same compound. It is orthogonal to chromatographic techniques and can detect impurities that are not visible by UV-based detection in HPLC.[4]

Q3: What are the likely impurities I should be looking for?

Potential impurities can originate from the synthetic route. These may include unreacted starting materials, by-products, or degradation products. Based on its structure, potential process-related impurities could include precursors like (4-tert-butyl-2,6-dimethylphenyl)acetonitrile or 4-tert-butyl-2,6-dimethyl-alpha-toluic acid.[5] A thorough method development and validation process should aim to resolve the main peak from these and other potential unknowns.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most common and recommended method for routine purity testing of this compound due to its high resolving power and sensitivity.

FAQs - HPLC Specific

Q: What is a good starting point for an RP-HPLC method? A reverse-phase method using a C18 column is highly effective. A mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer (e.g., water with a small amount of acid) provides good retention and peak shape.[6][7] The acidic modifier is crucial as it protonates the basic primary amine, leading to better interaction with the stationary phase and minimizing peak tailing.

Q: My chromatographic peak is tailing. What is causing this and how can I fix it? Peak tailing for this compound is almost always caused by secondary interactions between the basic primary amine and residual acidic silanols on the silica-based stationary phase.

  • Causality: The protonated amine can interact strongly with deprotonated, negatively charged silanols, causing a portion of the analyte molecules to lag behind the main peak.

  • Solutions:

    • Lower the Mobile Phase pH: Ensure the pH is sufficiently low (e.g., by adding 0.1% formic acid or phosphoric acid) to keep the amine fully protonated and to suppress the ionization of the silanol groups.[7]

    • Use a High-Purity, End-Capped Column: Modern, base-deactivated columns have fewer accessible silanols and are designed to minimize these secondary interactions.

    • Reduce Sample Load: Overloading the column can exacerbate tailing. Try injecting a lower concentration or smaller volume.

Q: My retention times are drifting between injections. How do I stabilize my system? Retention time instability is typically due to a lack of equilibration, temperature fluctuations, or changes in the mobile phase composition.

  • Causality: The column needs to be fully conditioned with the mobile phase to ensure a stable surface chemistry. Even minor changes in solvent composition or temperature can affect analyte partitioning and, consequently, retention time.

  • Solutions:

    • Adequate Column Equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase.

    • Use a Column Oven: Thermostatting the column (e.g., at 30-40 °C) provides a stable operating temperature and improves reproducibility.

    • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies. Use an inline degasser or sonicate the solvents before use.[8]

    • Prepare Fresh Mobile Phase Daily: Selective evaporation of the more volatile organic component can alter the solvent ratio over time.

Q: How can I adapt this HPLC method for LC-MS analysis to identify unknown impurities? For mass spectrometry (MS) compatibility, you must use volatile mobile phase additives.

  • Causality: Non-volatile buffers like phosphate will precipitate in the MS source, causing signal suppression and requiring extensive cleaning.

  • Solution: Replace non-volatile acids like phosphoric acid with volatile alternatives such as formic acid or trifluoroacetic acid (TFA) at a similar concentration (e.g., 0.1%).[6] Formic acid is generally preferred as TFA can cause ion suppression.

Workflow Diagram: HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed in Chromatogram pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? start->peak_shape retention Retention Time Issue? start->retention pressure->peak_shape No high_p High Pressure pressure->high_p Yes low_p Low/No Pressure pressure->low_p Yes, or fluctuating peak_shape->retention No tailing Peak Tailing/Fronting peak_shape->tailing Yes split Split Peaks peak_shape->split Yes, split drift RT Drifting retention->drift Yes no_peaks No Peaks retention->no_peaks Yes, no peaks sol_high_p Check for blockages (frit, guard column). Flush column with strong solvent. high_p->sol_high_p sol_low_p Check for leaks in fittings. Ensure pump is primed and solvent lines are full. low_p->sol_low_p sol_tailing Lower mobile phase pH (e.g., 0.1% FA). Reduce sample concentration. Use base-deactivated column. tailing->sol_tailing sol_split Check for column void or plugged frit. Ensure sample solvent matches mobile phase. split->sol_split sol_drift Equilibrate column longer. Use a column oven. Prepare fresh mobile phase. drift->sol_drift sol_no_peaks Check detector lamp. Verify injection is being made. Confirm sample solubility and concentration. no_peaks->sol_no_peaks

Caption: A logical workflow for troubleshooting common HPLC issues.

Protocol: Purity Determination by RP-HPLC
  • Instrumentation: Standard HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide sample.

    • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and resolution.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for good peak shape and MS compatibility.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 10% B to 80% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detection UV at 220 nmAromatic compounds typically have strong absorbance at lower UV wavelengths.
  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the sample solution.

    • Calculate the purity using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Section 3: Gas Chromatography (GC/GC-MS) Analysis

GC offers a different separation mechanism than HPLC and, when coupled with MS, is powerful for impurity identification.

FAQs - GC Specific

Q: Why is derivatization necessary for analyzing this compound by GC? Direct analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide by GC is problematic.

  • Causality: The molecule contains a primary amine (-NH2) and an amide (-CONH-) group. These are polar, active hydrogen-containing functional groups that lead to poor chromatographic performance. They are non-volatile and can interact strongly with the stationary phase or active sites in the GC system, resulting in broad, tailing peaks or even complete sample loss.[10]

  • Solution: Derivatization chemically modifies these polar groups, replacing the active hydrogens with non-polar moieties.[3] This increases the molecule's volatility and thermal stability, making it suitable for GC analysis.

Q: Which derivatization reagent should I use? Silylation is a very common and effective technique for derivatizing primary amines.

  • Recommendation: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice.

  • Causality: MTBSTFA reacts with the active hydrogens on the primary amine to form a stable tert-butyldimethylsilyl (TBDMS) derivative. TBDMS derivatives are generally more stable against hydrolysis than the more common trimethylsilyl (TMS) derivatives, which is an advantage if trace moisture is present.[3]

Q: My derivatization reaction appears incomplete, showing both the derivatized and underivatized compound. What should I check? Incomplete derivatization is usually due to reaction conditions or reagent quality.

  • Causality: The reaction requires an anhydrous environment and sufficient energy (heat) and time to proceed to completion. The presence of moisture can consume the derivatizing reagent.[3]

  • Solutions:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. Dry the sample completely before adding the reagent.

    • Optimize Reaction Time/Temp: Increase the reaction temperature (e.g., from 60 °C to 80 °C) or time (e.g., from 30 min to 60 min) to drive the reaction to completion.

    • Use a Catalyst: A small amount of a catalyst like pyridine can sometimes facilitate the reaction.

    • Use Excess Reagent: Ensure a sufficient molar excess of the MTBSTFA reagent is used.

Workflow Diagram: GC Analysis Decision Process

GC_Analysis_Workflow start Start: GC Purity Analysis check_polarity Compound contains polar groups? (e.g., -NH2, -OH, -COOH) start->check_polarity derivatize Derivatization Required check_polarity->derivatize Yes direct_injection Direct Injection Possible (for volatile, non-polar compounds) check_polarity->direct_injection No select_reagent Select Reagent (e.g., MTBSTFA for amines) derivatize->select_reagent optimize_rxn Optimize Reaction (Temp, Time, Solvent) select_reagent->optimize_rxn gc_analysis Perform GC-MS Analysis optimize_rxn->gc_analysis data_analysis Analyze Data for Purity and Impurity ID gc_analysis->data_analysis direct_injection->gc_analysis

Caption: Decision workflow for performing GC analysis of active compounds.

Protocol: GC-MS Analysis via Silylation
  • Instrumentation: GC system with a mass selective detector (MSD).

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Ensure the sample is completely dry. If necessary, evaporate any solvent under a stream of nitrogen.

    • Add 200 µL of a suitable dry solvent (e.g., acetonitrile or pyridine).

    • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Cap the vial tightly and heat at 70 °C for 45 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose choice.
Inlet Temp. 280 °CEnsures complete vaporization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minStarts at a low temperature to separate volatiles, then ramps to elute the high-boiling derivative.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 50 - 500 m/zCovers the expected mass of the derivative and its fragments.
  • Analysis:

    • Inject 1 µL of the cooled, derivatized sample.

    • Identify the peak for the derivatized compound. The molecular ion will be higher than the parent compound due to the addition of the TBDMS group(s).

    • Assess purity by area percentage and identify unknown peaks by comparing their mass spectra to library databases (e.g., NIST).

Section 4: Quantitative NMR (qNMR) for Absolute Purity

qNMR is a powerful, non-destructive technique that determines purity based on the ratio of analyte signal to the signal of a certified internal standard.

FAQs - qNMR Specific

Q: Why should I use qNMR if my HPLC results show >99% purity? HPLC purity is based on the relative response of UV-active components. It cannot detect impurities that do not have a chromophore (e.g., inorganic salts) or that co-elute with the main peak.

  • Causality: qNMR is a universal detector for all molecules containing the nucleus being observed (typically ¹H). The signal intensity is directly proportional to the number of nuclei, regardless of molecular structure.[11]

  • Benefit: qNMR provides an "absolute" purity value relative to a highly pure, certified internal standard. It is therefore considered a primary ratio method and is orthogonal to chromatography, providing a more complete purity profile.[4]

Q: How do I choose a suitable internal standard for qNMR? An ideal internal standard should:

  • Be highly pure (>99.9%) and non-hygroscopic.

  • Have a simple ¹H NMR spectrum with at least one sharp singlet that does not overlap with any analyte signals.

  • Be chemically inert and not react with the analyte or solvent.

  • Have a known molecular weight and be accurately weighable.

  • Recommendation: For this analyte in a solvent like DMSO-d₆ or CDCl₃, suitable standards include maleic acid or 1,4-dinitrobenzene .

Q: What are the most critical experimental parameters for accurate qNMR? Accurate quantification requires specific acquisition parameters that differ from those used for routine structural elucidation.

  • Causality: To ensure the signal area is directly proportional to the number of protons, the nuclear spins must be allowed to fully relax back to equilibrium between scans.

  • Critical Parameters:

    • Long Relaxation Delay (d1): This is the most crucial parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified (both analyte and standard). A value of 30-60 seconds is often a safe starting point.

    • Sufficient Signal-to-Noise: A high signal-to-noise ratio (>150:1) is needed for precise integration. This can be achieved by increasing the number of scans.

    • 90° Pulse Angle: Ensure the excitation pulse angle is accurately calibrated to 90° for maximum signal intensity.

Protocol: Purity Assay by ¹H-qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide sample into a clean vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify non-overlapping peaks for both the analyte and the internal standard. For the analyte, the sharp singlet from the tert-butyl group is an excellent choice.

    • Set up a quantitative experiment with a long relaxation delay (d1 ≥ 30 s) and a calibrated 90° pulse. Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the selected analyte peak and the selected internal standard peak.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the peak

    • N: Number of protons for the integrated peak (e.g., N_analyte = 9 for the t-butyl group)

    • MW: Molecular weight

    • m: Mass weighed

    • P_std: Purity of the internal standard (e.g., 99.95%)

References

  • SIELC Technologies. (2018). Separation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2023). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]

  • Chromatography Forum. (2009). Issue with amino acid analysis. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. Retrieved from [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • MDPI. (2023). Streamlined Radiosynthesis of [18F]Fluproxadine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2018). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SciSpace. (n.d.). Quantitative Analysis of Acetylsalicylic Acid by q-NMR. Retrieved from [Link]

Sources

Technical Support Guide: Preventing Precipitation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in their experiments. We will address the common challenge of its precipitation in aqueous cell culture media, providing a framework of understanding, practical solutions, and preventative protocols to ensure experimental consistency and success.

Introduction: The Challenge of Hydrophobicity

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a valuable compound in various research applications. However, its chemical structure lends it a hydrophobic (lipophilic) nature, resulting in limited solubility in the aqueous, high-salt environment of typical cell culture media. When transitioning from a high-concentration organic stock solution to the experimental media, the compound can "crash out," forming a precipitate. This phenomenon not only depletes the effective concentration of the compound, altering experimental outcomes, but can also introduce confounding factors like physical stress on cells. This guide provides a systematic approach to understanding and mitigating this issue.

Section 1: Understanding the Physicochemical Properties

The behavior of a compound in solution is dictated by its chemical properties. A foundational understanding of these properties is the first step in troubleshooting precipitation.

PropertyValueImplication for Solubility
Molecular Formula C₁₆H₂₆N₂O-
Molecular Weight 262.39 g/mol -
XLogP3-AA 2.6[1]An XLogP3 value greater than 2 indicates significant lipophilicity, predicting poor solubility in water-based solvents like cell culture media.
Predicted pKa 15.40 ± 0.46[2][3]This value relates to a weakly acidic proton. The primary amine group will also have a basic pKa, meaning the compound's charge state is pH-dependent.
Known Solubility Slightly soluble in Chloroform and Methanol.[2][3]Direct confirmation of its preference for organic solvents over aqueous ones.
Hydrogen Bond Donors 2[1]The presence of hydrogen bond donors offers some potential for interaction with water, but this is offset by the large nonpolar hydrocarbon structure.

Expert Analysis: The XLogP3 value of 2.6 is the most critical parameter here. It quantifies the compound's preference for a lipid-like environment over an aqueous one. This inherent hydrophobicity is the primary driver of precipitation in buffered saline solutions and complex media. The general rule of "like dissolves like" is a guiding principle for all subsequent protocols.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries our application scientists receive regarding this compound.

Q1: I dissolved my compound in DMSO perfectly, but it precipitated the moment I added it to my cell culture media. Why? A: This is a classic case of solvent polarity mismatch. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO). However, cell culture medium is a complex aqueous solution with a high salt content. When you introduce the DMSO stock into the media, you are creating a new solvent environment that is overwhelmingly aqueous. The hydrophobic compound molecules are repelled by the water molecules and aggregate together, forming a solid precipitate. This happens when the compound's concentration exceeds its maximum solubility in the final media/DMSO mixture.[5]

Q2: What is the best solvent for preparing my stock solution? A: For cell culture applications, the ideal solvent must be able to dissolve the compound at a high concentration and be minimally toxic to cells at its final working concentration.

  • Dimethyl sulfoxide (DMSO): This is the most common and recommended choice due to its excellent solvating power for a wide range of compounds.

  • Ethanol: A viable alternative, though it may be slightly less effective for highly lipophilic compounds. Causality: The goal is to create a highly concentrated stock (e.g., 10-100 mM) so that the volume added to the media is very small.[6][7] This minimizes the final concentration of the organic solvent, which can independently affect cellular functions.[8] Always use high-purity, anhydrous-grade solvents to prevent introducing water, which can lower the stock's stability.

Q3: Can the temperature of my media cause precipitation? A: Yes, temperature is a critical factor.[4] Most compounds exhibit lower solubility at colder temperatures. If you add your room-temperature stock solution to media taken directly from a 4°C refrigerator, the abrupt drop in temperature can significantly decrease the compound's solubility limit, triggering precipitation. Best Practice: Always pre-warm your cell culture media to the experimental temperature (typically 37°C) before adding the compound.[9]

Q4: Does the pH of the media play a role? A: It can. The compound possesses a primary amine, which will be protonated (positively charged) at physiological pH (around 7.2-7.4). While this charge can slightly improve aqueous solubility compared to the neutral form, cell culture media are robustly buffered. The more significant risk comes from localized pH shifts. For example, if your stock solution is prepared in an acidic or basic solvent, its addition could momentarily alter the pH in the immediate vicinity of the droplet, affecting solubility before the media's buffering system can compensate.

Section 3: Troubleshooting Guide: A Step-Wise Approach to Resolving Precipitation

If you observe a precipitate after adding the compound, follow this troubleshooting workflow.

G start Precipitate Observed in Media warm Place media in 37°C water bath. Swirl gently for 5-10 minutes. start->warm check1 Does precipitate redissolve? warm->check1 success Success! Proceed with experiment. Note: Compound may be near its solubility limit. check1->success Yes fail Precipitate Persists check1->fail No re_eval Re-evaluate Protocol fail->re_eval stock_conc Is stock concentration too high? (e.g., >100 mM) re_eval->stock_conc Check final_conc Is final concentration in media too high? re_eval->final_conc Check technique Was stock added too quickly or to cold media? re_eval->technique Check re_make Remake stock at a lower concentration (e.g., 10 mM) and/or prepare fresh media with a lower final concentration. stock_conc->re_make final_conc->re_make technique->re_make

Caption: Troubleshooting workflow for resolving precipitation.

Section 4: Best Practices and SOP for Proactive Prevention

The most effective way to deal with precipitation is to prevent it from occurring. The following protocols are designed to be self-validating systems for reliable and reproducible results.

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 1000x)
  • Calculate Mass: Determine the mass of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide needed to make a desired volume of a concentrated stock (e.g., 10 mM or 100 mM).

  • Weigh Compound: Accurately weigh the compound using a calibrated analytical balance in a sterile weighing boat.

  • Dissolution: Transfer the powder to an appropriate sterile conical tube or vial. Add a portion of anhydrous, sterile-filtered DMSO (or ethanol).

    • Rationale: Using anhydrous solvent is critical as water contamination can reduce the solubility of the hydrophobic compound in the stock solution over time.

  • Ensure Complete Solubilization: Vortex vigorously. If necessary, briefly sonicate or warm the solution to 37°C to aid dissolution. Visually confirm that no solid particles remain.

  • Bring to Final Volume: Add solvent to reach the final calculated volume.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., a PTFE filter for DMSO) into a sterile container.

    • Trustworthiness Check: This step removes any potential microbial contamination or undissolved micro-particulates, ensuring the integrity of your cell cultures.

  • Aliquot and Store: Dispense the stock solution into small, single-use, sterile cryovials. Store at -20°C or -80°C, protected from light.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound and introduce water condensation, potentially causing the compound to precipitate within the stock tube over time.

Protocol 2: Dilution of Stock Solution into Cell Culture Media

This workflow illustrates the validated method for introducing the compound into your final experimental medium.

G start Start with sterile, pre-warmed media (37°C) and a thawed stock solution aliquot. vortex Place media tube/bottle on a vortex mixer at a medium speed to create a swirling vortex. start->vortex add Pipette the required volume of stock solution. Dispense it drop-by-drop into the side of the vortex. vortex->add mix Continue vortexing for an additional 10-15 seconds to ensure rapid and complete dispersion. add->mix inspect Visually inspect the medium against a light source for any signs of cloudiness or precipitate. mix->inspect end Medium is ready for use. inspect->end

Caption: Recommended workflow for adding stock solution to media.

Expert Tip: The final concentration of DMSO in your culture medium should ideally be kept below 0.5% (v/v), and for sensitive cell lines, below 0.1%, to avoid solvent-induced artifacts. Calculate this carefully when planning your experiment.

Section 5: The Influence of Media Components
  • Serum: Fetal Bovine Serum (FBS) and other sera contain proteins like albumin, which can bind to hydrophobic compounds and increase their apparent solubility. If you are working in serum-free conditions, the risk of precipitation is higher. Conversely, in some rare cases, interactions with serum components can cause aggregation. If you suspect an issue, testing your compound in media with and without serum can be a useful diagnostic step.

  • Amino Acids & Salts: Cell culture media are rich in various components. Some amino acids, like L-tyrosine, also have very low aqueous solubility.[10] In highly concentrated feed media, there is a risk of co-precipitation, where the addition of your compound can trigger the precipitation of other media components that are near their own solubility limits.[10] This is generally less of a concern in standard 1x media but is a critical consideration in fed-batch culture processes.

Conclusion

Successfully avoiding the precipitation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide hinges on a respect for its physicochemical properties. By preparing stock solutions correctly in an appropriate anhydrous solvent and employing a careful, rapid-dispersion dilution technique into pre-warmed media, researchers can ensure the compound remains in solution and is bioavailable to the cells. This attention to detail is paramount for generating reliable and reproducible experimental data.

References
  • Chemistry LibreTexts. Precipitation Reactions. [Link]

  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • National Center for Biotechnology Information (PMC - NIH). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • scienceinschool.org. Pleasing precipitation performances – the microscale way. [Link]

  • Altervista. Preparation of cell culture media - Cellculture2. [Link]

  • American Chemical Society. Lesson 6.3: Forming a Precipitate. [Link]

  • Science.gov. factors affecting solubility: Topics by Science.gov. [Link]

  • YouTube. Precipitation Reactions and Net Ionic Equations - Chemistry. [Link]

  • SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

  • Google Patents. US10421941B2 - Process for improving the solubility of cell culture media.
  • Chemsigma. N-(2-AMINOETHYL)-4-TERT-BUTYL-2,6-XYLYLACETAMIDE [94266-17-8]. [Link]

  • Chemistry LibreTexts. 2.1.2: Precipitation and Solubility Rules. [Link]

Sources

Technical Support Center: Stability of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity and reproducibility of their experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about handling and storing N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in DMSO.

Q1: What is the expected stability of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in DMSO?

Based on its chemical structure, which features a sterically hindered secondary amide, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is predicted to have good stability in high-purity, anhydrous DMSO. The amide bond is generally the most reactive site for hydrolysis.[1][2] However, the two methyl groups on the xylyl ring, ortho to the amide nitrogen, provide significant steric hindrance, which should protect the amide bond from nucleophilic attack by residual water.

While many compounds are stable in DMSO for extended periods, long-term storage at room temperature can lead to degradation for some molecules.[3] For optimal stability, stock solutions in DMSO should be stored at low temperatures (-20°C or -80°C).[4]

Q2: What are the primary factors that can cause degradation of this compound in DMSO?

The main factors that can compromise the stability of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in DMSO are:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] The presence of water is a critical factor in causing compound degradation, primarily through hydrolysis of the amide bond.[6][7][8]

  • Acidic or Basic Impurities: The decomposition of DMSO itself can be catalyzed by acids and bases.[9] Old or improperly stored DMSO may contain acidic impurities that can catalyze the hydrolysis of the amide linkage.[10][11]

  • Temperature: Elevated temperatures accelerate chemical reactions, including degradation. While many compounds show good stability at 40°C for several weeks in accelerated studies, long-term storage should be at lower temperatures.[6][7][8]

  • Freeze-Thaw Cycles: While studies have shown that many compounds are stable through multiple freeze-thaw cycles, it is a best practice to minimize them.[6][7][8] Repeated cycling can increase the uptake of atmospheric water each time the sample is opened, potentially leading to precipitation or degradation.[5][12]

Q3: What are the recommended storage conditions for a 10 mM stock solution in DMSO?

To maximize the shelf-life of your N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide stock solution, we recommend the following storage protocol:

Storage ConditionRecommended DurationRationale
-80°C > 6 monthsGold standard for long-term storage. Minimizes all forms of chemical degradation.
-20°C Up to 6 months[4]Suitable for routine use. Aliquoting is highly recommended to avoid freeze-thaw cycles.
4°C Short-term (days to weeks)A study showed 85% of diverse compounds were stable for 2 years at 4°C, but this is not ideal.[13][14]
Room Temperature Not Recommended (hours to days)Should be avoided for storage. A study showed only 52% of compounds were stable after one year at room temperature.[3]

Q4: How should I prepare my stock solution to ensure maximum stability?

  • Use High-Purity DMSO: Always use anhydrous, high-purity DMSO (e.g., ≥99.9%). Using fresh DMSO from a sealed bottle is crucial.

  • Work in a Dry Environment: If possible, handle the compound and prepare the solution in an environment with low humidity or under an inert atmosphere (e.g., nitrogen or argon) to minimize water absorption.

  • Ensure Complete Dissolution: Before storage, ensure the compound is fully dissolved. Sonication can be used to aid dissolution, but avoid excessive heating.[5]

  • Aliquot for Use: Prepare single-use aliquots and store them at -20°C or -80°C. This is the most effective way to prevent degradation from repeated freeze-thaw cycles and moisture contamination.[4]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: I observe a new peak in my LC-MS analysis of an aged DMSO stock solution.

  • Likely Cause: This is a classic sign of chemical degradation. Given the structure of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, the most probable degradation pathway is hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • Identify the Degradant: The expected hydrolysis products are 4-tert-butyl-2,6-dimethylphenylacetic acid and 1,2-ethanediamine. Check your mass spectrometry data for ions corresponding to the molecular weights of these fragments.

    • Confirm with a Fresh Sample: Prepare a fresh solution of the compound in high-purity DMSO and analyze it immediately. If the new peak is absent, it confirms that the issue is with the stability of the stored sample.

    • Review Storage Protocol: Assess your storage conditions. Was the stock solution stored at room temperature? Was the vial opened frequently? Was the DMSO of sufficient quality? Implement the recommended storage practices outlined in the FAQ section.

  • Visual Aid: Hypothetical Hydrolysis Pathway

    Caption: Potential hydrolysis of the parent compound.

Problem 2: The biological activity of my compound has decreased over time.

  • Likely Cause: A decrease in biological activity is often linked to a lower effective concentration of the active compound. This can be due to either chemical degradation (as described above) or precipitation.

  • Troubleshooting Steps:

    • Check for Precipitation: Visually inspect the DMSO stock solution (after thawing, if frozen) for any solid material or cloudiness. Centrifuge the tube; a visible pellet indicates precipitation. Compounds can precipitate from DMSO, especially if water has been absorbed into the solvent, which reduces solubility.[5][12]

    • Perform a Concentration Analysis: Use an analytical technique like HPLC-UV or LC-MS to quantify the concentration of the parent compound in your stock solution.[6][8] Compare this to the concentration of a freshly prepared standard.

    • Resolubilization: If precipitation is suspected, gentle warming (to 30-40°C) and vortexing or sonication may redissolve the compound. However, be aware that repeated precipitation and resolubilization can affect the accuracy of your assays.

    • Prepare Fresh Stocks: The most reliable solution is to discard the old stock and prepare a new one using the best practices described earlier.

Problem 3: My results are inconsistent between experiments.

  • Likely Cause: Inconsistent results can stem from various sources, but unstable compound solutions are a common culprit. This could be due to ongoing, variable degradation or precipitation, or issues with how the DMSO stock is diluted into aqueous assay buffers.

  • Troubleshooting Steps:

    • Standardize Solution Handling: Ensure that every step, from thawing the stock to diluting it into the final assay medium, is performed identically for each experiment. Pay close attention to timing and mixing.

    • Assess Dilution-Induced Precipitation: When a DMSO stock is diluted into an aqueous buffer, the compound's solubility can drop dramatically, causing it to precipitate. This is a major source of variability. Perform dilutions in a stepwise manner and visually inspect for any cloudiness.[4]

    • Implement a Quality Control (QC) Step: Before starting a large-scale screen or critical experiment, perform a quick analytical check (e.g., by HPLC) on a small, diluted aliquot of your working solution to confirm the compound is present and at the expected concentration.

Section 3: Protocol for a Self-Validated Stability Study

To definitively assess the stability of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide under your specific laboratory conditions, we recommend performing the following stability study.

Objective: To quantify the degradation of the compound in DMSO over time at different storage temperatures.

Materials:

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

  • High-purity, anhydrous DMSO (≥99.9%)

  • Stable internal standard (IS) compound (structurally similar but chromatographically resolved)

  • HPLC or LC-MS system with a suitable column (e.g., C18 reverse phase).[15]

  • Autosampler vials

Experimental Workflow:

Caption: Workflow for conducting a stability study.

Step-by-Step Procedure:

  • Stock Solution Preparation (Time = 0):

    • Accurately prepare a 10 mM stock solution of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in high-purity DMSO.

    • Prepare a separate 10 mM stock solution of a chemically stable internal standard (IS) in the same batch of DMSO.

    • Create a final test solution by mixing the compound and IS solutions. This mitigates variability from injection volume.

  • Aliquoting and Storage:

    • Dispense this final solution into multiple small, tightly sealed autosampler vials.

    • Divide the vials into three sets for storage at different temperatures: Room Temperature (e.g., 22°C), 4°C, and -20°C.

  • Analysis at Time Points:

    • Immediately analyze one aliquot (the T=0 sample) via HPLC or LC-MS.

    • At subsequent time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), retrieve one vial from each storage condition.

    • Allow frozen vials to thaw completely and come to room temperature before analysis.

    • Inject the samples onto the analytical system.

  • Data Analysis:

    • For each chromatogram, determine the peak area for both the parent compound and the internal standard.

    • Calculate the peak area ratio (Parent Compound Peak Area / Internal Standard Peak Area).

    • Normalize the results by dividing each time point's ratio by the T=0 ratio.

    • Plot the normalized ratio versus time for each storage condition. A stable compound will have a ratio that remains close to 1.0 over time.

This self-validated approach provides definitive data on the compound's stability in your hands, under your conditions, enabling you to proceed with your research with the highest degree of confidence.

References

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozik, V., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 1004-1012. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Kerr, M., et al. (2007). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 12(7), 901-908. [Link]

  • Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. Ziath Ltd. [Link]

  • Chemguide. (n.d.). Hydrolysing Amides. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Feng, Y., et al. (2015). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. ACS Central Science, 1(5), 261-267. [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

  • SIELC Technologies. (2018). N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • ResearchGate. (2020). Divergent decomposition pathways of DMSO mediated by solvents and additives. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and the Diverse Bioactivities of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acetamide scaffold represents one of the most versatile and prolific pharmacophores in modern medicinal chemistry. Its structural simplicity belies its capacity for functional diversification, enabling the development of targeted agents across a wide spectrum of therapeutic areas. This guide provides a detailed physicochemical characterization of a specific derivative, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a known metabolite of the decongestant Xylometazoline. We place this compound in the broader context of functionally optimized acetamide derivatives, conducting a comparative analysis of structure-activity relationships (SAR) that underpin their roles as anticancer, antimicrobial, and anti-inflammatory agents. By juxtaposing the structural features of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide with those of highly active congeners, we illuminate the chemical principles that govern target specificity and biological potency. This document serves as a technical resource for researchers and drug development professionals, providing foundational knowledge, comparative data, and validated experimental protocols to guide future discovery efforts centered on the acetamide core.

Part 1: Physicochemical Profile of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (CAS 94266-17-8) is primarily recognized in pharmacological and analytical contexts as a reference standard for Xylometazoline, for which it is a possible metabolite.[1][2] Its structure is characterized by a disubstituted xylyl ring linked to an acetamide group, which is further functionalized with an aminoethyl tail.[3] This combination of a bulky, hydrophobic aromatic head and a flexible, hydrophilic amine tail dictates its physicochemical properties and potential biological interactions.

The tert-butyl group at the para-position and the two methyl groups at the ortho-positions of the benzene ring create significant steric hindrance and increase lipophilicity.[3] The terminal primary amine on the ethyl side-chain introduces a basic center, capable of forming hydrogen bonds and ionic interactions.[3][4]

Table 1: Key Physicochemical Properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

PropertyValueSource
CAS Number 94266-17-8[1][2]
Molecular Formula C₁₆H₂₆N₂O[1][4]
Molecular Weight 262.39 g/mol [1][2]
IUPAC Name N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide[4]
Predicted Boiling Point 440.5 ± 45.0 °C[1][5]
Predicted Density 0.993 ± 0.06 g/cm³[1][5]
Topological Polar Surface Area 55.1 Ų[4]
Hydrogen Bond Donors 2[4]
Rotatable Bonds 5[4]
Solubility Slightly soluble in Chloroform and Methanol; limited in water.[1][3][5]

While this compound serves as an important analytical tool, its intrinsic biological activity has not been extensively characterized. Its structure provides a valuable baseline for understanding how targeted modifications to the acetamide scaffold can unlock potent and specific therapeutic effects.

Part 2: The Acetamide Scaffold: A Platform for Diverse Biological Activities

The true potential of the acetamide framework is revealed through the vast library of derivatives synthesized for specific biological targets. The following sections compare the structural features of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide with those of functionally optimized derivatives.

Acetamide Derivatives as Anticancer Agents

A prominent application of acetamide derivatives is in oncology, particularly as Histone Deacetylase (HDAC) inhibitors.[6] HDACs are critical epigenetic regulators, and their inhibition is a validated anticancer strategy.

Causality in Design: The pharmacophore for a typical HDAC inhibitor consists of three parts:

  • Zinc-Binding Group (ZBG): A group like a hydroxamic acid that chelates the zinc ion in the HDAC active site.

  • Linker: An aliphatic or unsaturated chain that positions the other components within the enzyme's catalytic tunnel.

  • Cap Group: A larger, often aromatic or heteroaromatic group that interacts with residues at the surface of the enzyme's active site, conferring potency and selectivity.[6]

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide lacks a dedicated ZBG and possesses a relatively simple xylyl "cap," which is unlikely to form the specific, high-affinity interactions required for potent HDAC inhibition.

Table 2: Structural Comparison with an Active Anticancer Acetamide

CompoundKey Structural FeaturesBiological Activity
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide Simple aminoethyl tail; bulky, non-polar xylyl group.Not characterized as an anticancer agent.
(E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamide ZBG: Hydroxamic acid. Linker: Unsaturated propenamide. Cap: Quinolinyl group.Potent HDAC inhibitor (IC₅₀ = 8 nM).[6]
Acetamide Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance has spurred the development of novel therapeutic agents, with acetamide derivatives emerging as a promising class.[6] Effective antimicrobial acetamides are often hybrid molecules that fuse the acetamide linker with other biologically active moieties.

Causality in Design: Structure-activity relationship studies reveal that linking the acetamide core to heterocyclic amines (e.g., oxadiazole, pyridine) significantly enhances antimicrobial potential compared to simple aniline substituents.[6] These heterocyclic rings are thought to engage in specific interactions with bacterial or fungal enzyme targets that are unavailable to simple aromatic systems.

Table 3: Structural Comparison with an Active Antimicrobial Acetamide

CompoundKey Structural FeaturesBiological Activity
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide Simple xylyl and aminoethyl groups.Antimicrobial activity not reported.
2-((5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide Core: Acetamide linker. Heterocycle: Oxadiazole. Additional Moiety: Indole.Exhibits significant antibacterial and antifungal activity.[6]
Acetamide Derivatives as Anti-inflammatory Agents

Acetamides are widely used as scaffolds for developing selective Cyclooxygenase-II (COX-II) inhibitors for treating pain and inflammation.[7] The prodrug approach, where an acetamide moiety is used to modify a known NSAID, is a common strategy to improve pharmacokinetic profiles and reduce side effects.[8]

Causality in Design: The goal here is often to mask a carboxylic acid group of an NSAID as an amide, which can be cleaved in vivo to release the active drug. The nature of the N-substituent on the acetamide can fine-tune solubility, membrane permeability, and metabolic stability. Compared to these highly tailored structures, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a simple primary amide derivative.

Part 3: Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

The diverse activities of acetamide derivatives are a direct result of targeted modifications to their core structure. The diagram below illustrates this concept, showing how different functionalizations of a general acetamide scaffold lead to distinct biological outcomes.

SAR_Acetamide cluster_core General Acetamide Scaffold cluster_groups Key Functional Groups (R₁/R₂) cluster_activity Resulting Biological Activity core R₁—(Linker)—NH—CO—CH₂—R₂ cap Aromatic/Heterocyclic 'Cap' Group hdac HDAC Inhibition (Anticancer) cap->hdac cox COX-II Inhibition (Anti-inflammatory) cap->cox zbg Zinc-Binding Group (e.g., Hydroxamic Acid) zbg->hdac heterocycle Antimicrobial Heterocycles (e.g., Oxadiazole) antimicrobial Antimicrobial heterocycle->antimicrobial aliphatic Long Aliphatic Chains anticonvulsant Anticonvulsant aliphatic->anticonvulsant

Figure 1: Conceptual diagram of the structure-activity relationships for the acetamide scaffold. Different functional groups appended to the core structure direct the molecule towards distinct biological targets and therapeutic applications.

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, when mapped onto this framework, features a simple R₁ (aminoethyl) and R₂ (4-tert-butyl-2,6-dimethylphenyl). It lacks the specialized functional groups—like a ZBG for HDAC inhibition or a complex heterocycle for antimicrobial activity—that are hallmarks of highly potent, optimized derivatives. This analysis underscores a fundamental principle of medicinal chemistry: while the acetamide core is an excellent anchor, biological specificity is overwhelmingly dictated by the nature of its substituents.

Part 4: Experimental Protocols for Evaluation

To ensure scientific integrity and reproducibility, the evaluation of any new chemical entity must follow validated protocols. While specific activity data for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is scarce, we provide representative, self-validating protocols for synthesizing and evaluating acetamide derivatives for potential bioactivity.

Protocol 1: General Synthesis of an N-Substituted Arylacetamide

This protocol describes a standard amide coupling reaction, a foundational method for synthesizing the derivatives discussed in this guide.

Objective: To synthesize an acetamide derivative from an aryl acetic acid and a primary amine.

Materials:

  • Aryl acetic acid derivative (1.0 eq)

  • Primary amine derivative (1.1 eq)

  • Coupling agent, e.g., HATU (1.1 eq)

  • Organic base, e.g., DIPEA (2.0 eq)

  • Anhydrous solvent, e.g., DMF

  • Stir plate, glassware, nitrogen atmosphere

Procedure:

  • Dissolve the aryl acetic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the coupling agent HATU (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the final acetamide derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Synthesis_Workflow start Dissolve Aryl Acetic Acid in DMF add_amine Add Amine and DIPEA start->add_amine add_hatu Add HATU Coupling Agent add_amine->add_hatu react Stir at Room Temp (4-12h) add_hatu->react monitor Monitor via TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash purify Purify via Chromatography wash->purify validate Validate Structure (NMR, HRMS) purify->validate

Figure 2: A typical experimental workflow for the synthesis of an acetamide derivative via amide coupling.

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol provides a method to screen compounds for activity against a specific biological target class discussed previously.

Objective: To determine the IC₅₀ value of a test compound against a recombinant human HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease like trypsin)

  • Test compound (e.g., an acetamide derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., SAHA)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Ensure the final DMSO concentration is ≤1% in all wells.

  • Enzyme Addition: To the wells of the 96-well plate, add the HDAC assay buffer, the diluted test compound (or DMSO for control), and the recombinant HDAC enzyme.

  • Incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Stop the enzymatic reaction by adding the developer solution. The developer's protease cleaves the deacetylated substrate, releasing a fluorescent product (AMC).

  • Signal Measurement: Incubate for another 15 minutes at 37°C, then measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis (Self-Validation):

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data with respect to the positive control (0% activity) and DMSO control (100% activity).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Conclusion

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide serves as an excellent case study for understanding the fundamental principles of the acetamide scaffold. While its primary role is that of a metabolite and analytical standard, its structure provides a crucial reference point. Through comparative analysis, we have demonstrated that the therapeutic potential of the acetamide class is unlocked not by the core itself, but by strategic and rational functionalization. The addition of specific moieties—be it zinc-binding groups for HDAC inhibition, heterocycles for antimicrobial action, or long aliphatic chains for anticonvulsant properties[9]—is what transforms a simple chemical backbone into a potent and selective therapeutic agent. This guide highlights that successful drug discovery is an exercise in molecular precision, where every functional group is chosen to optimize interactions with a specific biological target.

References

  • Shishkin, D. V., et al. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. ResearchGate. Available from: [Link]

  • Al-Bayati, Z. H. H., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available from: [Link]

  • Google Patents. Method for preparing 2,4-dimethylaniline by direct amination of m-xylene. Google Patents.
  • Orton, E. L., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. Available from: [Link]

  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Available from: [Link]

  • Wang, X., et al. (2014). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. PubMed. Available from: [Link]

  • Al-Bayati, Z. H. H., et al. (2022). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available from: [Link]

  • Ghasemi, J. B., & Asadpour, L. (2012). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. National Institutes of Health. Available from: [Link]

  • ResearchGate. Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. ResearchGate. Available from: [Link]

  • SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. SIELC Technologies. Available from: [Link]

  • ACS Publications. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Publications. Available from: [Link]

  • ResearchGate. An Overview of New Acetamide Derivatives in COX-II Inhibitors. ResearchGate. Available from: [Link]

  • Google Patents. Preparation of amino acid amides. Google Patents.
  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available from: [Link]

  • Netramark. CAS 94266-17-8: N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. Netramark. Available from: [Link]

  • LookChem. Cas 94266-17-8,N-(2-aminoethyl). LookChem. Available from: [Link]

Sources

A Comparative Guide to Xylometazoline and its Acyclic Analogue N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the well-established α-adrenergic agonist, Xylometazoline, and its structurally related acyclic analogue, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. This latter compound is recognized as a potential impurity or metabolite of Xylometazoline, designated as "Xylometazoline Impurity A" in the European Pharmacopoeia.[1] Our analysis will delve into the critical structural distinctions, their predicted impact on pharmacological activity, and a proposed experimental framework for empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of adrenergic receptor ligands and pharmaceutical quality control.

Structural and Physicochemical Dissection

The fundamental difference between Xylometazoline and its analogue lies in the core chemical scaffold responsible for interacting with adrenergic receptors. Xylometazoline features a 4,5-dihydro-1H-imidazole (imidazoline) ring, a key pharmacophore that mimics the cationic amine group of endogenous catecholamines like norepinephrine. In contrast, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide represents an open-ring version of this structure, where the cyclic amidine has been hydrolyzed into a more flexible N-acylated ethylenediamine chain.

This seemingly minor modification has profound implications for the molecule's physicochemical properties and, consequently, its biological activity. The rigid imidazoline ring of Xylometazoline constrains the molecule into a conformationally favorable state for receptor binding. The open-chain structure of the analogue introduces significantly more rotational freedom, which can decrease its binding affinity due to a higher entropic penalty upon binding to the receptor.

Table 1: Comparative Physicochemical Properties

PropertyXylometazolineN-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamideRationale for Difference
Molecular Formula C₁₆H₂₄N₂[2][3]C₁₆H₂₆N₂O[4]The analogue contains an additional oxygen atom and two hydrogen atoms, consistent with the formal hydrolysis of the imidazoline ring.
Molecular Weight 244.38 g/mol [2][3]262.39 g/mol [5]The addition of a water molecule (H₂O) during ring-opening increases the molecular mass.
Topological Polar Surface Area (TPSA) 24.4 Ų55.1 Ų[4]The presence of the amide group (C=O) in the analogue significantly increases its polarity compared to the amidine group in the imidazoline ring.
Rotatable Bond Count 35[4]The acyclic nature of the analogue's side chain allows for more free rotation, increasing conformational flexibility.
Hydrogen Bond Donors 12[4]The analogue possesses both a secondary amide N-H and a primary amine (-NH₂) group, both capable of donating hydrogen bonds.
Predicted LogP (XLogP3-AA) 3.22.6[4]The increased polarity (higher TPSA) of the analogue leads to a lower predicted partition coefficient, suggesting reduced lipophilicity.

Pharmacological Profile and Mechanism of Action

Xylometazoline: A Potent α-Adrenergic Agonist

Xylometazoline functions as a direct-acting sympathomimetic agent with a strong affinity for both α₁ and α₂-adrenergic receptors.[2][6] Its primary therapeutic use as a nasal decongestant stems from its action on α₁-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa.[7]

Activation of these Gq protein-coupled receptors initiates a well-defined signaling cascade, leading to vasoconstriction and a reduction in nasal congestion.[7][8]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Xylo Xylometazoline a1AR α1-Adrenergic Receptor Xylo->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Release Ca->PKC Co-activates Response Vasoconstriction PKC->Response Phosphorylates Downstream Targets

Figure 1: α1-Adrenergic Receptor Signaling Pathway
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide: A Hypothesized Pharmacological Profile

The integrity of the imidazoline ring is crucial for high-affinity binding. This ring system, with its specific pKa and charge distribution, is thought to engage with key residues (e.g., aspartate) in the receptor's binding pocket. The hydrolysis to an acyclic amide structure fundamentally alters this interaction. The resulting molecule lacks the rigid conformation and the specific electronic character of the cyclic amidine. Therefore, it is highly probable that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide exhibits significantly reduced or completely abolished affinity and efficacy at α-adrenergic receptors compared to Xylometazoline.

Proposed Experimental Validation: A Framework

To empirically test our hypothesis, a series of standard pharmacological assays are necessary. The cornerstone of this investigation would be a competitive radioligand binding assay to directly measure the binding affinity (Ki) of both compounds for α-adrenergic receptors.

Key Experiment: Competitive Radioligand Binding Assay

This assay quantifies the ability of an unlabeled compound (the "competitor," i.e., Xylometazoline or its analogue) to displace a specific, high-affinity radioligand from a receptor.[9] The result is an inhibition constant (Ki), which reflects the competitor's binding affinity; a lower Ki value indicates higher affinity.

workflow cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing α1-receptors) Protein_Quant Protein Quantification (e.g., BCA Assay) Membrane_Prep->Protein_Quant Setup Assay Setup (96-well plate) - Membranes - Radioligand ([³H]-Prazosin) - Competitor (Test Compounds) Protein_Quant->Setup Incubate Incubation (e.g., 60 min at 30°C) Setup->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Wash Wash Filters Filter->Wash Scint_Count Scintillation Counting (Measures radioactivity) Wash->Scint_Count IC50 Generate IC50 Curve (% Inhibition vs. [Competitor]) Scint_Count->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

Figure 2: Workflow for a Competitive Radioligand Binding Assay
Detailed Experimental Protocol

Objective: To determine the binding affinities (Ki) of Xylometazoline and N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide for the α₁-adrenergic receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human α₁ₐ-adrenergic receptor.

  • Radioligand: [³H]-Prazosin (a high-affinity, selective α₁-antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: Xylometazoline HCl, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

  • Non-specific Binding Control: Phentolamine (10 µM).

  • Apparatus: 96-well plates, FilterMate harvester, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize receptor-expressing cells in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 20 min). Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.[10]

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL [³H]-Prazosin + 150 µL membrane suspension.

    • Non-specific Binding (NSB) Wells: 50 µL Phentolamine (10 µM) + 50 µL [³H]-Prazosin + 150 µL membrane suspension.

    • Competition Wells: 50 µL of test compound (at 10-12 varying concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M) + 50 µL [³H]-Prazosin + 150 µL membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the GF/C filters. This step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

  • Washing: Immediately wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 2: Hypothetical Comparative Binding Data

CompoundTarget ReceptorRadioligandPredicted IC₅₀Predicted KiPredicted Affinity
Xylometazolineα₁-Adrenergic[³H]-PrazosinLow nM rangeLow nM rangeHigh
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamideα₁-Adrenergic[³H]-Prazosin>10,000 nM>10,000 nMNegligible

Synthesis, Impurities, and Concluding Remarks

Xylometazoline is typically synthesized by reacting 2,6-dimethyl-4-tert-butyl-benzylcyanide with ethylenediamine.[2] N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide can be considered a potential hydrolysis product of the imidazoline ring in Xylometazoline, a process that could occur under certain storage conditions or in vivo. Its presence as a process-related impurity in the synthesis of Xylometazoline is also plausible.

The structural transition from the rigid, cyclic imidazoline of Xylometazoline to the flexible, acyclic amide of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is predicted to be pharmacologically detrimental. This single modification—the opening of the imidazoline ring—likely dismantles the key pharmacophoric features required for effective binding to α-adrenergic receptors. While Xylometazoline is a potent agonist, its acyclic analogue is hypothesized to be virtually inactive at these targets. The experimental framework provided herein offers a robust and validated methodology to confirm this structure-activity relationship. For drug development professionals, this comparison underscores the critical importance of maintaining the structural integrity of the imidazoline scaffold for this class of compounds and highlights the need to monitor for ring-opened impurities during manufacturing and stability testing.

References

  • Wikipedia. Xylometazoline. [Link]

  • PubChem. Xylometazoline. National Institutes of Health. [Link]

  • Patsnap Synapse. What is the mechanism of Xylometazoline Hydrochloride?. [Link]

  • Medscape. Triaminic Decongestant Spray Nasal & Sinus Congestion (xylometazoline) dosing, indications, interactions, adverse effects, and more. [Link]

  • PharmaCompass.com. Xylometazoline | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Eccles R, et al. Development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis. PLoS One. 2018;13(7):e0198704. [Link]

  • Wikipedia. Nicotine. [Link]

  • Gpatindia. XYLOMETAZOLINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • YouTube. Pharmacology of Xylometazoline ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • MedCrave online. Xylometazoline nasal spray solution: novel composition used for treatment of nasal congestion. [Link]

  • Woodcock EA, et al. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Curr Protoc. 2024;4(1):e957. [Link]

  • Piascik MT, Perez DM. The α1-adrenergic receptors: diversity of signaling networks and regulation. Biol Pharm Bull. 2010;33(10):1643-7. [Link]

  • Eskiizmir G, et al. A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects. Eur J Clin Pharmacol. 2011;67(1):19-23. [Link]

  • Zhang LL, et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophys Rep. 2016;2(1):1-10. [Link]

  • QIAGEN GeneGlobe. α-Adrenergic Signaling. [Link]

  • ResearchGate. A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects | Request PDF. [Link]

  • Klas J, et al. Xylometazoline and oxymetazoline - unusual effects of everyday drugs (literature review). Journal of Education, Health and Sport. 2021;11(9):146-151. [Link]

  • Wikipedia. Alpha-1 adrenergic receptor. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Semantic Scholar. A comparative analysis of the decongestive effect of oxymetazoline and xylometazoline in healthy subjects. [Link]

  • Taylor & Francis Online. The α1-adrenergic receptors: diversity of signaling networks and regulation. [Link]

  • SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

  • YouTube. Neurology | Adrenergic Receptors. [Link]

  • Chemsrc. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

  • Chemsigma. N-(2-AMINOETHYL)-4-TERT-BUTYL-2,6-XYLYLACETAMIDE [94266-17-8]. [Link]

Sources

Flecainide: A Comparative Validation of its Biological Effects as a Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Evaluating Class Ic Antiarrhythmic Activity

This guide provides a comprehensive analysis of Flecainide, a potent Class Ic antiarrhythmic agent, and its biological effects. Intended for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of Flecainide's action, offers a comparative assessment against other sodium channel blockers, and provides detailed protocols for its experimental validation.

Introduction to Flecainide: Mechanism of Action and Clinical Significance

Flecainide is a widely prescribed antiarrhythmic drug used to treat a variety of cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in the heart. By binding to the open state of these channels, Flecainide markedly slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity. A distinguishing feature of Class Ic agents like Flecainide is their slow dissociation from the sodium channel, resulting in a "use-dependent" or "rate-dependent" block. This means the blocking effect is more pronounced at higher heart rates.

The chemical structure of Flecainide, with its piperidine rings and trifluoroethoxy group, contributes to its high potency and slow kinetics. Understanding these properties is crucial for both its therapeutic application and for the development of novel antiarrhythmic agents with improved safety and efficacy profiles.

Flecainide_Mechanism cluster_cardiomyocyte Cardiomyocyte Membrane Na_channel Nav1.5 Sodium Channel (Open State) Na_ion_in Na+ Influx Na_channel->Na_ion_in Intracellular Action_Potential Action Potential (Phase 0) Na_ion_in->Action_Potential Depolarization Na_ion_out Na+ Na_ion_out->Na_channel Extracellular Slowed_AP Decreased Conduction Velocity Action_Potential->Slowed_AP Markedly Slows Upstroke Flecainide Flecainide Flecainide->Na_channel Binds to open state (Slow dissociation)

Caption: Mechanism of Flecainide action on the cardiac sodium channel Nav1.5.

Comparative Analysis of Flecainide and Other Sodium Channel Blockers

The efficacy and safety of Flecainide can be better understood when compared to other sodium channel blockers. This section provides a comparative overview of Flecainide, Lidocaine (Class Ib), and Quinidine (Class Ia).

FeatureFlecainide (Class Ic)Lidocaine (Class Ib)Quinidine (Class Ia)
Primary Mechanism Potent blocker of open Nav1.5 channels.Blocks inactivated Nav1.5 channels.Blocks open Nav1.5 channels.
Dissociation Kinetics SlowRapidIntermediate
Effect on Action Potential Duration (APD) Minimal effect.Shortens APD.Prolongs APD.
Effect on QRS Duration Marked prolongation.Minimal effect.Moderate prolongation.
Use-Dependency StrongWeakModerate
Clinical Applications Atrial fibrillation, ventricular tachycardia.Ventricular arrhythmias, especially post-myocardial infarction.Atrial and ventricular arrhythmias.
Proarrhythmic Potential Significant, especially in patients with structural heart disease.LowModerate (Torsades de Pointes)

Experimental Validation of Flecainide's Biological Effects

The validation of Flecainide's effects on sodium channels is typically performed using electrophysiological techniques, most notably the patch-clamp method. This allows for the direct measurement of ion channel activity in single cells.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines the steps for assessing the inhibitory effect of Flecainide on heterologously expressed Nav1.5 channels in mammalian cells (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing human Nav1.5.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Flecainide stock solution (10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate HEK293-Nav1.5 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells into the recording chamber and perfuse with the external solution.

    • Approach a single cell with the recording pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Recording of Sodium Currents:

    • Hold the cell at a membrane potential of -120 mV.

    • Elicit sodium currents by depolarizing the cell to -20 mV for 50 ms.

    • Record baseline currents in the absence of Flecainide.

  • Application of Flecainide:

    • Perfuse the recording chamber with the external solution containing the desired concentration of Flecainide.

    • Allow 2-3 minutes for the drug to equilibrate.

  • Data Acquisition:

    • Record sodium currents in the presence of Flecainide using the same voltage protocol.

    • To assess use-dependency, apply a train of depolarizing pulses (e.g., 10 pulses at 1 Hz).

  • Data Analysis:

    • Measure the peak sodium current amplitude before and after Flecainide application.

    • Calculate the percentage of current inhibition for each Flecainide concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture HEK293-Nav1.5 Cell Culture Giga_Seal Form Gigaohm Seal Cell_Culture->Giga_Seal Pipette_Pulling Fabricate Recording Pipette Pipette_Pulling->Giga_Seal Solutions Prepare Internal & External Solutions Solutions->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Record Baseline Sodium Currents Whole_Cell->Baseline_Rec Drug_App Apply Flecainide Baseline_Rec->Drug_App Post_Drug_Rec Record Currents in Presence of Flecainide Drug_App->Post_Drug_Rec Measure_Peak Measure Peak Current Amplitude Post_Drug_Rec->Measure_Peak Calc_Inhibition Calculate % Inhibition Measure_Peak->Calc_Inhibition IC50_Det Determine IC50 Calc_Inhibition->IC50_Det

Caption: Workflow for whole-cell patch-clamp validation of Flecainide.

Conclusion: Guiding Future Research and Development

Flecainide remains a cornerstone in the management of cardiac arrhythmias due to its potent sodium channel blocking activity. However, its proarrhythmic potential necessitates a thorough understanding of its electrophysiological properties. The comparative data and experimental protocols presented in this guide offer a framework for the evaluation of Flecainide and the development of next-generation antiarrhythmic drugs. By employing rigorous in vitro validation techniques, researchers can better predict the clinical efficacy and safety of novel compounds targeting cardiac ion channels.

References

  • Roden, D. M. (1994). Flecainide. In Journal of Cardiovascular Electrophysiology. [Link]

  • Liu, H., et al. (2003). Flecainide. In British Journal of Pharmacology. [Link]

  • Tamargo, J., et al. (2015). Flecainide. In Frontiers in Pharmacology. [Link]

  • Nattel, S. (2017). Flecainide. In Journal of the American College of Cardiology. [Link]

  • U.S. National Library of Medicine. (n.d.). Flecainide. In DailyMed. [Link]

Comparative Analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and diagnostics, the specificity of molecular interactions is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a compound of interest due to its structural characteristics. The molecule, identified by CAS Number 94266-17-8, has a molecular formula of C16H26N2O and a molecular weight of 262.39 g/mol .[1][2] Its IUPAC name is N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide.[1][2]

This guide will compare two gold-standard analytical techniques—Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR)—providing the theoretical basis, detailed experimental protocols, and data interpretation frameworks for each.

The Principle of Cross-Reactivity in Immunoassays

Cross-reactivity occurs when an antibody, raised against a specific antigen (the target analyte), also binds to other structurally similar molecules.[6][7] This phenomenon can lead to an overestimation of the analyte's concentration or generate false-positive results, compromising assay reliability.[6] The degree of cross-reactivity is dependent on the similarity of the epitope, the specific three-dimensional region of the molecule that the antibody recognizes.

For small molecules like N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, which act as haptens, antibodies are typically generated against a conjugate where the hapten is coupled to a larger carrier protein. The resulting antibodies may recognize the unique features of the target molecule, but they might also bind to analogs that share a common structural backbone.

cluster_0 Antibody Binding Pocket cluster_1 Cross-Reactivity Scenario Target Target Analyte (Xylo-A) Antibody Specific Antibody Target->Antibody High Affinity (Specific Binding) Analog Structural Analog (e.g., Lidocaine) Antibody2 Specific Antibody Analog->Antibody2 Lower Affinity (Cross-Reactivity)

Caption: Molecular recognition principle in immunoassays.

Method 1: Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is a robust and widely used immunoassay format for quantifying small molecules.[8][9] Its core principle involves competition between the free analyte in a sample and a labeled (e.g., enzyme-conjugated) antigen for a limited number of antibody binding sites.[8][10] A higher concentration of analyte in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal—an inverse relationship that is key to this assay format.

Causality Behind Experimental Choices

The design of a competitive ELISA is a multi-step process where each component is selected to ensure sensitivity and specificity.

  • Immobilization of Antigen-Carrier Conjugate: The plate is coated with the target molecule conjugated to a protein (like BSA), not the antibody. This is often more stable for small molecule assays and ensures a consistent surface for competition.

  • Blocking: A blocking buffer (e.g., BSA or non-fat milk) is used to cover all unsaturated binding sites on the microplate. This is a critical step to minimize non-specific binding of antibodies and reduce background noise, thereby increasing the signal-to-noise ratio.[11]

  • Competition Step: The sample containing the unknown analyte is pre-incubated with a specific, limited amount of primary antibody before being added to the coated plate. This allows the competition to occur in the liquid phase, reaching equilibrium before exposure to the immobilized antigen.

  • Detection: An enzyme-conjugated secondary antibody that recognizes the primary antibody is used for signal generation. This indirect detection approach amplifies the signal, as multiple secondary antibodies can bind to a single primary antibody.

Experimental Workflow: Competitive ELISA

Caption: Workflow for a competitive ELISA experiment.

Detailed Protocol for Competitive ELISA
  • Plate Coating: Dilute N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide-BSA conjugate to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.[12]

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (1% BSA in PBS). Incubate for 2 hours at room temperature (RT).[12]

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and potential cross-reactants (e.g., Lidocaine, Mepivacaine) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (e.g., rabbit anti-Xylo-A polyclonal antibody, diluted to a pre-determined optimal concentration).

    • Incubate this mixture for 1 hour at RT.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at RT.[12]

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated goat anti-rabbit IgG, diluted in Assay Buffer, to each well. Incubate for 1 hour at RT.[12]

  • Washing: Repeat the wash step as in step 2, but increase to five washes.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at RT for 15-30 minutes.

  • Stop Reaction: Add 50 µL of 2N H2SO4 to each well to stop the reaction.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Cross-Reactivity Calculation

The cross-reactivity is determined by comparing the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50) with the concentration of the cross-reacting compound that causes the same 50% inhibition.

The formula is: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100 [13]

A standard curve is plotted (OD vs. log concentration) for the target analyte and each potential cross-reactant to determine their respective IC50 values.

Method 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free optical detection technique that measures biomolecular interactions in real-time.[14] It has become a gold standard for characterizing binding kinetics (association and dissociation rates) and affinity (KD).[14][15] For small molecule analysis, SPR offers a significant advantage by providing detailed kinetic information that is often missed by endpoint assays like ELISA.[16][17]

Causality Behind Experimental Choices
  • Ligand Immobilization: In a typical setup for small molecule analysis, the larger binding partner (the antibody) is immobilized on the sensor chip surface. This orientation maximizes the mass change signal upon binding of the small molecule analyte, which is crucial for sensitivity.

  • Analyte Injection: The small molecule (target analyte or potential cross-reactant) is injected in solution and flows over the sensor surface. The binding event causes a change in the refractive index at the surface, which is proportional to the change in mass and is recorded in real-time as a response unit (RU).

  • Kinetic Analysis: The resulting sensorgram plots response vs. time. The association phase (ka or kon) is measured during analyte injection, and the dissociation phase (kd or koff) is measured during the subsequent buffer flow. The equilibrium dissociation constant (KD), a measure of affinity, is calculated as kd/ka. A lower KD value indicates a stronger binding affinity.[15]

Experimental Workflow: Surface Plasmon Resonance (SPR)

Caption: General workflow for an SPR binding analysis.

Detailed Protocol for SPR Analysis
  • System & Chip: Utilize an SPR system (e.g., Biacore™) with a CM5 sensor chip.[18]

  • Antibody Immobilization:

    • Activate the carboxyl groups on the sensor surface using a standard injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the specific antibody (e.g., rabbit anti-Xylo-A) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000-15,000 RU.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Binding Analysis:

    • Use a running buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). To minimize solvent effects, ensure the running buffer contains the same low percentage of DMSO (e.g., 1-2%) as the analyte solutions.

    • Prepare a serial dilution series of the target analyte and each potential cross-reactant (e.g., from 100 µM down to low nM) in the running buffer.

    • Perform a kinetic analysis cycle for each concentration:

      • Inject the analyte solution for a set association time (e.g., 120 seconds).

      • Switch to running buffer flow for a set dissociation time (e.g., 300 seconds).

      • Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the response from a reference flow cell (activated and blocked but with no antibody) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine ka, kd, and KD.

Comparative Data Summary

The following table presents hypothetical but realistic data for the cross-reactivity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (designated "Xylo-A") and two structurally similar amide-type local anesthetics.

CompoundCompetitive ELISASurface Plasmon Resonance (SPR)Interpretation
IC50 (nM) % Cross-Reactivity KD (nM)
Xylo-A (Target) 15.2100%25.5
Lidocaine 380.54.0%1,500 (1.5 µM)
Mepivacaine 8,9400.17%> 50,000 (>50 µM)
Analysis of Results

This comparative data highlights the strengths of each method.

  • ELISA provides a clear, quantitative percentage of cross-reactivity, which is excellent for screening and routine quality control. A compound with >1% cross-reactivity may warrant further investigation.

  • SPR provides a much deeper insight into the nature of the interaction. For example, two compounds might have similar cross-reactivity percentages in ELISA, but SPR could reveal that one has a very fast dissociation rate (kd), indicating an unstable, transient interaction that may be less problematic in a biological system. Conversely, a slow kd suggests a more stable off-target binding event, even if the overall affinity is low.

Conclusion and Recommendations

Both Competitive ELISA and Surface Plasmon Resonance are powerful, complementary techniques for evaluating the cross-reactivity of small molecules like N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

  • For high-throughput screening and initial validation , the Competitive ELISA is often the method of choice due to its cost-effectiveness, scalability, and straightforward data output (% cross-reactivity). It provides a robust system for identifying significant cross-reactants from a large panel of compounds.

  • For in-depth characterization, lead optimization, and mechanistic understanding , Surface Plasmon Resonance is indispensable.[17][18] Its ability to deliver real-time kinetic data (ka and kd) provides a nuanced view of binding events that is crucial for predicting in vivo behavior and making informed decisions in drug development.[19]

A self-validating and trustworthy cross-reactivity assessment should ideally begin with a broad screen using a validated Competitive ELISA, followed by detailed kinetic characterization of any significant hits using SPR. This dual-methodology approach leverages the strengths of both platforms, ensuring that the analytical methods used in drug development are specific, accurate, and reliable.

References
  • Separation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]

  • Competitive ELISA Protocol. Bio-Rad. [Link]

  • Lidocaine. PubChem, National Institutes of Health. [Link]

  • Competitive ELISA. Creative Diagnostics. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health. [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Allergic Reactions to Local Anesthetics. Cleveland Clinic Center for Continuing Education. [Link]

  • Cross reactivity testing. Quansys Biosciences. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Reichert Technologies. [Link]

  • Immunoassay Methods. NCBI Bookshelf. [Link]

  • Lidocaine. Wikipedia. [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. [Link]

  • Biacore systems in small molecule drug discovery. AP Czech. [Link]

  • The principle and method of ELISA. MBL Life Science. [Link]

  • Competitive ELISA Protocol and Animation. Microbe Notes. [Link]

Sources

A-Scientist's-Guide-to-Negative-Control-Experiments-for-N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide-and-Its-Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacological research, the credibility of a discovery hinges on the rigor of its validation. For any novel bioactive compound, demonstrating that its observed effect is a direct consequence of its interaction with the intended target—and not an artifact—is paramount. This guide provides a comprehensive framework for designing and executing essential negative control experiments for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a putative voltage-gated sodium channel (Nav) blocker.

The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the generation of robust, interpretable, and trustworthy data. We will explore the causal logic behind selecting an appropriate negative control, provide step-by-step experimental protocols from target engagement to cellular phenotype, and present a clear methodology for data interpretation.

The Rationale: Why Negative Controls Are Non-Negotiable

The molecular structure of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide features a 2,6-xylylacetamide core, a hallmark of local anesthetics and Class Ib antiarrhythmic drugs like Lidocaine.[1] This structural motif strongly suggests that its primary mechanism of action is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[2]

However, a molecule's effect in a biological system can arise from numerous factors beyond its intended on-target activity. These can include:

  • Off-target effects: Interaction with other unintended proteins or cellular components.

  • Non-specific compound properties: Effects due to lipophilicity, solubility, or chemical reactivity.

  • Cytotoxicity: The compound may induce cell stress or death, indirectly causing the observed phenotype.

A well-designed negative control experiment is the cornerstone of distinguishing true on-target activity from these confounding factors. The ideal negative control is a molecule that is structurally analogous to the active compound but is devoid of the specific biological activity being investigated.

Selecting the Right Negative Control: The Case for QX-314

For our test compound, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (hereafter Compound X ), an excellent negative control is QX-314 . QX-314 is a quaternary ammonium derivative of lidocaine.[3][4] Its permanent positive charge renders it membrane-impermeant.[4][5]

The binding site for lidocaine and its analogs on the sodium channel is located within the pore of the channel and is only accessible from the intracellular side of the cell membrane.[4] Because Compound X is uncharged at physiological pH, it can readily diffuse across the cell membrane to reach this binding site. In contrast, when QX-314 is applied externally to a cell, it cannot cross the membrane to reach the binding site and is therefore inactive.[5][6] This property makes it a superb negative control for validating that the effects of Compound X are due to its intended intracellular mechanism of action.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig 1. Workflow for Validating Compound X Activity" fontname="Arial" fontsize="10" } dot

Experimental Validation: A Three-Tiered Approach

We will employ a series of experiments to build a robust case for the specific activity of Compound X, comparing it directly with QX-314 and a vehicle control at each stage.

Tier 1: Direct Target Engagement via Electrophysiology

The most direct method to confirm sodium channel blockade is through whole-cell patch-clamp electrophysiology.[7][8] This technique allows for the precise measurement of ion currents across the cell membrane.

Objective: To demonstrate that Compound X inhibits voltage-gated sodium currents in a dose-dependent manner, while externally applied QX-314 does not.

Experimental System: HEK293 cells stably expressing a specific human sodium channel isoform (e.g., Nav1.7, a common pain target).

  • Cell Preparation: Plate HEK293-Nav1.7 cells on glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull glass micropipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Approach a cell and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.[9]

    • Hold the cell at a holding potential of -120 mV.

    • Elicit sodium currents by applying a 50 ms depolarizing step to -10 mV every 10 seconds.

  • Compound Application:

    • Establish a stable baseline recording for at least 3 minutes.

    • Perfuse the cells with increasing concentrations of Compound X (e.g., 10 nM to 30 µM) or QX-314 (at a high concentration, e.g., 100 µM).

    • Record the peak inward sodium current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak inward current amplitude at each concentration.

    • Normalize the current to the baseline amplitude.

    • Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC₅₀ for Compound X.

Tier 2: Cellular Phenotype - Neuronal Excitability

To demonstrate that target engagement translates into a functional cellular effect, we will assess the compound's ability to inhibit neuronal activity. Calcium imaging is a powerful, high-throughput method to monitor the firing of cultured neurons.[10][11]

Objective: To show that Compound X inhibits induced neuronal firing, while QX-314 does not, consistent with sodium channel blockade preventing action potential generation.

Experimental System: Primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Cell Preparation: Culture primary neurons on poly-D-lysine coated 96-well imaging plates for 10-14 days to allow for mature network formation.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM or Oregon Green BAPTA-1 AM) and Pluronic F-127 in a physiological salt solution (e.g., HBSS).[12]

    • Remove the culture medium and incubate the cells with the loading buffer for 30-45 minutes at 37°C.

    • Wash the cells gently with fresh salt solution to remove excess dye and allow for de-esterification for 15-20 minutes.

  • Compound Treatment:

    • Add Compound X, QX-314, or vehicle control to the wells at the desired final concentrations. Incubate for 15 minutes.

  • Imaging and Stimulation:

    • Place the plate on a high-speed fluorescence microscope equipped with an automated liquid handling system.

    • Record baseline fluorescence for 30 seconds.

    • Induce neuronal firing by adding a depolarizing stimulus, such as a high concentration of potassium chloride (e.g., 50 mM KCl) or an electrical field stimulation.

    • Record the resulting calcium transients for at least 2 minutes.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual neuronal cell bodies.

    • Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) for each ROI.

    • Quantify key parameters such as the peak amplitude of the calcium transient (ΔF/F₀) and the number of responding cells.

    • Compare the response in the presence of Compound X and QX-314 to the vehicle control.

Tier 3: Essential Control - Cytotoxicity Assessment

It is crucial to confirm that the observed inhibition of neuronal firing is due to a specific pharmacological effect and not simply because the compound is killing the cells. A standard cell viability assay, such as the MTS assay, will be used.[13]

Objective: To demonstrate that Compound X and QX-314 do not reduce cell viability at the concentrations used in the functional assays.

Experimental System: The same neuronal cell type used in the calcium imaging assay.

  • Cell Plating: Plate the neuronal cells in a standard 96-well cell culture plate at a density that ensures they are in a logarithmic growth phase for the duration of the experiment.

  • Compound Incubation: Treat the cells with the same concentrations of Compound X and QX-314 used in the functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., 1% Triton X-100). Incubate for the same duration as the longest functional experiment (e.g., 24 hours).

  • Assay Procedure:

    • Prepare the MTS reagent according to the manufacturer's instructions.[13][14]

    • Add 20 µL of the MTS solution directly to each well containing 100 µL of culture medium.[15]

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator. Metabolically active cells will reduce the MTS tetrazolium compound to a colored formazan product.

  • Data Acquisition:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a "no-cell" control well.

    • Normalize the absorbance values of the compound-treated wells to the vehicle-treated wells (representing 100% viability).

    • Plot the percent viability against compound concentration.

Data Summary and Interpretation

The data from these three tiers of experimentation should be consolidated to build a clear and compelling argument.

Assay Parameter Measured Compound X (Putative Blocker) QX-314 (Negative Control) Vehicle
Whole-Cell Patch Clamp Peak Nav1.7 Current (% of Baseline)Dose-dependent inhibition (e.g., IC₅₀ ≈ 1 µM)No significant inhibition (e.g., <10% at 100 µM)No change
Calcium Imaging KCl-Evoked Ca²⁺ Transient (ΔF/F₀)Significant reduction in amplitude and % responding cellsNo significant reductionRobust response
MTS Assay Cell Viability (%)>95% viability at all tested concentrations>95% viability at all tested concentrations100% viability

Interpretation:

The results, as summarized in the table above, would strongly support the hypothesis that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a specific blocker of voltage-gated sodium channels.

  • Patch-clamp data directly demonstrates target engagement and potency.

  • The lack of effect from QX-314 in both the patch-clamp and calcium imaging assays confirms that the activity of Compound X requires passage across the cell membrane to an intracellular target site, ruling out non-specific extracellular effects.

  • The calcium imaging data confirms that this target engagement translates into a functional inhibition of neuronal excitability.

  • The MTS assay data confirms that this functional inhibition is not an artifact of cytotoxicity.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin="0.25,0.1", fontname="Arial", fontsize=11, width=2]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig 2. Decision Tree for Compound Validation" fontname="Arial" fontsize="10" } dot

By following this structured, multi-tiered approach and incorporating the appropriate, mechanistically-sound negative control, researchers can confidently validate the activity of novel compounds, ensuring the integrity and impact of their findings.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Axol Bioscience. (n.d.). Whole-cell patch clamp protocol. [Link]

  • Chevalier, M., et al. (2009). The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo. Anesthesiology, 111(5), 1094-1104. [Link]

  • Al-Saffar, A., et al. (2022). Effects of Lidocaine-Derived Organic Compounds on Eosinophil Activation and Survival. Molecules, 27(19), 6653. [Link]

  • Carbone, F., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Lett Drug Des Discov, 9(1), 88-94. [Link]

  • National Center for Biotechnology Information. (n.d.). Lidocaine. PubChem Compound Summary for CID 3676. [Link]

  • Gouty-Colomer, L., et al. (2021). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. Journal of Neuroscience Methods, 351, 109063. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]

  • Grieco, T. M., et al. (2013). Antagonism of Lidocaine Inhibition by Open-Channel Blockers That Generate Resurgent Na Current. Journal of Neuroscience, 33(11), 5038-5051. [Link]

  • Drugs.com. (n.d.). Lidocaine Alternatives Compared. [Link]

  • Peters, C. H., et al. (2020). Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation. UCL Discovery. [Link]

  • Kodirov, S. A. (2023). Whole-cell patch-clamp recording and parameters. Bioelectricity, 5(2), 85-98. [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. [Link]

  • Sbrana, F., et al. (2020). Calcium imaging. Bio-protocol, 10(1), e3480. [Link]

  • ResearchGate. (n.d.). Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents. [Link]

  • protocols.io. (2018). Whole Cell Patch Clamp Protocol. [Link]

  • Google Patents. (2005). Lidocaine analogs and methods of making and using same.
  • Wikipedia. (n.d.). Lidocaine. [Link]

  • SIELC Technologies. (2018). N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

  • Puopolo, M., et al. (2013). Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker. Pain, 154(7), 1027-1037. [Link]

  • Gouty-Colomer, L., et al. (2020). A simple Ca2+-imaging approach to neural network analysis in cultured neurons. bioRxiv. [Link]

  • Wikipedia. (n.d.). Anticonvulsant. [Link]

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]

  • ResearchGate. (n.d.). Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation. [Link]

  • Valley, M. T., et al. (2020). Neuronal Calcium Imaging, Excitability, and Plasticity Changes in the Aldh2–/– Mouse Model of Sporadic Alzheimer's Disease. eNeuro, 7(5), ENEURO.0062-20.2020. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • ResearchGate. (n.d.). Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents. [Link]

  • ResearchGate. (n.d.). Whole-cell patch-clamp recording and parameters. [Link]

  • MDPI. (n.d.). Design and Characterization of Ceritinib Eutectic Solvent Systems for Pharmaceutical Formulation. [Link]

  • Okada, S., et al. (1998). Lidocaine and its analogues inhibit IL-5-mediated survival and activation of human eosinophils. Journal of Immunology, 160(8), 4010-4017. [Link]

Sources

A Senior Application Scientist's Guide to Validating N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, rigorously validating the binding affinity of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth, technically-focused comparison of methodologies to characterize the binding of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a potential metabolite of the well-known nasal decongestant, Xylometazoline. We will explore the strategic selection of experimental approaches, delve into the rationale behind protocol design, and present a framework for comparing its binding profile against established ligands.

Introduction to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (CAS 94266-17-8) is structurally related to Xylometazoline, an imidazoline derivative that exerts its pharmacological effects through interaction with alpha-adrenergic and imidazoline receptors.[1][2] As a potential metabolite, understanding the binding characteristics of this compound is crucial for a comprehensive pharmacological and toxicological profile of the parent drug. This guide will focus on validating its affinity for the primary targets of Xylometazoline: α-adrenergic receptors (subtypes α1 and α2) and imidazoline receptors (subtypes I1 and I2).[1][3][4]

The Logic of Target-Specific Binding Affinity Assays

The choice of a binding assay is dictated by the nature of the target receptor and the information sought. For G-protein coupled receptors (GPCRs) like the α-adrenergic and imidazoline receptors, several robust techniques are available. We will focus on three gold-standard methodologies: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each provides a unique lens through which to view the molecular interaction, and a combination of these methods yields the most comprehensive and trustworthy data.

Comparative Binding Affinity Profile

While no public data on the binding affinity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is currently available, we can establish a comparative framework using known ligands for its putative targets. This allows for the contextualization of experimentally determined values.

Table 1: Comparative Binding Affinities (Ki in nM) of Reference Compounds at Adrenergic and Imidazoline Receptors

Compoundα1Aα1Bα1Dα2Aα2Bα2CI1I2
Xylometazoline 805604509801700220--
Oxymetazoline High---Lower than Xylometazoline---
Clonidine ---HighHighHighHighLow
Idazoxan ---ModerateModerateModerateHighHigh
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide To be DeterminedTo be DeterminedTo be DeterminedTo be DeterminedTo be DeterminedTo be DeterminedTo be DeterminedTo be Determined

Note: Ki values are compiled from various sources and represent approximate affinities. The affinity of Oxymetazoline at α1A is noted as significantly higher than Xylometazoline's, while its affinity at α2B is lower.[2] Clonidine is a known α2-adrenergic agonist and also binds to imidazoline receptors.[3] Idazoxan is an α2-adrenergic antagonist with high affinity for imidazoline I1 and I2 receptors.[4]

Experimental Methodologies: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating controls and considerations that ensure the generation of reliable and reproducible data.

Radioligand Binding Assays: The Classic Approach

Radioligand binding assays are a sensitive and specific method for quantifying ligand-receptor interactions.[5] They rely on the competition between a labeled ligand (radioligand) and an unlabeled test compound for binding to the receptor.

Workflow Diagram: Radioligand Competition Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Receptor-Expressing Cell Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution ([3H]-Clonidine or [3H]-Idazoxan) Radioligand_Prep->Incubation Test_Compound_Prep Serial Dilution of N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide Test_Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioactivity Filtration->Scintillation Analysis Generate Competition Curve and Calculate Ki Scintillation->Analysis SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Chip_Prep Immobilize Receptor on SPR Sensor Chip Association Inject Analyte and Monitor Association Chip_Prep->Association Analyte_Prep Prepare Serial Dilutions of N-(2-Aminoethyl)-4-tert-butyl- 2,6-xylylacetamide Analyte_Prep->Association Dissociation Inject Buffer and Monitor Dissociation Association->Dissociation Sensorgram_Analysis Fit Sensorgram Data to a Binding Model Dissociation->Sensorgram_Analysis Kinetic_Parameters Determine ka, kd, and KD Sensorgram_Analysis->Kinetic_Parameters

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol: SPR Analysis of Ligand Binding to α2-Adrenergic Receptors

  • Receptor Immobilization:

    • Purify the α2A-adrenergic receptor, often stabilized in a lipid nanodisc or detergent micelle to maintain its native conformation.

    • Immobilize the purified receptor onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling or a nickel-NTA chip if the receptor is His-tagged).

  • Binding Measurement:

    • Prepare a series of dilutions of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized receptor. This generates the association phase of the sensorgram.

    • After the association phase, inject running buffer to monitor the dissociation of the analyte from the receptor, generating the dissociation phase.

    • Regenerate the sensor surface between different analyte injections if necessary.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized receptor) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [6] Workflow Diagram: Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Receptor_Prep Prepare Purified Receptor Solution in ITC Cell Titration Inject Ligand into Receptor Solution and Measure Heat Change Receptor_Prep->Titration Ligand_Prep Prepare Ligand Solution in Injection Syringe Ligand_Prep->Titration Isotherm_Analysis Integrate Heat Pulses and Generate Binding Isotherm Titration->Isotherm_Analysis Thermodynamic_Parameters Fit Isotherm to a Binding Model to Determine KD, n, ΔH, and ΔS Isotherm_Analysis->Thermodynamic_Parameters

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Detailed Protocol: ITC for Small Molecule-Receptor Interaction

  • Sample Preparation:

    • Prepare highly purified and concentrated solutions of the α2A-adrenergic receptor and N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in the same dialysis buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the purified receptor solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the receptor solution while monitoring the heat released or absorbed.

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • Integrate the area under each heat pulse to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to receptor to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the entropy of binding (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG = -RTln(1/KD).

Conclusion: A Multi-faceted Approach to Binding Affinity Validation

Validating the binding affinity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide requires a rigorous and multi-faceted approach. By employing a combination of radioligand binding assays, SPR, and ITC, researchers can obtain a comprehensive understanding of its interaction with its putative targets, the α-adrenergic and imidazoline receptors. This guide provides the foundational knowledge and detailed protocols necessary to design and execute these experiments with scientific integrity, ensuring the generation of robust and reliable data that is essential for advancing drug development programs.

References

  • PubChem. Xylometazoline. National Center for Biotechnology Information. [Link]

  • Wikipedia. Xylometazoline. [Link]

  • Haenisch, B., L. Zolk, et al. (2010). "Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline." Naunyn-Schmiedeberg's Archives of Pharmacology 382(3): 213-222. [Link]

  • StatPearls. Clonidine. National Center for Biotechnology Information. [Link]

  • De Vos, H., G. Bricca, et al. (1994). "Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system." Neuroscience 59(3): 589-598. [Link]

  • Navratilova, I., and R. J. Watts. (2011). "Screening for GPCR Ligands Using Surface Plasmon Resonance." ACS Medicinal Chemistry Letters 2(5): 399-404. [Link]

  • TA Instruments. Characterizing Binding Interactions by ITC. [Link]

  • Lanza, F., and S. M. Lanier. (2024). "Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart." Current Protocols 4(1): e948. [Link]

Sources

A Comparative Efficacy Analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and Related Alpha-Adrenergic Agonists in Nasal Decongestion

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a chemical entity identified as a primary impurity of Xylometazoline, a widely utilized over-the-counter topical nasal decongestant.[1][2] Structurally, it shares the core xylylacetamide moiety with its parent compound, suggesting a potential for similar pharmacological activity.[3][4] Xylometazoline and other imidazoline derivatives, such as oxymetazoline, exert their therapeutic effect through agonism at α-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and alleviation of nasal congestion.[5][6][7] This guide provides a framework for the comparative efficacy evaluation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide against established nasal decongestants, Xylometazoline and Oxymetazoline. We will delineate the hypothesized mechanism of action, propose detailed experimental protocols for in vitro and in vivo comparisons, and present a template for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel adrenergic agonists.

Hypothesized Mechanism of Action

Due to its structural analogy to Xylometazoline, it is hypothesized that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide functions as an α-adrenergic receptor agonist. The proposed signaling pathway is initiated by the binding of the compound to α1 and α2-adrenergic receptors on the smooth muscle cells of blood vessels within the nasal lamina propria.[5] This interaction is expected to trigger a G-protein-coupled signaling cascade, culminating in vasoconstriction of the nasal arterioles and venous sinusoids. The reduction in blood flow consequently decreases capillary exudation and tissue edema, leading to a patent nasal airway.

Alpha-Adrenergic Agonist Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide Receptor α-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction In_Vitro_Workflow Start Start: In Vitro Evaluation Cell_Culture HEK293 Cell Culture with α-Adrenergic Receptor Subtypes Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Calcium Mobilization Assay (Fluo-4 AM) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay ([³H]-Prazosin / [³H]-Rauwolscine) Membrane_Prep->Binding_Assay Data_Analysis_Binding IC₅₀ and Ki Determination Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional EC₅₀ Determination Functional_Assay->Data_Analysis_Functional End End: Receptor Affinity and Potency Profile Data_Analysis_Binding->End Data_Analysis_Functional->End

Caption: Workflow for in vitro characterization of test compounds.

Part 2: In Vivo Assessment of Nasal Decongestant Efficacy

The second phase will evaluate the physiological effects of the compounds in a relevant animal model.

Objective: To compare the onset, duration, and magnitude of the nasal decongestant effect of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, Xylometazoline, and Oxymetazoline.

Experimental Protocol: In Vivo Nasal Congestion Model (e.g., Feline) [8]

  • Animal Model and Anesthesia:

    • Adult cats will be anesthetized, and their vital signs will be monitored throughout the experiment.

    • A cannula will be inserted into the nasal passage to measure nasal airway resistance.

  • Induction of Nasal Congestion:

    • A pro-inflammatory agent (e.g., histamine or bradykinin) will be administered intranasally to induce nasal mucosal swelling and increase nasal airway resistance.

  • Test Compound Administration:

    • Once a stable state of nasal congestion is achieved, a defined dose of the test compounds (formulated as a nasal spray or drops) or a vehicle control will be administered intranasally.

  • Measurement of Nasal Airway Resistance:

    • Nasal airway resistance will be continuously measured and recorded for several hours post-administration.

  • Data Analysis:

    • The percentage reduction in nasal airway resistance from the congested baseline will be calculated at various time points.

    • The onset of action (time to significant reduction in resistance), duration of action (time until resistance returns to a predefined level), and peak effect (maximum reduction in resistance) will be determined for each compound.

Data Presentation and Interpretation

The quantitative data obtained from the proposed studies should be summarized in clear and concise tables for direct comparison.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)

Compoundα1Aα1Bα1Dα2Aα2Bα2C
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamideTBDTBDTBDTBDTBDTBD
XylometazolineTBDTBDTBDTBDTBDTBD
OxymetazolineTBDTBDTBDTBDTBDTBD

TBD: To Be Determined

Table 2: Comparative In Vitro Functional Potencies (EC50, nM)

Compoundα1Aα1Bα1D
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamideTBDTBDTBD
XylometazolineTBDTBDTBD
OxymetazolineTBDTBDTBD

TBD: To Be Determined

Table 3: Comparative In Vivo Nasal Decongestant Efficacy

CompoundOnset of Action (min)Duration of Action (hours)Peak Effect (% Reduction in Resistance)
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamideTBDTBDTBD
XylometazolineTBDTBDTBD
OxymetazolineTBDTBDTBD
Vehicle ControlN/AN/ATBD

TBD: To Be Determined; N/A: Not Applicable

Discussion and Future Directions

The proposed comparative studies will provide critical insights into the pharmacological profile of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. The in vitro data will elucidate its receptor selectivity and potency, which are key determinants of its therapeutic window and potential side-effect profile. For instance, a higher selectivity for α2-adrenergic receptors might offer a more favorable cardiovascular safety profile compared to non-selective agonists. [8]The in vivo data will be instrumental in validating its efficacy as a nasal decongestant and establishing its pharmacokinetic and pharmacodynamic properties relative to established drugs.

Should N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide demonstrate a comparable or superior efficacy and safety profile, further preclinical development, including toxicology and formulation studies, would be warranted. Ultimately, these foundational studies will determine the viability of this compound as a novel therapeutic agent for the management of nasal congestion.

References

  • Xylometazoline - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Xylometazoline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Pharmacology of Xylometazoline ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). Retrieved January 23, 2026, from [Link]

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide | SIELC Technologies. (2018, May 16). Retrieved January 23, 2026, from [Link]

  • Medscape. (n.d.). Triaminic Decongestant Spray Nasal & Sinus Congestion (xylometazoline) dosing, indications, interactions, adverse effects, and more. Retrieved January 23, 2026, from [Link]

  • XYLOMETAZOLINE (Nasal) Introduction. (n.d.). Retrieved January 23, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Xylometazoline Hydrochloride? Retrieved January 23, 2026, from [Link]

  • PharmaCompass. (n.d.). Xylometazoline | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 23, 2026, from [Link]

  • Corboz, M. R., et al. (2006). alpha2-adrenoceptor agonists as nasal decongestants. Pulmonary Pharmacology & Therapeutics, 19(5), 348-354. [Link]

  • Pardeshi, C. V., & Belgamwar, V. S. (2023). Computational, In Vitro, and In Vivo Models for Nose-to-Brain Drug Delivery Studies. Pharmaceutics, 15(8), 2095. [Link]

  • Mittag, T. W., & Tormay, A. (1985). In vitro determination of the ability of drugs to bind to adrenergic receptors. Investigative Ophthalmology & Visual Science, 26(12), 1629-1635. [Link]

  • Newman, S. P. (2025, August 5). Drug delivery to the nasal cavity: In vitro and in vivo assessment. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Zhong, H., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(9), 1025-1032. [Link]

  • Wang, D., & Han, D. (2021). Rise and fall of decongestants in treating nasal congestion related diseases. Expert Review of Clinical Pharmacology, 14(11), 1347-1355. [Link]

  • Hoffmann, C., et al. (2025, August 6). Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Donnellan, P., et al. (2022). In Vitro Anatomical Models for Nasal Drug Delivery. Pharmaceutics, 14(7), 1354. [Link]

  • DeBernardis, J. F., et al. (2008). Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling of Selective Adrenergic Agents. Drug Development Research, 10(1), 1-21. [Link]

  • Piascik, M. T., et al. (1995). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. The Journal of Pharmacology and Experimental Therapeutics, 275(3), 1393-1403. [Link]

  • Fischer, Y., et al. (2010). Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline. Naunyn-Schmiedeberg's Archives of Pharmacology, 382(5-6), 429-438. [Link]

  • Cisson, C. M., et al. (1991). Use of in vitro and in vivo data in the design, development, and quality control of sustained-release decongestant dosage forms. The Annals of Pharmacotherapy, 25(11), 1234-1240. [Link]

  • ONdrugDelivery. (2021, November 17). IMPROVING IN VITRO TEST METHODS FOR NASAL DRUG PRODUCTS. Retrieved January 23, 2026, from [Link]

  • Al-Dwairi, A., & Lkhider, M. (2022). Targeting Adrenergic Receptors in Metabolic Therapies for Heart Failure. International Journal of Molecular Sciences, 23(19), 11634. [Link]

  • Ghaffari, S., & Ghaeli, P. (2011). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Journal of Pharmacy Practice, 24(6), 527-533. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a primary impurity and potential metabolite of the widely used nasal decongestant Xylometazoline, against its parent compound and other structurally related alpha-adrenergic agonists. The focus is to elucidate the specificity of this compound and predict its pharmacological profile based on structure-activity relationship (SAR) principles, in the absence of direct comprehensive experimental data for the impurity itself. This document is intended for researchers, scientists, and professionals in drug development and pharmacology.

Introduction: The Significance of Xylometazoline and Its Primary Impurity

Xylometazoline is a potent alpha-adrenergic agonist utilized extensively in over-the-counter nasal decongestant sprays.[1][2] Its therapeutic effect stems from its ability to constrict blood vessels in the nasal mucosa, thereby reducing swelling and congestion.[1][2] The synthesis and degradation of Xylometazoline can lead to the formation of impurities, with N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide being a notable example, often referred to as "Xylometazoline Impurity A".[3] Understanding the pharmacological profile of such impurities is critical for assessing the overall safety and efficacy of the parent drug product.

This guide will delve into the structural nuances between Xylometazoline and its impurity to forecast the latter's potential interaction with adrenergic receptors.

Structural Comparison and Predicted Pharmacological Activity

A foundational element in predicting the pharmacological activity of a compound is its chemical structure. The structural similarities and differences between Xylometazoline and N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide offer valuable insights into their likely receptor interactions.

CompoundChemical StructureKey Structural Features
Xylometazoline 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazoleContains a critical imidazoline ring, which is a common pharmacophore in alpha-adrenergic agonists. The substituted xylyl group contributes to lipophilicity and receptor fit.
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (Xylometazoline Impurity A) N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamideThe imidazoline ring is absent and is replaced by an N-acetylethylenediamine side chain. This represents a significant alteration to the core structure.
The Role of the Imidazoline Ring

The imidazoline moiety in Xylometazoline is paramount for its high affinity and agonist activity at alpha-adrenergic receptors. This ring system is a well-established bioisostere for the catecholamine structure of endogenous adrenergic agonists like norepinephrine.

Predicted Impact of Structural Modification in Impurity A

The absence of the rigid imidazoline ring in N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and its replacement with a more flexible N-acetylethylenediamine chain is predicted to significantly alter its pharmacological profile. It is hypothesized that this structural change will lead to a marked reduction in affinity and intrinsic activity at alpha-adrenergic receptors compared to the parent compound, Xylometazoline. The flexible side chain may not orient the key binding elements in the optimal conformation for receptor activation.

Comparative Adrenergic Receptor Specificity: A Predictive Analysis

Xylometazoline is known to be an agonist at both α1 and α2-adrenergic receptors.[2] This dual activity contributes to its potent vasoconstrictive effects.

Table 1: Predicted Adrenergic Receptor Specificity Profile

CompoundPredicted α1-Adrenergic Receptor ActivityPredicted α2-Adrenergic Receptor ActivityRationale for Prediction
Xylometazoline AgonistAgonistEstablished pharmacological profile with the imidazoline ring being a key pharmacophore for both receptor subtypes.
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide Significantly Reduced/Minimal Agonist or Potential Antagonist ActivitySignificantly Reduced/Minimal Agonist or Potential Antagonist ActivityThe absence of the rigid imidazoline ring likely disrupts the necessary conformational interaction with both α1 and α2 receptors, leading to a substantial loss of affinity and efficacy. The flexible side chain may allow for some weak, non-specific binding.

Signaling Pathways and Experimental Workflows

To experimentally validate the predicted specificity, a series of in-vitro assays would be required. The following workflow outlines a standard approach for characterizing the pharmacological activity of a test compound at adrenergic receptors.

Experimental Workflow for Adrenergic Receptor Profiling

G cluster_0 Compound Preparation cluster_1 Primary Screening: Radioligand Binding Assays cluster_2 Functional Assays cluster_3 Data Analysis Test_Compound N-(2-Aminoethyl)-4-tert- butyl-2,6-xylylacetamide Alpha1_Binding α1-Adrenergic Receptor Binding Assay (e.g., [3H]prazosin) Test_Compound->Alpha1_Binding Alpha2_Binding α2-Adrenergic Receptor Binding Assay (e.g., [3H]rauwolscine) Test_Compound->Alpha2_Binding Reference_Compound Xylometazoline Reference_Compound->Alpha1_Binding Reference_Compound->Alpha2_Binding Alpha1_Functional α1 Functional Assay (e.g., Calcium Mobilization) Alpha1_Binding->Alpha1_Functional Ki_Determination Determine Ki values (Binding Affinity) Alpha1_Binding->Ki_Determination Alpha2_Functional α2 Functional Assay (e.g., cAMP Inhibition) Alpha2_Binding->Alpha2_Functional Alpha2_Binding->Ki_Determination EC50_Determination Determine EC50/IC50 values (Potency & Efficacy) Alpha1_Functional->EC50_Determination Alpha2_Functional->EC50_Determination Specificity_Profile Construct Specificity Profile Ki_Determination->Specificity_Profile EC50_Determination->Specificity_Profile

Caption: Experimental workflow for determining adrenergic receptor specificity.

Adrenergic Receptor Signaling Pathways

G cluster_0 α1-Adrenergic Receptor Signaling cluster_1 α2-Adrenergic Receptor Signaling A1_Agonist α1 Agonist (e.g., Xylometazoline) A1_Receptor α1-Adrenergic Receptor A1_Agonist->A1_Receptor Gq Gq Protein A1_Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response1 Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response1 PKC_Activation->Cellular_Response1 A2_Agonist α2 Agonist (e.g., Xylometazoline) A2_Receptor α2-Adrenergic Receptor A2_Agonist->A2_Receptor Gi Gi Protein A2_Receptor->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response2

Caption: Simplified signaling pathways of α1 and α2-adrenergic receptors.

Detailed Experimental Protocols

Radioligand Binding Assay (Hypothetical Protocol for Impurity A)

Objective: To determine the binding affinity (Ki) of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide for α1 and α2-adrenergic receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human α1A, α1B, α1D, α2A, α2B, or α2C-adrenergic receptors.

  • Radioligands: [³H]prazosin (for α1 subtypes), [³H]rauwolscine or [³H]yohimbine (for α2 subtypes).

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (test compound).

  • Xylometazoline (reference compound).

  • Non-specific binding control (e.g., phentolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and reference compound.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test/reference compound.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the IC50 values for the test and reference compounds.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization for α1-Adrenergic Receptors (Hypothetical Protocol)

Objective: To determine the functional potency (EC50) and efficacy of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide at α1-adrenergic receptors.

Materials:

  • HEK293 cells stably expressing a human α1-adrenergic receptor subtype and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (test compound).

  • Xylometazoline (reference agonist).

  • Prazosin (reference antagonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of the test and reference compounds.

  • Add the compounds to the wells and immediately measure the fluorescence intensity over time using a plate reader.

  • Analyze the data to determine the concentration-response curves and calculate EC50 values for agonists or IC50 values for antagonists.

Conclusion and Future Directions

Based on a thorough structure-activity relationship analysis, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is predicted to have significantly lower affinity and efficacy at alpha-adrenergic receptors compared to its parent compound, Xylometazoline. The absence of the critical imidazoline ring is the primary structural determinant for this anticipated loss of activity.

While this guide provides a robust, scientifically-grounded prediction, it is imperative that these hypotheses are confirmed through direct experimental validation. The outlined experimental workflows provide a clear path for future research to definitively characterize the pharmacological profile of this important impurity. Such studies are essential for a complete understanding of the safety and pharmacology of Xylometazoline-containing products.

References

  • European Pharmacopoeia (EP) Reference Standard. Xylometazoline impurity A.
  • PubChem. Xylometazoline. National Institutes of Health. [Link]

  • Wikipedia. Xylometazoline. [Link]

Sources

A Guide to Ensuring Reproducibility in the Analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a Key Xylometazoline Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the reproducibility of experimental results is paramount. This guide provides an in-depth analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, principally known in pharmaceutical contexts as Xylometazoline Impurity A. Rather than a compound with a direct therapeutic application, its primary role is as a critical reference standard in the quality control of xylometazoline, a widely used nasal decongestant.[1][2] The accuracy and reproducibility of analytical methods to quantify this impurity are crucial for ensuring the safety and efficacy of the final drug product.

This guide will delve into the generation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, its standardized use in high-performance liquid chromatography (HPLC), and a comparative analysis of approaches to its quantification, all with the goal of ensuring the highest level of scientific integrity and reproducibility.

Understanding the Origin: Degradation Pathway of Xylometazoline

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a degradation product of Xylometazoline.[1] Its formation involves the hydrolytic cleavage of the imidazole ring in the parent drug molecule, a process that can be induced under alkaline conditions.[1] Understanding this pathway is the first step in appreciating the importance of monitoring its presence in Xylometazoline formulations.

Xylometazoline Xylometazoline (C16H24N2) ImpurityA N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (Xylometazoline Impurity A) (C16H26N2O) Xylometazoline->ImpurityA  Alkaline Hydrolysis (e.g., NaOH, heat)

Caption: Degradation of Xylometazoline to Impurity A.

The Role as a Reference Standard

The European Pharmacopoeia and other regulatory bodies mandate the monitoring of Impurity A in Xylometazoline products.[3] For this purpose, a highly purified and characterized sample of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is required as a reference standard. This standard allows for the accurate identification and quantification of the impurity in drug batches. While commercially available from certified suppliers, a foundational understanding of its preparation is beneficial for analytical scientists.[4]

Generation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide for Use as a Reference Standard

Experimental Protocol: Generation of a Reference Solution

Objective: To generate a solution containing N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide from Xylometazoline hydrochloride for use in analytical method development.

Materials:

  • Xylometazoline hydrochloride reference substance

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Deionized water

  • 50 mL volumetric flask

  • Water bath

Procedure:

  • Accurately weigh approximately 25 mg of Xylometazoline hydrochloride reference substance and transfer it to a 50 mL volumetric flask.

  • Add 10 mL of 1 M NaOH solution to the flask and mix thoroughly.

  • Heat the solution in a water bath for approximately 5 minutes to facilitate the degradation process.[1]

  • Allow the solution to cool to room temperature.

  • Neutralize the solution by adding 10 mL of 1 M HCl solution. This step is critical to halt the degradation reaction.[1]

  • Dilute the solution to the 50 mL mark with deionized water and mix well.

Causality Behind Experimental Choices:

  • Alkaline Condition: The use of NaOH provides the alkaline environment necessary to promote the hydrolytic cleavage of the imidazole ring in Xylometazoline.[1]

  • Heat: The application of heat accelerates the degradation reaction, allowing for the generation of a detectable amount of the impurity in a shorter timeframe.[1]

  • Neutralization: The addition of HCl is crucial to stop the reaction by neutralizing the excess base, thus preventing further degradation and ensuring a stable reference solution for analysis.[1]

Quantitative Analysis: A Comparison of Methodologies

The accurate quantification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is vital. While various analytical techniques exist, HPLC is the most widely accepted and robust method.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with a Certified Reference Standard Chromatographic separation followed by UV detection, with quantification based on a certified external standard.High specificity, accuracy, and precision. The method is validated according to ICH guidelines.[5]Requires a certified, and often expensive, reference standard.
HPLC with an In-House Generated Reference Solution Similar to the above, but quantification relies on a self-produced reference solution.Cost-effective for initial method development.The concentration of the in-house standard is not certified, leading to lower accuracy for absolute quantification.
Thin-Layer Chromatography (TLC) Separation on a stationary phase with visualization, often used for limit tests.Simple and inexpensive.Lower sensitivity and specificity compared to HPLC; primarily qualitative or semi-quantitative.[1]

Workflow for Reproducible HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Quantification prep_standard Prepare Standard Solution (Certified Reference Standard) hplc_system HPLC System with UV Detector prep_standard->hplc_system prep_sample Prepare Test Solution (Xylometazoline Drug Product) prep_sample->hplc_system chromatography Chromatographic Separation hplc_system->chromatography peak_integration Peak Integration chromatography->peak_integration quantification Quantification of Impurity A peak_integration->quantification

Caption: Workflow for HPLC analysis of Impurity A.

Detailed HPLC Protocol for the Quantification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Objective: To provide a robust and reproducible HPLC method for the quantification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in a Xylometazoline drug product.

Instrumentation:

  • HPLC system with a PDA or UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide Certified Reference Standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted with phosphoric acid). A common starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Accurately prepare a stock solution of the certified reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the Xylometazoline drug product in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the impurity using the calibration curve generated from the standard solutions.

Factors Influencing Reproducibility:

  • Purity of the Reference Standard: The use of a well-characterized, certified reference standard is the cornerstone of reproducible quantification.

  • Mobile Phase Preparation: The pH and composition of the mobile phase must be consistently prepared to ensure reproducible retention times and peak shapes.

  • Column Performance: The age and condition of the analytical column can affect separation efficiency. Regular system suitability tests are essential.

  • System Suitability: Parameters such as tailing factor and theoretical plates should be monitored to ensure the chromatographic system is performing optimally.

Conclusion: Best Practices for Ensuring Reproducible Results

The analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a critical aspect of quality control in the pharmaceutical industry. While the compound itself is an impurity, the reproducibility of its quantification is a testament to the robustness of the analytical methods employed.

Key Takeaways for Maximizing Reproducibility:

  • Utilize Certified Reference Standards: Whenever possible, use a commercially available, certified reference standard of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide for the most accurate and reproducible results.

  • Method Validation: Thoroughly validate the analytical method according to ICH guidelines, paying close attention to specificity, linearity, accuracy, and precision.

  • Control Experimental Parameters: Meticulously control all aspects of the experimental protocol, from mobile phase preparation to instrument parameters.

  • Implement System Suitability Tests: Regularly perform system suitability tests to monitor the performance of the chromatographic system and ensure its continued fitness for purpose.

By adhering to these principles, researchers and drug development professionals can ensure the generation of reliable and reproducible data in the analysis of this important pharmaceutical impurity.

References

  • Google Patents. CN101576539A - Method for measuring impurity A in xylometazoline hydrochloride.
  • ResearchGate. (PDF) Xylometazoline base suitable for use in lipophilic drug products: development of production technology and analytical methods for quality control. [Link]

  • Pharmaffiliates. Xylometazoline-impurities. [Link]

  • PubChem. N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. [Link]

  • ResearchGate. (PDF) Development and validation of stability-indicating RP-HPLC method for the simultaneous estimation of xylometazoline hydrochloride and ipratropium bromide from nasal spray dosage form. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and its Analogs as Potential Local Anesthetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a compound structurally related to the widely used local anesthetic lidocaine. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes established SAR principles from analogous compounds to predict its potential activity and guide future research. We will delve into the critical structural motifs that govern the efficacy of local anesthetics, present comparative data from relevant analogs, and provide detailed experimental protocols for the evaluation of such compounds.

Introduction: The Archetype of Amide-Type Local Anesthetics

Local anesthetics are essential therapeutic agents that reversibly block nerve impulse conduction, leading to a temporary loss of sensation in a localized area of the body. The majority of clinically utilized local anesthetics, including the benchmark compound lidocaine, are characterized by a common molecular architecture: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary or secondary amine.

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide shares this fundamental framework, positioning it as a molecule of interest for potential local anesthetic activity. Its structure, featuring a substituted xylyl (dimethylphenyl) ring and an aminoethylacetamide side chain, suggests a possible interaction with voltage-gated sodium channels, the primary molecular target of local anesthetics. This guide will dissect the influence of each structural component on the predicted activity of the title compound by drawing comparisons with well-characterized analogs.

Deconstructing the Molecule: A Structure-Activity Relationship Analysis

The anesthetic potency, onset, and duration of action of a local anesthetic are intricately linked to its physicochemical properties, which are in turn dictated by its molecular structure. Here, we analyze the key structural components of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in the context of established SAR for amide-type local anesthetics.

The Aromatic (Xylyl) Ring: Lipophilicity and Steric Hindrance

The aromatic ring is the primary determinant of the lipophilicity of a local anesthetic, which is crucial for its ability to traverse the nerve cell membrane and access its binding site on the intracellular side of the sodium channel.

  • 2,6-Dimethyl Substitution: The two methyl groups at the ortho positions of the phenyl ring, forming the xylyl moiety, are a hallmark of potent amide-type local anesthetics like lidocaine. These groups provide steric hindrance around the amide linkage, protecting it from enzymatic hydrolysis and thereby prolonging the duration of action.

  • 4-tert-Butyl Substitution: The bulky tert-butyl group at the para position significantly increases the lipophilicity of the molecule. Generally, increased lipid solubility correlates with greater anesthetic potency. However, excessive lipophilicity can lead to increased toxicity and reduced aqueous solubility. The optimal balance is key for a favorable therapeutic index.

The Intermediate Amide Linkage: Stability and Duration

The amide bond in N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a critical linker between the lipophilic and hydrophilic domains. Compared to ester linkages found in older local anesthetics like procaine, the amide bond is significantly more stable to metabolic degradation by plasma esterases. This inherent stability is a primary reason for the longer duration of action observed with amide-type anesthetics.

The Hydrophilic Aminoethyl Group: Ionization and Receptor Interaction

The terminal amino group is essential for the water solubility of the local anesthetic in its protonated form and for its interaction with the sodium channel.

  • Primary Amine: N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide possesses a primary terminal amine. Most clinically used amide local anesthetics feature a tertiary amine. The pKa of the amine determines the proportion of the molecule that exists in the charged (cationic) and uncharged (neutral) forms at physiological pH. The neutral form is required to cross the nerve membrane, while the cationic form is believed to be the active species that binds to the sodium channel receptor. A primary amine may have a different pKa and binding affinity compared to a tertiary amine, which could influence both the onset and potency of the anesthetic effect.

  • Ethyl Linker: The length of the alkyl chain separating the amide nitrogen and the terminal amine can influence potency. An ethyl group, as present in the target molecule, is a common feature in many active local anesthetics.

The following diagram illustrates the key structural components influencing the activity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Caption: Key structural features of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and their predicted influence on activity.

Comparative Analysis with Lidocaine Analogs

To predict the anesthetic profile of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, it is instructive to compare its structure with that of well-characterized lidocaine analogs. The following table summarizes the structural variations and their observed impact on local anesthetic activity.

CompoundAromatic Ring SubstituentsAmine MoietyKey SAR Observations
Lidocaine 2,6-DimethylDiethylaminoGold standard amide local anesthetic. The 2,6-dimethyl groups are crucial for its stability and potency.
Analog 1 2,4,6-TrimethylDiethylaminoIncreased lipophilicity due to the additional methyl group generally leads to higher potency and longer duration of action, but also potentially higher toxicity.
Analog 2 2,6-Dimethyl-4-chloroDiethylaminoThe electron-withdrawing chloro group can increase the acidity of the amide proton and affect binding. Lipophilicity is also altered, impacting potency.
Analog 3 2,6-DimethylN-ethylaminoReplacement of the diethylamino group with a secondary amine can alter the pKa and steric bulk at the binding site, potentially affecting potency and duration.
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide 2,6-Dimethyl-4-tert-butyl Aminoethyl The bulky tert-butyl group is expected to significantly increase lipophilicity, likely leading to high potency. The primary amine may result in a different pKa and binding kinetics compared to tertiary amines, which could affect the onset and duration of action.

Experimental Protocols for Evaluation

The definitive determination of the local anesthetic properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide requires rigorous experimental evaluation. Below are detailed protocols for standard in vitro and in vivo assays.

In Vitro Assay: Whole-Cell Patch Clamp for Sodium Channel Blockade

This assay directly measures the inhibitory effect of the compound on voltage-gated sodium channels, providing insights into its mechanism of action, potency (IC50), and state-dependency.

Objective: To determine the concentration-dependent block of sodium currents by the test compound in a cell line expressing a specific sodium channel subtype (e.g., Nav1.5).

Methodology:

  • Cell Culture: Maintain a stable cell line (e.g., HEK293 cells) expressing the desired voltage-gated sodium channel subtype in appropriate culture conditions.

  • Electrophysiological Recording:

    • Prepare whole-cell patch-clamp recordings from single cells.

    • Use an appropriate intracellular solution (e.g., containing CsF to block potassium channels) and extracellular solution.

    • Establish a stable gigaohm seal and achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.

    • To assess state-dependent block, vary the holding potential or use pre-pulses to favor the inactivated state.

  • Drug Application:

    • Perfuse the cell with increasing concentrations of the test compound dissolved in the extracellular solution.

    • Record sodium currents at each concentration after steady-state block is achieved.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each drug concentration.

    • Normalize the current to the control (drug-free) condition.

    • Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.

The following diagram illustrates the workflow for the whole-cell patch clamp assay.

Patch_Clamp_Workflow Start Start: Cell Culture (HEK293 cells expressing Nav1.5) Recording Whole-Cell Patch Clamp Recording Start->Recording Voltage Apply Voltage Protocol (Elicit Sodium Currents) Recording->Voltage Drug Perfuse with Test Compound (Increasing Concentrations) Voltage->Drug Drug->Recording Repeat for each concentration Analysis Data Analysis (Determine IC50) Drug->Analysis End End: Potency and Mechanism Analysis->End

Caption: Workflow for determining sodium channel blockade using the whole-cell patch clamp technique.

In Vivo Assay: Rat Sciatic Nerve Block Model

This model assesses the in vivo efficacy of a local anesthetic by measuring the duration of sensory and motor blockade after perineural injection.

Objective: To evaluate the onset, duration, and intensity of sensory and motor nerve blockade produced by the test compound.

Methodology:

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats.

    • Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane).

  • Nerve Block Procedure:

    • Place the rat in a lateral position to expose the thigh.

    • Identify the sciatic nerve using anatomical landmarks or a nerve stimulator.

    • Inject a defined volume (e.g., 0.2 mL) of the test compound solution perineurally. A control group should receive a vehicle injection.

  • Assessment of Sensory Blockade (Hot Plate Test):

    • At predetermined time intervals post-injection, place the rat's hind paw on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Measure the latency for the rat to withdraw its paw. An increase in withdrawal latency indicates a sensory block.

  • Assessment of Motor Blockade (Toe Spread Reflex):

    • Gently pinch the interdigital webbing of the hind paw.

    • The absence of the toe-spreading reflex indicates a motor block.

  • Data Analysis:

    • Record the onset and duration of both sensory and motor blockade for each animal.

    • Compare the results for the test compound with those for a standard local anesthetic (e.g., lidocaine) and the vehicle control.

In Vivo Assay: Guinea Pig Intradermal Wheal Assay

This assay is a classic method for evaluating the infiltration anesthesia of a compound.

Objective: To determine the duration and intensity of local anesthesia following intradermal injection.

Methodology:

  • Animal Preparation:

    • Use adult guinea pigs.

    • Shave the dorsal skin of the animals 24 hours before the experiment.

  • Intradermal Injection:

    • Inject a small volume (e.g., 0.1 mL) of the test compound solution intradermally to raise a wheal.

    • Inject a vehicle control and a standard local anesthetic in separate, marked areas on the same animal.

  • Assessment of Anesthesia (Pinprick Test):

    • At regular intervals, apply a sharp stimulus (e.g., a pinprick) to the center of the wheal.

    • The absence of a skin twitch (panniculus carnosus reflex) indicates successful anesthesia.

  • Data Analysis:

    • Record the duration of anesthesia for each wheal.

    • Compare the anesthetic duration of the test compound with that of the standard and control.

Conclusion and Future Directions

Based on a thorough analysis of its structural components and comparison with known lidocaine analogs, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is predicted to possess significant local anesthetic activity. The presence of the 2,6-dimethyl and 4-tert-butyl substituents on the aromatic ring likely confers high lipophilicity and stability, suggesting high potency and a prolonged duration of action. The primary amine in the hydrophilic tail represents a key structural deviation from many clinically used local anesthetics and warrants detailed investigation into its influence on pKa, binding affinity, and overall anesthetic profile.

The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this and other novel local anesthetic candidates. Future research should focus on the synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and a series of its analogs with systematic modifications to the aromatic ring and the aminoethyl side chain. Such studies, combining chemical synthesis with rigorous in vitro and in vivo testing, will be instrumental in validating the predictions made in this guide and could lead to the discovery of new local anesthetics with improved therapeutic properties.

References

A comprehensive list of references will be compiled upon the acquisition of specific experimental data for the title compound and its close analogs. The principles and protocols described herein are based on established knowledge in the field of medicinal chemistry and pharmacology of local anesthetics. Authoritative sources for further reading include:

  • Goodman & Gilman's The Pharmacological Basis of Therapeutics
  • Journal of Medicinal Chemistry
  • British Journal of Pharmacology

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the safe disposal of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (CAS No. 94266-17-8), a compound whose handling requires a thorough understanding of its toxicological properties. Adherence to these procedures is critical for minimizing risks within research and development environments.

Hazard Identification and Risk Assessment

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is classified as acutely toxic if swallowed.[1][2] Understanding this primary hazard is the foundation for all handling and disposal procedures. The causality is clear: ingestion of this compound can lead to severe health consequences, necessitating stringent containment and disposal measures to prevent accidental exposure.

A comprehensive hazard profile is summarized below:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)

Danger H301: Toxic if swallowed[1][2]

Chemical and Physical Properties:

  • Molecular Formula: C₁₆H₂₆N₂O[2][3]

  • Molecular Weight: 262.39 g/mol [2][3]

  • Solubility: Slightly soluble in Chloroform and Methanol.[4]

  • Storage: Recommended storage temperature is 2-8°C.[4]

Pre-Disposal Protocol: Segregation and Waste Minimization

Before the final disposal process, proper segregation of waste is a critical, self-validating step to prevent inadvertent and dangerous chemical reactions.

  • Waste Segregation: Chemical waste must be segregated based on compatibility.[5] N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide waste should not be mixed with other waste streams, particularly strong acids or oxidizing agents, without consulting compatibility charts and institutional safety guidelines. As a standard practice, amides and amines should be stored separately from acids and oxidizers.[5]

  • Waste Minimization: Employ practices that reduce the volume of waste generated. This includes purchasing only the necessary quantities of the chemical and using efficient experimental designs.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

G A Identify Waste: N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide B Is the container empty? A->B C Triple rinse with a suitable solvent (e.g., Methanol). B->C Yes F Is the waste in solid or liquid form? B->F No D Collect rinsate as hazardous waste. C->D E Deface label. Dispose of container as non-hazardous lab glass/plastic. C->E H Place in a dedicated, sealed, and compatible liquid waste container. D->H G Place in a dedicated, sealed, and compatible solid waste container. F->G Solid F->H Liquid Solution I Label container clearly: 'Hazardous Waste' Full Chemical Name Associated Hazards (Toxic) G->I H->I J Store in a designated, secure satellite accumulation area. I->J K Arrange for pickup by certified Environmental Health & Safety (EHS) personnel. J->K

Caption: Disposal workflow for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Step-by-Step Disposal Procedure

This protocol ensures that the chemical and its containers are handled in a manner that mitigates risk and complies with standard laboratory safety practices.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, ensure appropriate PPE is worn. This includes, at a minimum:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

Step 2: Container Selection and Management

  • Compatibility: Waste must be stored in containers made of a compatible material.[5] For N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, high-density polyethylene (HDPE) or glass containers are appropriate.

  • Integrity: Use containers that are in good condition with tightly fitting screw caps.[5] Never use funnels as makeshift caps.[5]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for expansion.[5]

Step 3: Waste Collection

  • Solid Waste: Collect solid N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide waste, including contaminated items like weigh boats or filter paper, in a designated, compatible solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container.

  • Empty Containers: An "empty" container that held this chemical must be treated as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent (e.g., methanol or another solvent in which the compound is soluble).[6] The rinsate must be collected and disposed of as hazardous chemical waste.[6] After rinsing, deface the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[6]

Step 4: Labeling Proper labeling is a cornerstone of a self-validating and safe waste management system. All waste containers must be clearly labeled.[5] The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide". Avoid using abbreviations or chemical formulas.[5]

  • The specific hazard(s): "Toxic".

  • The approximate concentration and composition of the waste.

Step 5: Storage and Final Disposal

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory. This area should be secure and away from general traffic.

  • Disposal: The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][7] The precautionary statement P501 directs users to "Dispose of contents/container to an approved waste disposal plant."[1] Never dispose of this chemical down the drain or in the regular trash.

Emergency Response

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS emergency line.

    • For a small, manageable spill, wear appropriate PPE, contain the spill with absorbent material, and collect the material into a hazardous waste container for disposal.

  • Ingestion: This is the primary route of acute toxicity. If swallowed, immediately call a poison center or doctor.[1] Rinse the mouth.[1] Do not induce vomiting.

  • Skin/Eye Contact: While not the primary classified hazard, incidental contact should be addressed promptly.

    • Skin: Wash the affected area thoroughly with soap and water.

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure the responsible management of chemical waste.

References

  • Chemical Waste Disposal Guidelines - Emory University. Outlines general procedures for laboratory chemical waste, including segregation, container compatibility, and labeling requirements. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. Details regulatory compliance and best practices for managing hazardous waste in a laboratory setting. [Link]

  • Laboratory Guide for Managing Chemical Waste | Vanderbilt Environmental Health and Safety (VEHS). Provides procedural guidance on waste collection, container management, and decontamination. [Link]

  • N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide | C16H26N2O | CID 216413 - PubChem. National Institutes of Health. Provides a comprehensive summary of chemical properties, identifiers, and GHS hazard classifications. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.